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  • Product: 3-(Trifluoromethyl)quinoline-5-carboxylic acid
  • CAS: 1841081-82-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 3-(Trifluoromethyl)quinoline-5-carboxylic acid

Introduction Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1] The introduction of a trifluoromethyl (-CF₃) group can s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1] The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a carboxylic acid moiety, which can act as a key interaction point with biological targets, the resulting molecule, 3-(Trifluoromethyl)quinoline-5-carboxylic acid, becomes a compound of significant interest for researchers and drug development professionals.

This guide provides an in-depth, technically-grounded walkthrough for the unambiguous structure elucidation of 3-(Trifluoromethyl)quinoline-5-carboxylic acid. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.

The Analytical Blueprint: A Logic-Driven Workflow

The process of structure elucidation is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by logically assembling these pieces can the full picture be revealed. Our approach is systematic, beginning with foundational data and progressively building a complete, validated structural model.

G cluster_0 Initial Assessment cluster_1 Core NMR Analysis (1D) cluster_2 Connectivity Mapping (2D NMR) cluster_3 Final Confirmation Hypothesized Structure Hypothesized Structure MS Mass Spectrometry (Molecular Formula) Hypothesized Structure->MS Confirms Mass IR Infrared Spectroscopy (Functional Groups) MS->IR Suggests Functional Groups 1H_NMR 1H NMR (Proton Environment) IR->1H_NMR 13C_NMR 13C NMR / DEPT (Carbon Skeleton) 1H_NMR->13C_NMR 19F_NMR 19F NMR (CF3 Confirmation) 13C_NMR->19F_NMR COSY COSY (H-H Correlations) 19F_NMR->COSY HSQC HSQC (Direct C-H Bonds) COSY->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure_Confirmed Validated Structure HMBC->Structure_Confirmed

Figure 1: Structure Elucidation Workflow.

Foundational Analysis: Mass and Functionality

Mass Spectrometry (MS)

The first step is to confirm the molecular weight and deduce the molecular formula. For 3-(Trifluoromethyl)quinoline-5-carboxylic acid (C₁₁H₆F₃NO₂), the expected exact mass is approximately 241.03 g/mol .

  • Expected Observation: High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) should show a prominent ion corresponding to [M+H]⁺ at m/z 242.0376 or [M-H]⁻ at m/z 240.0224.

  • Causality: Obtaining a mass accurate to within a few parts per million (ppm) provides strong evidence for the elemental composition C₁₁H₆F₃NO₂, ruling out other potential formulas.

  • Fragmentation Analysis: The fragmentation pattern provides crucial structural clues. Under electron ionization (EI) or collision-induced dissociation (CID), characteristic losses are expected.[2] The loss of the carboxylic acid group (•COOH, 45 Da) or CO₂ (44 Da) is a common fragmentation pathway for aromatic carboxylic acids.[3] Subsequent fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN), may also be observed.[4]

Table 1: Predicted Key Mass Spectrometry Fragments

m/z (Positive Mode) Assignment Description
242.0376 [M+H]⁺ Protonated Molecular Ion
224.0270 [M+H - H₂O]⁺ Loss of water
196.0314 [M+H - H₂O - CO]⁺ Subsequent loss of carbon monoxide

| 170.0396 | [M - COOH]⁺ | Loss of the carboxyl radical from the molecular ion |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Expected Observations:

    • O-H Stretch: A very broad band will be observed in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid O-H stretching, often superimposed on the C-H stretching bands.[5][6] The breadth is due to strong hydrogen-bonding dimers in the solid state or liquid phase.[7]

    • C=O Stretch: An intense, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[6] Conjugation with the aromatic quinoline ring system will likely place this band closer to the lower end of the range, around 1710 cm⁻¹.[6]

    • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

    • Aromatic C=C and C-H Stretches: Multiple bands will be present for the aromatic C=C bonds (approx. 1450-1600 cm⁻¹) and C-H bonds (above 3000 cm⁻¹).

  • Causality: The simultaneous presence of the extremely broad O-H stretch and the strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.[5]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atom-by-atom connectivity map required for definitive structure confirmation. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential.

¹H NMR Spectroscopy

This experiment reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For the quinoline core, we expect five aromatic protons.

  • Expected Observations:

    • Chemical Shifts: The protons on the quinoline ring will appear in the aromatic region (typically 7.5-9.5 ppm). Protons adjacent to the nitrogen (H2, H8) are generally the most deshielded and appear furthest downfield.[8] The electron-withdrawing effects of the -CF₃ and -COOH groups will further influence the precise chemical shifts.

    • Splitting Patterns: The coupling between adjacent protons (vicinal coupling, ³J) will create doublet, triplet, or doublet of doublets patterns, allowing for the tracing of proton connectivity around the rings. For example, H6 and H7 should appear as a coupled system.

    • Carboxylic Acid Proton: The acidic proton (-COOH) will likely appear as a broad singlet, often far downfield (>10 ppm), and its position can be concentration and solvent-dependent. It can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.

¹⁹F NMR Spectroscopy

Given the trifluoromethyl group, ¹⁹F NMR is a critical and straightforward experiment.[9]

  • Expected Observation: A single, sharp singlet should be observed. The three fluorine atoms of the -CF₃ group are chemically equivalent and are not coupled to any neighboring protons. The chemical shift will be characteristic of an aromatic-CF₃ group (typically between -60 to -65 ppm relative to CFCl₃).[10][11]

  • Causality: A clean singlet in the ¹⁹F NMR spectrum is definitive proof of the presence of an isolated -CF₃ group.[12]

¹³C NMR and DEPT Spectroscopy

¹³C NMR maps the carbon skeleton of the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for assignment.

  • Expected Observations:

    • Signal Count: A total of 11 distinct carbon signals are expected.

    • Chemical Shifts:

      • Carboxyl Carbon (C=O): This quaternary carbon will be significantly deshielded, appearing around 165-175 ppm.

      • Aromatic Carbons: Nine signals will be in the aromatic region (approx. 120-150 ppm).

      • Trifluoromethyl Carbon (-CF₃): This quaternary carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically around 120-130 ppm.[10]

Table 2: Predicted NMR Data Summary

Nucleus Predicted Chemical Shift Range (ppm) Key Features
¹H 7.5 - 9.5 5 aromatic protons, complex splitting patterns
¹H > 10 1 broad singlet (COOH), D₂O exchangeable
¹³C 165 - 175 1 quaternary C (C=O)
¹³C 120 - 150 9 aromatic C's (5 CH, 4 quaternary)
¹³C 120 - 130 1 quaternary C (-CF₃), shows quartet splitting

| ¹⁹F | -60 to -65 | 1 singlet |

2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they connect.[13] For a complex aromatic system like this, 2D experiments are not just helpful; they are essential for unambiguous assignment.[14][15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will clearly show correlations between adjacent protons on the quinoline rings, for instance, between H6 and H7, and between H2 and H4 (if H4 exists). This helps to piece together the separate aromatic spin systems.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.[14] It allows for the definitive assignment of every protonated carbon in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons over two to three bonds.[17] This is the key to placing the substituents. For example, HMBC will show a correlation from the H4 proton to the C3 (bearing the -CF₃ group) and the C5 (bearing the -COOH group), definitively establishing the substitution pattern.

G H4 H4 C5 C5 H4->C5 ³J C10 C10 H4->C10 ²J C_CF3 C-CF3 H4->C_CF3 ³J H2 H2 C3 C3 H2->C3 ²J H6 H6 C_COOH C-COOH H6->C_COOH ³J

Figure 2: Key HMBC correlations for substituent placement.

Experimental Protocols

3.1. Protocol for NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C. Use a sufficient number of scans (typically several hundred to thousands).

  • ¹⁹F NMR Acquisition: Acquire a standard 1D fluorine spectrum. Reference to an external standard like CFCl₃ (0 ppm).

  • 2D NMR Acquisition:

    • gCOSY: Use standard gradient-selected COSY parameters.

    • gHSQC: Use standard gradient-selected HSQC parameters optimized for a one-bond J-coupling of ~145 Hz.

    • gHMBC: Use standard gradient-selected HMBC parameters optimized for long-range couplings of 4-10 Hz.

3.2. Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500). Use an internal or external calibrant to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and calculate the elemental composition using the instrument's software.

Conclusion

The structural elucidation of 3-(Trifluoromethyl)quinoline-5-carboxylic acid is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following a logical workflow—from confirming the molecular formula and identifying functional groups with MS and IR, to mapping the complete covalent framework with a full suite of 1D and 2D NMR experiments—an unambiguous and self-validated structural assignment can be achieved. This rigorous characterization is the bedrock upon which all further research and development activities, from medicinal chemistry optimization to advanced material science applications, are built.

References

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link].

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. Available from: [Link].

  • University of California, Davis. IR: carboxylic acids. Available from: [Link].

  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF. Available from: [Link].

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link].

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... Available from: [Link].

  • NIH National Library of Medicine. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link].

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link].

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link].

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link].

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  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Available from: [Link].

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link].

  • PubMed. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Available from: [Link].

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  • ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available from: [Link].

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Sources

Exploratory

The Synthesis of Novel Quinoline-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, quinoline-5-carboxylic acids represent a class of compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, quinoline-5-carboxylic acids represent a class of compounds with significant, yet underexplored, potential in drug discovery. Their unique electronic and steric properties, conferred by the C-5 carboxyl group, offer a valuable handle for molecular design and optimization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary strategies for the synthesis of novel quinoline-5-carboxylic acid derivatives. We will delve into the mechanistic intricacies of established methods, address the critical challenge of regioselectivity, and explore cutting-edge catalytic approaches that pave the way for the efficient and targeted synthesis of this promising class of molecules.

Introduction: The Strategic Importance of the Quinoline-5-Carboxylic Acid Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1] The position of substituents on the quinoline core profoundly influences the molecule's pharmacological profile. The introduction of a carboxylic acid group, particularly at the C-5 position, imparts a unique set of physicochemical characteristics. This functional group can act as a critical pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets. Furthermore, the carboxylic acid moiety serves as a versatile synthetic handle for further derivatization, enabling the exploration of a wide chemical space to fine-tune activity, selectivity, and pharmacokinetic properties.

Despite their potential, the synthesis of quinoline-5-carboxylic acid derivatives presents a significant challenge due to issues of regioselectivity in classical quinoline syntheses. This guide will navigate these challenges and illuminate modern solutions.

Foundational Synthetic Strategies and the Challenge of Regioselectivity

Traditional methods for quinoline synthesis, while foundational, often struggle to deliver specific isomers, particularly when a substituent is desired at the C-5 position. Understanding these limitations is key to appreciating the advancements in modern synthetic chemistry.

The Skraup and Doebner-von Miller Reactions: A Regiochemical Conundrum

The Skraup synthesis, a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for preparing quinolines.[2][3] Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds with anilines.[4][5] When employing a meta-substituted aniline as a starting material to introduce a substituent at what would become the C-5 or C-7 position of the quinoline, a mixture of regioisomers is often obtained.[6]

The electrophilic cyclization step in these reactions can occur at either of the two positions ortho to the amino group of the aniline, leading to a mixture of 5- and 7-substituted quinolines. The ratio of these isomers is highly dependent on the nature of the substituent on the aniline and the reaction conditions. For instance, the Skraup synthesis with m-toluidine can yield a mixture of 5-methylquinoline and 7-methylquinoline. While this approach can provide access to C-5 substituted precursors, the separation of the resulting isomers can be challenging and often results in low yields of the desired product.

Skraup_Regioselectivity

Modern Strategies for the Regioselective Synthesis of Quinoline-5-Carboxylic Acid Derivatives

To overcome the limitations of classical methods, modern organic synthesis offers a toolkit of more precise and efficient strategies. These approaches often involve the construction of a pre-functionalized quinoline core or the direct and selective functionalization of the quinoline ring at the C-5 position.

Synthesis via Pre-functionalized Intermediates: The Power of 5-Bromoquinoline

A robust and widely utilized strategy involves the synthesis of a quinoline ring bearing a functional group at the C-5 position that can be readily converted to a carboxylic acid. 5-Bromoquinoline is a key and versatile intermediate in this regard.[7][8]

Experimental Protocol: Synthesis of 5-Bromoquinoline

A common method for the synthesis of 5-bromoisoquinoline, which can be adapted for 5-bromoquinoline, involves the bromination of the parent heterocycle using a strong acid and a brominating agent like N-bromosuccinimide (NBS).[9]

  • Step 1: Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, isoquinoline (or quinoline) is dissolved in concentrated sulfuric acid at a low temperature (-30°C to -15°C).

  • Step 2: Bromination: A solution of N-bromosuccinimide in concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the low temperature.

  • Step 3: Quenching and Workup: The reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Step 4: Purification: The crude 5-bromoquinoline is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

With 5-bromoquinoline in hand, the carboxylic acid functionality can be introduced through several methods:

a) Grignard Reaction with Carbon Dioxide:

The formation of a Grignard reagent from 5-bromoquinoline followed by quenching with solid carbon dioxide (dry ice) is a classic and effective method for carboxylation.[10][11]

Grignard_Carboxylation

b) Palladium-Catalyzed Carbonylation:

Palladium-catalyzed carbonylation reactions offer a powerful and versatile alternative for the conversion of aryl halides to carboxylic acids and their derivatives.[12] This method typically involves the reaction of 5-bromoquinoline with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a suitable nucleophile.[13] For the synthesis of the carboxylic acid, water can be used as the nucleophile (hydroxycarbonylation).

MethodReagents and ConditionsAdvantagesDisadvantages
Grignard Reaction 1. Mg, THF; 2. CO₂ (s); 3. H₃O⁺High yields, well-established.Requires strictly anhydrous conditions, sensitive to functional groups.
Pd-Catalyzed Carbonylation CO, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), base, solvent (e.g., DMF), H₂OHigh functional group tolerance, milder conditions.Requires specialized equipment for handling CO gas, catalyst cost.
Oxidation of a C-5 Methyl Group

Another viable strategy involves the synthesis of 5-methylquinoline, which can then be oxidized to the corresponding carboxylic acid. The challenge, as with other classical methods, lies in the regioselective synthesis of 5-methylquinoline, often leading to a mixture with 7-methylquinoline. However, should a pure sample of 5-methylquinoline be obtained, its oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

Experimental Protocol: Oxidation of 5-Methylquinoline

  • Step 1: Reaction Setup: 5-Methylquinoline is suspended in water or a suitable solvent mixture.

  • Step 2: Oxidation: A solution of potassium permanganate is added portion-wise to the heated reaction mixture. The reaction is monitored by the disappearance of the purple color of the permanganate.

  • Step 3: Workup: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified to precipitate the quinoline-5-carboxylic acid.

  • Step 4: Purification: The crude product is collected and purified by recrystallization.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[14][15] In the context of quinoline chemistry, a directing group on the quinoline ring can facilitate the deprotonation of the adjacent C-H bond by a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile. While C-8 functionalization is more common due to the directing effect of the quinoline nitrogen, careful selection of directing groups and reaction conditions can potentially favor C-5 metalation. This remains an area of active research for achieving regioselective C-5 functionalization.

Modern C-H Functionalization Strategies

Recent advances in transition-metal-catalyzed C-H functionalization offer promising avenues for the direct and regioselective introduction of functional groups onto the quinoline core.[16][17] While C-2 and C-8 functionalization are more established, methods for selective C-5 functionalization are emerging. These reactions often employ directing groups to guide the catalyst to the desired position. Although direct carboxylation via C-H activation is still challenging, the introduction of a C-5 halide or other functional group that can be subsequently converted to a carboxylic acid is a viable approach.[18]

Derivatization of Quinoline-5-Carboxylic Acid: Expanding the Chemical Space

Once quinoline-5-carboxylic acid is synthesized, it serves as a versatile platform for the creation of a diverse library of novel derivatives. The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acyl hydrazides, each offering unique opportunities for interaction with biological targets.

4.1. Amide Synthesis

The formation of amides from quinoline-5-carboxylic acid is a common and highly effective derivatization strategy.[19] This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine.

Amide_Synthesis

Table of Common Coupling Agents for Amide Synthesis:

Coupling AgentActivating AgentAdditive (Optional)General Conditions
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride1-HydroxybenzotriazoleDMF or CH₂Cl₂, room temperature
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEADMF, room temperature
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateDIPEADMF, room temperature

Conclusion and Future Perspectives

The synthesis of novel quinoline-5-carboxylic acid derivatives is a field ripe with opportunities for innovation in drug discovery. While classical methods provide a foundational understanding, their limitations in regioselectivity necessitate the adoption of modern synthetic strategies. The use of pre-functionalized intermediates like 5-bromoquinoline, coupled with powerful transformations such as Grignard reactions and palladium-catalyzed carbonylations, offers reliable and efficient routes to the desired scaffold.

Looking ahead, the continued development of regioselective C-H functionalization methods holds the greatest promise for the direct and atom-economical synthesis of quinoline-5-carboxylic acids. As our understanding of these catalytic systems deepens, we can expect to see even more elegant and efficient strategies emerge, further empowering medicinal chemists to explore the therapeutic potential of this important class of molecules. This guide serves as a solid foundation for researchers to navigate the synthetic landscape and unlock the full potential of novel quinoline-5-carboxylic acid derivatives in the quest for new and improved medicines.

References

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Foundational

The Trifluoromethylquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy to modulate and enhance biological activity. This technical guide provides a comprehensive exploration of the multifaceted biological activities of trifluoromethylquinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their evaluation. Designed for researchers and drug development professionals, this guide aims to be a definitive resource, bridging foundational concepts with advanced, field-proven insights to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Imperative of the Trifluoromethyl Group

The trifluoromethyl group is not merely a decorative addition to a molecule; it is a profound modulator of its physicochemical and, consequently, its biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable substituent in drug design. When appended to the quinoline core, the CF₃ group can significantly enhance a molecule's binding affinity to biological targets, improve its metabolic profile, and increase its cellular permeability.[1] This guide will dissect the impact of this "super-substituent" on the diverse pharmacological activities of quinolines.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Trifluoromethylquinolines have demonstrated remarkable potential as anticancer agents, acting through a variety of mechanisms to induce cancer cell death and inhibit tumor growth.[2] This section will explore the key signaling pathways and molecular targets implicated in their anticancer effects.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division, making them a prime target for anticancer drugs.[3] Several novel trifluoromethylquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[4] These compounds typically bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a common method to assess the inhibitory effect of a test compound on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., colchicine, vincristine)

  • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

  • Prepare solutions of the test compound at various concentrations in polymerization buffer. The final DMSO concentration should not exceed 1%.

  • In a pre-warmed 96-well plate, add the test compound solutions, positive control, and a vehicle control (DMSO in buffer).

  • Add ice-cold tubulin solution to each well to a final concentration of 1-2 mg/mL.

  • Initiate polymerization by adding GTP to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes at 37°C.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%).

Modulation of Key Signaling Pathways

Trifluoromethylquinolines have been shown to interfere with critical signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a common feature in many cancers.[6] Certain trifluoromethylquinolines have been designed as potent PI3K inhibitors, effectively blocking this pro-survival signaling cascade.[7]

  • SGK1 Pathway: Serum and glucocorticoid-regulated kinase 1 (SGK1) is another key player in cell survival and proliferation, and its inhibition is a promising therapeutic strategy.[8] Novel 4-trifluoromethylquinoline derivatives have been identified as potent SGK1 inhibitors with significant anti-prostate cancer activity.[9]

  • c-Met Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor progression and metastasis.[10] Trifluoromethylquinolines have been developed as selective c-Met inhibitors, demonstrating tumor growth inhibition in preclinical models.

Diagram: Key Anticancer Mechanisms of Trifluoromethylquinolines

anticancer_mechanisms cluster_0 Trifluoromethylquinoline cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes TFQ Trifluoromethyl- quinoline Tubulin Tubulin Polymerization TFQ->Tubulin Inhibits PI3K PI3K/AKT/mTOR Pathway TFQ->PI3K Inhibits SGK1 SGK1 Pathway TFQ->SGK1 Inhibits cMet c-Met Pathway TFQ->cMet Inhibits G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis PI3K->Apoptosis Proliferation Decreased Proliferation PI3K->Proliferation SGK1->Apoptosis SGK1->Proliferation Metastasis Inhibition of Metastasis cMet->Metastasis G2M_Arrest->Apoptosis

Caption: Key anticancer mechanisms of trifluoromethylquinolines.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the widely used MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be less than 0.5%.[11]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The quinoline scaffold is the foundation for many successful antimicrobial and antiviral drugs. The addition of a trifluoromethyl group can enhance the potency and spectrum of activity of these compounds.

Antibacterial Activity

Trifluoromethylquinolines have shown promising activity against a range of bacterial pathogens. Their mechanism of action often mirrors that of fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The trifluoromethyl group can enhance the binding of the quinoline core to these enzymes, leading to increased antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antibacterial agent.[12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.[12][14]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]

Antiviral Activity

Trifluoromethylquinolines have demonstrated activity against a variety of viruses, including respiratory syncytial virus (RSV), yellow fever virus (YFV), and Ebola virus.[15][16] Their antiviral mechanisms are diverse and can include:

  • Inhibition of Viral Entry: Some quinoline derivatives can interfere with the initial stages of viral infection by preventing the virus from entering host cells.[16]

  • Inhibition of Viral Replication: Trifluoromethylquinolines can target viral enzymes essential for replication, such as reverse transcriptase in retroviruses.[17] The aromatic nature of the quinoline ring can facilitate hydrophobic interactions with viral proteins and nucleic acids, contributing to the inhibition of viral functions.[15]

Diagram: Antiviral Mechanisms of Trifluoromethylquinolines

antiviral_mechanisms cluster_0 Trifluoromethylquinoline cluster_1 Viral Lifecycle Stages cluster_2 Host Cell TFQ Trifluoromethyl- quinoline Viral_Entry Viral Entry TFQ->Viral_Entry Inhibits Viral_Replication Viral Replication TFQ->Viral_Replication Inhibits Host_Cell Host Cell Viral_Entry->Host_Cell Infects

Caption: Antiviral mechanisms of trifluoromethylquinolines.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[18][19]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium

  • 96-well or 24-well cell culture plates

  • Test compound (dissolved in a suitable solvent)

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate a fixed amount of virus with the different concentrations of the test compound for 1-2 hours.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Quinoline derivatives have been explored as anti-inflammatory agents, and the incorporation of a trifluoromethyl group can enhance their potency.[20] Their primary mechanism of action in this context is often the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[21] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Trifluoromethylquinolines can act as COX inhibitors, with some derivatives showing selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation.[22] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against COX-1 and COX-2.[23]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • COX inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined time (e.g., 2 minutes) at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using the detection method provided in the assay kit (e.g., colorimetric or fluorescent).

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Synthesis of Trifluoromethylquinolines: Building the Core Scaffold

The synthesis of trifluoromethylquinolines is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been developed, often starting from commercially available trifluoromethyl-substituted anilines or other precursors.

Experimental Protocol: Synthesis of 4-Chloro-7-Trifluoromethylquinoline (A Key Intermediate)

This protocol describes a common method for the synthesis of a versatile intermediate used in the preparation of various biologically active trifluoromethylquinolines.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl malonate

  • Dowtherm A (or other high-boiling solvent)

  • Phosphorus oxychloride (POCl₃)

  • Sodium methoxide

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Condensation. React 3-(trifluoromethyl)aniline with diethyl malonate in the presence of a base like sodium methoxide. This reaction forms an enamine intermediate.

  • Step 2: Cyclization. Heat the enamine intermediate in a high-boiling solvent such as Dowtherm A to induce thermal cyclization, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.

  • Step 3: Chlorination. Treat the 4-hydroxy-7-(trifluoromethyl)quinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, affording the desired product, 4-chloro-7-trifluoromethylquinoline.

  • Purification: Purify the final product by recrystallization or column chromatography.

Conclusion and Future Perspectives

Trifluoromethylquinolines represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group has proven to be a successful approach for enhancing their therapeutic potential. The diverse mechanisms of action, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and targeting of microbial enzymes, underscore the versatility of this chemical scaffold.

Future research in this area will likely focus on the development of more potent and selective trifluoromethylquinoline derivatives through structure-based drug design and combinatorial chemistry approaches. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for their translation into clinical candidates. The in-depth understanding of the synthesis and biological evaluation of these compounds, as outlined in this guide, will be instrumental in driving these future discoveries.

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Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)quinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)quinoline-5-carboxylic acid, a fluorinated heterocyclic compound of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)quinoline-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its fundamental physicochemical properties, including its molecular weight, and delves into synthetic strategies, analytical methodologies for its characterization, and its potential as a scaffold in the development of novel therapeutic agents. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of quinoline-based compounds in pharmaceutical research and development.

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3]

3-(Trifluoromethyl)quinoline-5-carboxylic acid represents a confluence of these two important pharmacophores. The presence of the carboxylic acid moiety at the 5-position provides a handle for further chemical modification and can play a crucial role in target engagement through hydrogen bonding or salt bridge formation. This guide aims to provide a detailed technical understanding of this specific molecule, from its basic characteristics to its potential applications.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. Key identifiers and properties of 3-(Trifluoromethyl)quinoline-5-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Weight 241.17 g/mol [4]
Molecular Formula C₁₁H₆F₃NO₂[5]
CAS Number 1841081-82-0[6]
Canonical SMILES C1=CC=C2C(=C1C(=O)O)N=C(C=C2)C(F)(F)F[7]
Appearance White to off-white solid (predicted)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General knowledge

Synthesis Strategies for Trifluoromethylated Quinoline Carboxylic Acids

A plausible synthetic approach could involve a multi-step sequence, as illustrated in the workflow diagram below. This hypothetical pathway is based on well-known named reactions in heterocyclic chemistry.

G cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis Target 3-(Trifluoromethyl)quinoline-5-carboxylic acid Intermediate1 Substituted Aniline Derivative Target->Intermediate1 [Disconnect C-N bond] Intermediate2 Trifluoromethylated Building Block Target->Intermediate2 [Disconnect C-C bond] StartingMaterial1 Appropriately substituted aniline GouldJacobs Gould-Jacobs Reaction StartingMaterial1->GouldJacobs StartingMaterial2 Ethyl trifluoroacetoacetate StartingMaterial2->GouldJacobs Cyclization Thermal Cyclization GouldJacobs->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Product 3-(Trifluoromethyl)quinoline-5-carboxylic acid Hydrolysis->Product

Caption: Proposed synthetic workflow for 3-(Trifluoromethyl)quinoline-5-carboxylic acid.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the Gould-Jacobs reaction, a common method for synthesizing quinolines.[8] This should be considered a starting point for optimization by a skilled synthetic chemist.

Step 1: Condensation (Gould-Jacobs Reaction)

  • To a solution of an appropriately substituted aminobenzoic acid ester (1 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether), add ethyl trifluoroacetoacetate (1.1 equivalents).

  • Heat the mixture at a temperature sufficient to drive off the ethanol formed during the reaction (typically 120-150 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the intermediate enamine.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum.

Step 2: Thermal Cyclization

  • Add the dried enamine intermediate to a high-boiling solvent (e.g., Dowtherm A).

  • Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization.

  • Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and dilute with a non-polar solvent to precipitate the quinoline ester.

  • Filter the product, wash, and dry.

Step 3: Ester Hydrolysis

  • Suspend the quinoline ester in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to afford the final product.

Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the formation of the desired intermediate and final product. The structure and purity of the final compound must be confirmed by spectroscopic methods as detailed in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 3-(Trifluoromethyl)quinoline-5-carboxylic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. While specific spectral data for this exact isomer is not widely published, predictions can be made based on the quinoline scaffold and the substituents. The ¹⁹F NMR spectrum will be particularly informative, showing a singlet for the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Fragmentation: Under electrospray ionization (ESI), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode or a [M+H]⁺ ion in positive mode. Fragmentation may involve the loss of CO₂ from the carboxylate group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase method is typically suitable for this type of molecule.

A General HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic content.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

This method should be validated for linearity, precision, accuracy, and sensitivity.

Potential Applications in Drug Development

While specific biological activity data for 3-(Trifluoromethyl)quinoline-5-carboxylic acid is limited in publicly available literature, the quinoline nucleus is a well-established pharmacophore with a wide range of therapeutic applications.[9] The trifluoromethyl and carboxylic acid functionalities suggest several potential avenues for drug discovery research.

G cluster_targets Potential Biological Targets Compound 3-(Trifluoromethyl)quinoline- 5-carboxylic acid Kinases Protein Kinases Compound->Kinases Inhibition GPCRs GPCRs Compound->GPCRs Modulation Enzymes Metabolic Enzymes Compound->Enzymes Interaction IonChannels Ion Channels Compound->IonChannels Blockade

Sources

Foundational

A Technical Guide to the Solubility of 3-(Trifluoromethyl)quinoline-5-carboxylic Acid in Organic Solvents

Introduction 3-(Trifluoromethyl)quinoline-5-carboxylic acid is a heterocyclic organic compound featuring a quinoline core, a carboxylic acid group at the 5-position, and a trifluoromethyl group at the 3-position. Quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Trifluoromethyl)quinoline-5-carboxylic acid is a heterocyclic organic compound featuring a quinoline core, a carboxylic acid group at the 5-position, and a trifluoromethyl group at the 3-position. Quinoline derivatives are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The trifluoromethyl group is a common substituent in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from the laboratory to clinical application. It is a key determinant in various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization processes.

  • Formulation Development: The solubility profile dictates the choice of excipients and the feasibility of different dosage forms, such as oral solids, injectables, and topical preparations.

  • Pharmacokinetic and Pharmacodynamic Profiling: Solubility impacts the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, which in turn affect its bioavailability and therapeutic efficacy.

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)quinoline-5-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, this guide will focus on predicting its solubility behavior based on its structural features and the known properties of related compounds. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of its solubility in a range of organic solvents, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Functional Group Analysis

The structure of 3-(Trifluoromethyl)quinoline-5-carboxylic acid comprises three key components that govern its solubility:

  • Quinoline Core: This bicyclic aromatic system is inherently hydrophobic, contributing to solubility in nonpolar and moderately polar organic solvents.

  • Carboxylic Acid (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar protic solvents. The acidity of this group (pKa) is a critical factor in aqueous solubility and its potential for salt formation.

  • Trifluoromethyl (-CF3) Group: This is a highly lipophilic and electron-withdrawing group.[3] It is expected to increase the overall lipophilicity of the molecule, thereby enhancing its solubility in nonpolar organic solvents.[3]

Predicted Physicochemical Parameters

Based on data for isomeric compounds and computational models, we can estimate the key physicochemical parameters for 3-(Trifluoromethyl)quinoline-5-carboxylic acid, as summarized in the table below.

PropertyPredicted Value/RangeRationale and Impact on Solubility
Molecular Weight 241.17 g/mol Calculated from the molecular formula (C11H6F3NO2). This moderate molecular weight is typical for drug-like molecules.
Predicted logP 2.0 - 3.0Based on the XLogP3 values for isomers like 2-(trifluoromethyl)quinoline-8-carboxylic acid (2.6)[4] and 7-(trifluoromethyl)quinoline-4-carboxylic acid (1.9). A positive logP value indicates a preference for lipophilic environments and suggests good solubility in organic solvents over water.[5]
Predicted pKa 3.5 - 4.5Carboxylic acids generally have pKa values in this range.[1][6] The electron-withdrawing nature of the quinoline ring and the trifluoromethyl group may slightly increase the acidity (lower the pKa) compared to a simple benzoic acid. The pKa is crucial for understanding pH-dependent solubility in aqueous and protic solvents.
Physical State Likely a solid at room temperatureBased on related quinoline carboxylic acids which are typically crystalline solids with relatively high melting points (e.g., 3-Quinolinecarboxylic acid has a melting point of 277-280 °C).
Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the analysis of the molecule's functional groups, the following solubility trends are anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the aromatic quinoline ring.

  • Moderate to High Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. The ability of these solvents to hydrogen bond with the carboxylic acid group will be a key factor.

  • Moderate Solubility: Expected in chlorinated solvents such as dichloromethane (DCM) and chloroform, as well as in moderately polar solvents like ethyl acetate. The trifluoromethyl group and the quinoline core will contribute to solubility in these media.

  • Low Solubility: Anticipated in nonpolar solvents like hexanes and toluene. While the trifluoromethyl group adds lipophilicity, the polar carboxylic acid group will limit solubility in highly nonpolar environments.

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of 3-(Trifluoromethyl)quinoline-5-carboxylic acid is essential for any research or development activities. The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[6][7]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 3-(Trifluoromethyl)quinoline-5-carboxylic acid in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep_solid 1. Weigh excess solid compound prep_solvent 2. Add a known volume of the organic solvent prep_solid->prep_solvent prep_vial 3. Seal the vial to prevent solvent evaporation prep_solvent->prep_vial agitate 4. Agitate at a constant temperature (e.g., 25 °C) prep_vial->agitate time 5. Allow sufficient time to reach equilibrium (typically 24-48 hours) agitate->time centrifuge 6. Centrifuge to separate undissolved solid time->centrifuge aliquot 7. Withdraw a clear supernatant aliquot centrifuge->aliquot dilute 8. Dilute the aliquot with a suitable solvent aliquot->dilute analyze 9. Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate 10. Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate G cluster_molecule cluster_solvent Solubility Solubility Molecule 3-(CF3)quinoline-5-COOH Properties Molecule->Solubility Intermolecular Forces pKa pKa (Acidity) Molecule->pKa logP logP (Lipophilicity) Molecule->logP Hbond H-bond donor/acceptor Molecule->Hbond Aromatic Aromatic System (π-π stacking) Molecule->Aromatic Solvent Solvent Properties Solvent->Solubility Intermolecular Forces Polarity Polarity Solvent->Polarity Hbond_solvent H-bond capability Solvent->Hbond_solvent Dielectric Dielectric Constant Solvent->Dielectric

Sources

Exploratory

spectroscopic data (NMR, IR, Mass) for 3-(Trifluoromethyl)quinoline-5-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)quinoline-5-carboxylic Acid Introduction 3-(Trifluoromethyl)quinoline-5-carboxylic acid is a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)quinoline-5-carboxylic Acid

Introduction

3-(Trifluoromethyl)quinoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a common motif in a variety of biologically active compounds, and the inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The carboxylic acid functional group provides a handle for further chemical modifications, such as amide bond formation.

Accurate structural elucidation and purity assessment are critical in the development of new chemical entities. This guide provides a comprehensive overview of the expected spectroscopic data for 3-(Trifluoromethyl)quinoline-5-carboxylic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the rationale behind the experimental design and data interpretation will be emphasized to ensure a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)quinoline-5-carboxylic acid

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₂[1]
Molecular Weight 241.17 g/mol [2]
CAS Number 1841081-82-0[1]
SMILES OC(=O)c1cccc2c1cc(cn2)C(F)(F)F[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Trifluoromethyl)quinoline-5-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids, as it can solubilize the compound and the acidic proton is often observable. The addition of a drop of D₂O can be used to confirm the assignment of the carboxylic acid proton, as it will exchange with deuterium and its signal will disappear.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Trifluoromethyl)quinoline-5-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: A proton-decoupled ¹⁹F NMR spectrum will provide information about the trifluoromethyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show five distinct signals corresponding to the five protons on the quinoline ring system. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Table 2: Predicted ¹H NMR Data for 3-(Trifluoromethyl)quinoline-5-carboxylic acid

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2~9.4s1H
H-4~9.0s1H
H-6~8.2d1H
H-7~7.9t1H
H-8~8.1d1H
-COOH>13.0br s1H

Note: Predicted chemical shifts are based on the analysis of similar quinoline carboxylic acid structures.[3]

Predicted ¹³C and ¹⁹F NMR Data

The ¹³C NMR spectrum will show 11 distinct signals, one for each carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The ¹⁹F NMR will show a single sharp peak for the three equivalent fluorine atoms of the CF₃ group.[4]

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-(Trifluoromethyl)quinoline-5-carboxylic acid, the key functional groups are the carboxylic acid, the aromatic quinoline ring, and the trifluoromethyl group.

Expertise & Experience: Causality in IR Absorption

The carboxylic acid O-H stretch is notoriously broad, often spanning from 2500 to 3300 cm⁻¹.[5][6] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[7] The C=O stretch of the carboxylic acid is also affected by hydrogen bonding, typically appearing at a lower wavenumber (around 1700-1725 cm⁻¹) compared to a non-hydrogen-bonded carbonyl.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

Table 3: Predicted IR Data for 3-(Trifluoromethyl)quinoline-5-carboxylic acid

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad, strong
C-H (Aromatic)3000-3100Sharp, weak to medium
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=C, C=N (Aromatic)1450-1600Medium to strong
C-F (Trifluoromethyl)1100-1300Strong, often multiple bands
O-H Bend900-960Broad, medium

Note: Expected ranges are based on established spectroscopic principles.[6][8]

Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structural features.

Expertise & Experience: Choosing the Right Ionization

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[9] It typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. ESI in negative ion mode is often preferred for carboxylic acids as they readily lose a proton to form a stable carboxylate anion. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition by providing a highly accurate mass measurement.[10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For HRMS, ensure the instrument is properly calibrated.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for 3-(Trifluoromethyl)quinoline-5-carboxylic acid

IonCalculated m/zModeNotes
[M-H]⁻240.0274ESI⁻Deprotonated molecular ion
[M+H]⁺242.0423ESI⁺Protonated molecular ion
[M-COOH]⁻196.0376ESI⁻Loss of the carboxylic acid group

Note: Calculated m/z values are for the monoisotopic masses.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometric analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 3-(Trifluoromethyl)quinoline-5-carboxylic acid. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, while ¹⁹F NMR confirms the presence of the trifluoromethyl group. IR spectroscopy identifies the key functional groups, particularly the characteristic broad O-H and sharp C=O stretches of the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and elemental composition of the compound. Together, these techniques provide a robust analytical package for researchers and drug development professionals working with this important chemical entity.

References

  • mVOC. Quinoline. [Link]

  • ResearchGate. CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. [Link]

  • ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimine Intermediates. [Link]

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. [Link]

  • SciSpace. New Efficient Synthesis of 3-Carboxylquinolines. [Link]

  • National Center for Biotechnology Information. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Fourier transform ion cyclotron resonance mass spectrometry for the analysis of molecular composition and batch‐to‐batch consistency of plant‐derived polyphenolic ligands developed for biomedical application. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • YouTube. Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

  • PubChemLite. 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). [Link]

Sources

Foundational

structure-activity relationship (SAR) of quinoline carboxylic acids

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline Carboxylic Acids Executive Summary The quinoline carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline Carboxylic Acids

Executive Summary

The quinoline carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of applications, including antibacterial, anticancer, and anti-inflammatory treatments.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) that govern the biological efficacy of this versatile molecular framework. Moving beyond a simple catalog of derivatives, we will explore the causal relationships between specific structural modifications and their resulting biological outcomes. This document delves into the critical roles of substituent positioning, electronic effects, and steric factors, grounding these observations in mechanistic insights and targeted molecular interactions. By synthesizing data from authoritative studies and presenting it through structured analysis, comparative tables, and explanatory diagrams, this guide aims to serve as a comprehensive resource for the rational design and optimization of novel quinoline carboxylic acid-based therapeutics.

The Quinoline Carboxylic Acid Scaffold: A Cornerstone of Drug Discovery

The quinoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, has long been recognized for its therapeutic potential.[3][4] The addition of a carboxylic acid group transforms this scaffold into a highly versatile pharmacophore, capable of engaging in critical binding interactions with a multitude of biological targets.

Core Structure and Physicochemical Properties

The fundamental quinoline carboxylic acid structure offers multiple sites for chemical modification. The position of the carboxylic acid group (most commonly at C2, C3, or C4) and the nature of substituents on both the pyridine and benzene rings dictate the molecule's physicochemical properties (e.g., pKa, lipophilicity, solubility) and, consequently, its pharmacokinetic and pharmacodynamic profiles. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid is a key hydrogen bond donor and can form crucial salt-bridge interactions with positively charged residues in enzyme active sites.[5]

Overview of Broad-Spectrum Biological Activities

Compounds featuring the quinoline carboxylic acid moiety have demonstrated a remarkable breadth of biological activities, including:

  • Antimicrobial Activity: Against a wide range of Gram-positive and Gram-negative bacteria.[3]

  • Anticancer Activity: Through mechanisms such as enzyme inhibition and cell cycle arrest.[3][6]

  • Antioxidant and Anti-inflammatory Properties: By scavenging free radicals and modulating inflammatory pathways.[4][7]

  • Antimalarial and Antitubercular Effects: Continuing the historical legacy of quinine, a natural quinoline alkaloid.[1]

Foundational Synthetic Methodologies

The generation of diverse libraries of quinoline carboxylic acids for SAR studies relies on robust synthetic methods. The Pfitzinger and Doebner reactions are two of the most fundamental and widely employed routes.

  • Pfitzinger Reaction: Involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][3][5]

  • Doebner Reaction: A three-component reaction between an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[2][3]

Understanding these synthetic pathways is crucial as the choice of starting materials directly translates to the structural diversity available for biological screening.

The Pharmacophore: Decoding the Core Structural Elements

The efficacy of quinoline carboxylic acids is not merely a product of the quinoline scaffold itself, but a finely tuned interplay between the heterocyclic core and the carboxylic acid functional group.

The Indispensable Role of the Carboxylic Acid

The carboxylic acid moiety is frequently the primary anchor for binding to biological targets. Its position on the quinoline ring is a critical determinant of activity. For instance, in the inhibition of Dihydroorotate Dehydrogenase (DHODH), the carboxylate of quinoline-4-carboxylic acid derivatives forms a vital salt bridge with Arginine (R136) and a hydrogen bond with Glutamine (Q47), exemplifying its essential role in molecular recognition.[5] Modification of this group into esters or amides is a common strategy to create prodrugs or to explore alternative binding interactions.[6]

The Quinoline Nitrogen: A Locus of Interaction

The lone pair of electrons on the quinoline nitrogen atom allows it to function as a hydrogen bond acceptor or a coordination site for metal ions. Its basicity, which is modulated by substituents on the ring system, can significantly influence target binding affinity and cellular uptake.

Caption: Numbered core scaffold of quinoline-4-carboxylic acid.

SAR in Antimicrobial Agents: A Targeted Approach

The development of quinoline-based antimicrobials has been a major focus of medicinal chemistry. The SAR in this area is well-defined, providing clear guidance for rational drug design.

The Critical Impact of Halogenation

One of the most consistent findings in the SAR of antimicrobial quinolines is the potency-enhancing effect of halogen substituents, particularly on the benzenoid ring.[1]

  • Position C5 and C7: Introduction of a chlorine atom at C5 or bromine at C5 and C7 often leads to a significant increase in antibacterial activity.[1] For example, 5-chloro and 5,7-dibromo substituents enhance biological activity compared to the unsubstituted parent compound.[1]

  • Fluorine: The presence of a fluorine atom, either on the quinoline skeleton or on a phenyl substituent at C2, is a well-known strategy to improve antimicrobial activity, a cornerstone of the highly successful fluoroquinolone class of antibiotics.[1]

The electronic effects of these halogens are believed to play a crucial role in modulating the molecule's interaction with bacterial targets like DNA gyrase.[1]

Substituents at the C2 Position

The C2 position offers a valuable handle for modification.

  • Aromatic Groups: The introduction of a phenyl group, especially one substituted with electron-withdrawing groups like fluorine (e.g., a 4-fluorophenyl group), can enhance activity.[1]

  • Hybridization: Linking other heterocyclic pharmacophores, such as benzimidazole, to the quinoline core via the C2 or C4 position can result in hybrid molecules with superior antimicrobial properties compared to the individual components.[1]

Antimicrobial_SAR cluster_scaffold Quinoline-4-COOH Core cluster_mods Key Modifications for Antimicrobial Activity Scaffold Quinoline Scaffold C5_Cl 5-Chloro Substituent Scaffold->C5_Cl C7_Br 7-Bromo Substituent Scaffold->C7_Br C2_PhF C2-(4-Fluorophenyl) Scaffold->C2_PhF Hybrid Hybridization (e.g., with Benzimidazole) Scaffold->Hybrid Potency_Increase Increased Antimicrobial Potency C5_Cl->Potency_Increase Enhances activity C7_Br->Potency_Increase Enhances activity C2_PhF->Potency_Increase Enhances activity Hybrid->Potency_Increase Synergistic effect

Caption: Key SAR trends for antimicrobial quinoline carboxylic acids.

Quantitative SAR Data for Antimicrobial Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of benzimidazole-quinoline hybrids, illustrating the impact of substitution on antibacterial activity.

CompoundSubstituent (Benzimidazole Ring)R (Quinoline Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
11 UnsubstitutedH70-9070-90[1]
12 5-CH₃-CH₂- at C540-6040-60[1]
13 5-Cl-CH₂- at C520-4020-40[1]
14 5,6-di-Cl-CH₂- at C5<20<20[1]

Data synthesized from El Faydy et al. (2022). The data clearly shows a trend where increasing halogen substitution on the benzimidazole moiety dramatically improves antibacterial potency.[1]

SAR in Anticancer Agents: Targeting Cellular Machinery

Quinoline carboxylic acids have emerged as potent anticancer agents by targeting specific enzymes crucial for cancer cell proliferation and survival.[5][6]

Case Study: Inhibition of Sirtuin 3 (SIRT3)

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as inhibitors of SIRT3, a deacetylase implicated in tumorigenesis.[6]

  • Core Interaction: The quinoline-4-carboxylic acid core serves as the primary scaffold.

  • C2-Substituent: The 2-(4-acrylamidophenyl) group is crucial for binding within the active site.

  • Carboxylic Acid Modification: Conversion of the C4-carboxylic acid to various amides was explored to optimize potency and selectivity. The derivative P6 , where the carboxylic acid is coupled with 1-(4-fluorophenyl)piperazine, was identified as a potent and selective SIRT3 inhibitor.[6]

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A structure-guided approach was used to develop potent quinoline-4-carboxylic acid inhibitors of DHODH, an enzyme essential for pyrimidine biosynthesis.[5]

  • Pharmacophore Maintenance: The design maintained the core quinoline-4-carboxylate to preserve the salt bridge with R136.[5]

  • Novel Interactions: The SAR strategy focused on introducing hydrogen bond accepting groups on the C2-phenyl ring to form new interactions with residues T63 and Y356 in the binding pocket.[5]

  • Potent Leads: This strategy led to the discovery of compound 41 (DHODH IC₅₀ = 9.71 nM) and 43 (DHODH IC₅₀ = 26.2 nM), which demonstrated significant improvements in potency. A co-crystal structure of compound 43 confirmed a novel water-mediated hydrogen bond with T63, validating the design strategy.[5]

Quantitative SAR Data for Anticancer Derivatives

The table below presents the inhibitory concentrations (IC₅₀) for key quinoline derivatives against sirtuin enzymes and the DHODH enzyme.

CompoundTargetModificationIC₅₀ (µM)Reference
P6 SIRT3C4-amide with 1-(4-fluorophenyl)piperazine7.2[6]
P6 SIRT1"32.6[6]
P6 SIRT2"33.5[6]
41 DHODHC2-(3-fluoro-3'-methoxybiphenyl-4-yl)0.00971[5]
43 DHODHC2-(3'-cyanobiphenyl-4-yl)0.0262[5]

Data from Li et al. (2022) and Fritzson et al. (2022). The data highlights the successful optimization for both potency and selectivity (P6 ) and for high potency through novel interactions (41 , 43 ).[5][6]

SAR in Other Biological Activities

Antioxidant Properties

The modification of isatin via the Pfitzinger reaction to yield quinoline-4-carboxylic acids has been shown to increase antioxidant activity.[4]

  • Mechanism: The antioxidant capacity is measured by the ability to donate a hydrogen radical. The quinoline structure can better stabilize the resulting radical through resonance.[4]

  • SAR: The presence of an aromatic ring at the C2 position, such as in 2-(4-methylphenyl)quinoline-4-carboxylic acid, showed better antioxidant activity (40.43% inhibition in a DPPH assay) compared to a simple alkyl group like in 2-methylquinoline-4-carboxylic acid (30.25% inhibition). This is attributed to the extended resonance stabilization provided by the additional aromatic ring.[4]

Key Experimental Protocols for SAR Elucidation

A robust SAR study is built upon reliable and reproducible experimental protocols. The following sections detail cornerstone methodologies for the synthesis and evaluation of quinoline carboxylic acids.

Synthesis Protocol: Pfitzinger Reaction for Quinoline-4-Carboxylic Acids

This protocol describes a general method for synthesizing a library of C2-substituted quinoline-4-carboxylic acids, essential for exploring SAR at this position.[5]

Objective: To synthesize a 2-aryl-quinoline-4-carboxylic acid derivative.

Materials:

  • Isatin (1.0 eq)

  • Substituted acetophenone (e.g., 4'-fluoroacetophenone) (1.2 eq)

  • Potassium hydroxide (KOH) (4.0 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isatin, the substituted acetophenone, and ethanol.

  • Base Addition: While stirring, add a solution of KOH in water dropwise to the mixture. The reaction mixture will typically change color.

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Acidification: Acidify the aqueous solution by slowly adding 1M HCl until the pH is approximately 3-4. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the pure quinoline-4-carboxylic acid derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The protocol's success is validated by the formation of a precipitate upon acidification, which is characteristic of the carboxylic acid product crashing out of the solution. Final validation is achieved through spectroscopic characterization, which must match the expected structure.

Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the antibacterial potency of synthesized quinoline derivatives.

Materials:

  • Synthesized quinoline compounds (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Preparation: In a 96-well plate, add 50 µL of MHB to all wells.

  • Serial Dilution: Add 50 µL of the stock compound solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Controls: Prepare wells for a positive control (serial dilution of standard antibiotic) and a negative/vehicle control (serial dilution of DMSO). Also include a sterility control (broth only) and a growth control (broth + bacteria, no compound).

  • Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well (except the sterility control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Self-Validation: The assay is considered valid if the sterility control shows no growth, the growth control shows robust turbidity, and the positive control antibiotic gives an MIC value within its known acceptable range for the tested bacterial strain.

SAR_Workflow start Target Identification or Hypothesis design Library Design (Vary Substituents) start->design synthesis Chemical Synthesis (e.g., Pfitzinger Reaction) design->synthesis purify Purification & Characterization (NMR, MS) synthesis->purify screening Primary Biological Screening (e.g., MIC or Cytotoxicity Assay) purify->screening hits Hit Compound(s) Identified screening->hits Active no_hits No Activity screening->no_hits Inactive secondary Secondary Assays (e.g., Enzyme IC50, Selectivity) hits->secondary no_hits->design Redesign sar SAR Analysis (Relate Structure to Activity) secondary->sar optimization Lead Optimization (Rational Redesign) sar->optimization end Preclinical Candidate sar->end Potent & Selective optimization->design New Library

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Perspectives

The structure-activity relationship of quinoline carboxylic acids is a rich and well-documented field that continues to yield potent therapeutic candidates. Key principles, such as the potency-enhancing effects of halogenation in antimicrobials, the essential role of the C4-carboxylate in enzyme active site anchoring, and the tunability of the C2-substituent, provide a robust framework for future drug design.

Emerging trends will likely focus on leveraging this scaffold for novel applications, such as developing covalent inhibitors by incorporating reactive warheads, or designing PROTACs (PROteolysis TArgeting Chimeras) to induce targeted protein degradation. Furthermore, as our understanding of disease biology deepens, the quinoline carboxylic acid core will undoubtedly be adapted to engage new and challenging biological targets. The primary challenges remain the optimization of pharmacokinetic properties, particularly solubility and bioavailability, and the mitigation of potential off-target toxicities. Nevertheless, the proven versatility and effectiveness of this scaffold ensure its place in the medicinal chemist's toolkit for years to come.

References

  • Gîlcă, V., & Diaconu, E. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Fikriya, H. N., Cahyana, A. H., & Ugi, S. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 158-164. [Link]

  • Gedefaw, L., & Balamurugan, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24987. [Link]

  • Li, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856619. [Link]

  • Fritzson, I., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(7), 5684-5703. [Link]

  • Zhou, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(21), 4567. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Abuo-Rahma, G. E. D. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3290. [Link]

Sources

Exploratory

electrophilic substitution patterns of the quinoline ring

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of the Quinoline Ring Authored by: Gemini, Senior Application Scientist Abstract Quinoline, a heterocyclic aromatic compound composed of a fused benz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of the Quinoline Ring

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic architecture dictates a complex but predictable pattern of reactivity towards electrophiles. This guide provides a comprehensive exploration of the principles governing electrophilic substitution on the quinoline nucleus. We will dissect the electronic properties of the ring system, rationalize the observed regioselectivity, detail common substitution reactions with field-tested protocols, and analyze the influence of existing substituents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of quinoline chemistry to inform rational molecular design and synthesis.

The Electronic Landscape of the Quinoline Nucleus

The quinoline molecule is not simply a sum of its parts; the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring creates a unique electronic environment. The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect through both induction (-I effect) and its involvement in the aromatic system (mesomeric effect). This significantly reduces the electron density of the pyridine portion, making it highly resistant to attack by electrophiles, which are themselves electron-seeking species.[1][2]

Consequently, electrophilic aromatic substitution (SEAr) on quinoline occurs preferentially on the carbocyclic (benzene) ring.[3][4][5] However, the deactivating influence of the adjacent heterocyclic ring means that quinoline is less reactive towards electrophiles than benzene itself.[6] This reduced reactivity necessitates the use of vigorous or harsh reaction conditions to achieve substitution.[7][8]

Under the strongly acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming the quinolinium cation. This positive charge further deactivates the entire ring system, particularly the heterocyclic ring, making electrophilic attack even more challenging and reinforcing the benzene ring as the site of reaction.[9]

Caption: Quinoline and its protonated form, the quinolinium ion.

Decoding the Regioselectivity: The Supremacy of C-5 and C-8

While electrophilic attack occurs on the benzene ring, it does not happen randomly. The substitution pattern is highly regioselective, with a strong preference for positions C-5 and C-8.[4][5][7][8][10][11] This outcome is dictated by the thermodynamic stability of the cationic intermediate, known as the Wheland intermediate or sigma complex, that is formed during the reaction.

The key to understanding this preference lies in analyzing the resonance structures of the intermediates formed upon attack at each possible position on the benzene ring (C-5, C-6, C-7, and C-8).

  • Attack at C-5 or C-8: When an electrophile attacks at the C-5 or C-8 position, the resulting positive charge can be delocalized across the carbocyclic ring through multiple resonance structures. Crucially, these resonance forms keep the aromatic sextet of the pyridine ring intact. This preserves a significant degree of aromatic stabilization in the intermediate, making it relatively low in energy.

  • Attack at C-6 or C-7: In contrast, when the electrophile attacks at C-6 or C-7, delocalization of the resulting positive charge inevitably leads to a resonance contributor that disrupts the aromaticity of the pyridine ring. This "breaking" of the pyridine's aromatic sextet is energetically very unfavorable, resulting in a high-energy, unstable intermediate.

Because the reaction proceeds through the lowest energy pathway, the formation of the more stable C-5 and C-8 intermediates is overwhelmingly favored, leading to the observed product distribution.[4]

G cluster_path_A Pathway A: Attack at C-5 (Favored) cluster_path_B Pathway B: Attack at C-6 (Disfavored) A_start Quinoline + E⁺ A_intermediate Wheland Intermediate (Attack at C-5) A_start->A_intermediate Rate-Determining Step A_resonance Resonance forms maintain pyridine aromaticity A_intermediate->A_resonance More Stable A_product 5-Substituted Quinoline A_intermediate->A_product Fast Deprotonation B_start Quinoline + E⁺ B_intermediate Wheland Intermediate (Attack at C-6) B_start->B_intermediate Rate-Determining Step B_resonance Resonance disrupts pyridine aromaticity B_intermediate->B_resonance Less Stable B_product 6-Substituted Quinoline B_intermediate->B_product Fast Deprotonation

Caption: Energetic favorability of electrophilic attack pathways.

A Survey of Key Electrophilic Substitution Reactions

As noted, these reactions require forcing conditions. The product is typically a mixture of the 5- and 8-substituted isomers, with the ratio often depending on the specific reaction conditions.

Nitration

Nitration is a classic example, typically yielding a mixture of 5-nitroquinoline and 8-nitroquinoline. The reaction requires a potent nitrating agent under strongly acidic conditions.

  • Reagents: Fuming nitric acid (HNO₃) in the presence of fuming sulfuric acid (H₂SO₄).[7][8]

  • Conditions: The reaction is often performed at low temperatures (e.g., 0°C) to control the exothermic nature and minimize side reactions.[3]

  • Causality: The fuming sulfuric acid serves two purposes: it protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile, and it protonates the quinoline nitrogen, deactivating the ring.

Sulfonation

Sulfonation also demands vigorous conditions and produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. The product ratio can be influenced by temperature.

  • Reagents: Fuming sulfuric acid (oleum, H₂SO₄·SO₃).[7][8]

  • Conditions: High temperatures, often in the range of 90-220°C, are necessary to drive the reaction.[7][12][13]

  • Causality: The high temperature is required to overcome the energy barrier for the reaction with the relatively moderate electrophile, sulfur trioxide (SO₃), on the deactivated quinoline ring.

Halogenation

Direct halogenation of quinoline is complex. While it follows the 5- and 8-substitution pattern, the reaction can be difficult to control.

  • Reagents: For bromination, bromine (Br₂) in the presence of concentrated sulfuric acid is used.[3]

  • Conditions: Elevated temperatures (e.g., 75°C) are typically employed.[3]

  • Causality: The sulfuric acid acts as a catalyst, polarizing the bromine molecule to increase its electrophilicity and enabling it to attack the deactivated aromatic system.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with quinoline.[11]

  • Causality: The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates strongly with the basic lone pair of electrons on the quinoline nitrogen.[14] This forms a highly stable complex, which adds a formal positive charge to the nitrogen, leading to extreme deactivation of the ring system and preventing the reaction.

Summary of Reactions
ReactionReagentsConditionsMajor Products
Nitration Fuming HNO₃ / Fuming H₂SO₄0°C5-Nitroquinoline & 8-Nitroquinoline[3][7][8]
Sulfonation Fuming H₂SO₄ (Oleum)90-220°CQuinoline-5-sulfonic acid & Quinoline-8-sulfonic acid[7][8][12]
Bromination Br₂ / Conc. H₂SO₄~75°C5-Bromoquinoline & 8-Bromoquinoline[3]
Friedel-Crafts R-X or RCO-X / AlCl₃N/ANo reaction[14]

The Influence of Substituents

The presence of a substituent on the quinoline ring can significantly alter the outcome of subsequent electrophilic substitutions, affecting both the reaction rate and the position of the incoming electrophile.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) groups on the benzene ring activate it towards electrophilic attack. They increase the electron density, making the reaction faster and often allowing for milder conditions. The directing effect of these groups will compete with the inherent preference for C-5 and C-8, leading to more complex product mixtures. For example, an EDG at C-6 would strongly direct an incoming electrophile to the C-5 and C-7 positions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups further deactivate the ring they are on.[15] An EWG on the benzene ring will make electrophilic substitution even more difficult than on the parent quinoline. The directing effect of EWGs is typically meta to their own position.[16] For instance, a nitro group at C-5 would direct a second electrophile to C-7.

Experimental Protocol: Nitration of Quinoline

This protocol describes a representative procedure for the nitration of quinoline. It is a self-validating system where product isolation and characterization (e.g., by melting point and spectroscopy) confirm the predicted regioselectivity.

Objective: To synthesize a mixture of 5-nitroquinoline and 8-nitroquinoline via electrophilic aromatic substitution.

Materials:

  • Quinoline (reagent grade)

  • Fuming Sulfuric Acid (20% SO₃)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Sodium Hydroxide solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of fuming sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 25 g of quinoline to the stirred, cold sulfuric acid via the dropping funnel. Ensure the temperature does not rise above 10°C. A thick slurry of quinolinium sulfate may form.

  • Nitrating Mixture Addition: Prepare the nitrating agent by carefully adding 10 mL of fuming nitric acid to the dropping funnel. Add this mixture dropwise to the quinoline-sulfuric acid slurry over a period of 1 hour, maintaining the internal temperature at 0°C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Work-up - Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization & Extraction: Once the mixture has cooled, slowly neutralize it with 10% sodium hydroxide solution until the pH is ~8-9. The nitroquinoline isomers will precipitate as a yellow solid. Extract the aqueous mixture three times with 100 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers can be separated by fractional crystallization or column chromatography.

Causality and Trustworthiness: The use of fuming acids ensures the generation of the active electrophile (NO₂⁺) in a medium that can protonate the highly deactivated quinoline ring.[7][8] The low temperature controls the reaction kinetics, preventing runaway reactions and the formation of dinitrated byproducts. The work-up procedure is standard for neutralizing strong acids and isolating organic products. The success of the protocol is validated by the isolation of the expected 5- and 8-nitro isomers, consistent with established mechanistic principles.

Conclusion

The electrophilic substitution pattern of the quinoline ring is a foundational concept in heterocyclic chemistry. The reaction is governed by the powerful deactivating effect of the nitrogen-containing ring, which directs substitution exclusively to the carbocyclic ring and necessitates vigorous reaction conditions. The pronounced regioselectivity for the C-5 and C-8 positions is a direct consequence of the superior stability of the corresponding Wheland intermediates, a principle that can be rationally applied in the synthesis of complex quinoline-based molecules. A thorough understanding of these electronic effects and reaction conditions is paramount for professionals engaged in the design and development of novel pharmaceuticals and functional materials.

References

  • Vertex AI Search. (n.d.). Preparation and Properties of Quinoline. Retrieved January 26, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • ResearchGate. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives. Retrieved January 26, 2026, from [Link]

  • Raut, B. (2019, October 31). Reactions of Quinoline [Video]. YouTube. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7664.
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 26, 2026, from [Link]

  • SWAYAM Prabha IIT Madras Channels. (2020, February 16). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications [Video]. YouTube. [Link]

  • Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved January 26, 2026, from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved January 26, 2026.
  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry. [Link]

  • Fernández, G. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica.org. [Link]

  • Filo. (2025, July 31). Between quinoline and pyridine, which one is more reactive towards electrophilic substitution?. Retrieved January 26, 2026, from [Link]

  • Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?. [Link]

  • Google Patents. (n.d.). US2950283A - Recovery of the sulfonation products of quinoline.
  • Kulka, M., & Manske, R. H. F. (1952). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry, 30(9), 720–725.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ResearchGate. (n.d.).
  • Raut, B. (2019, October 26). Reactivity of Quinoline [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Sulfonation of quinoline. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (1995). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 60(18), 5878–5882. [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • Google Patents. (n.d.). US2999094A - Quinoline sulfonation process.
  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3-(Trifluoromethyl)quinoline-5-carboxylic acid

An Application Note on the Proposed Synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, research-grade p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Proposed Synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the proposed synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of a direct published synthesis, this application note outlines a robust and plausible synthetic route based on established chemical transformations. The proposed pathway involves a thermally-induced cyclization reaction between 3-aminobenzoic acid and ethyl 4,4,4-trifluoroacetoacetate. This guide offers a step-by-step experimental procedure, in-depth mechanistic insights, and expert commentary on potential challenges and optimization strategies.

Introduction

Quinoline carboxylic acids are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. 3-(Trifluoromethyl)quinoline-5-carboxylic acid is therefore a highly valuable building block for the development of novel pharmaceuticals. This document serves as a comprehensive guide for its synthesis, providing researchers with a practical and scientifically grounded protocol.

Proposed Synthetic Pathway

The synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid can be envisioned through a two-step process, beginning with the condensation of 3-aminobenzoic acid and ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature cyclization and subsequent saponification.

Scheme 1: Proposed synthesis of 3-(Trifluoromethyl)quinoline-5-carboxylic acid

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Saponification 3-aminobenzoic acid Intermediate Enamine Intermediate 3-aminobenzoic acid->Intermediate + ethyl 4,4,4-trifluoroacetoacetate ethyl 4,4,4-trifluoroacetoacetate->Intermediate Product 3-(Trifluoromethyl)quinoline- 5-carboxylic acid Intermediate->Product 1. Heat 2. NaOH, H2O 3. H+ workup

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-aminobenzoic acid (10.0 g, 72.9 mmol) and toluene (100 mL).

  • To this suspension, add ethyl 4,4,4-trifluoroacetoacetate (14.8 g, 80.2 mmol) and a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 1.3 mL) has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclization and Saponification

  • The crude enamine intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A (100 mL) in a flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically 240-260 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the cyclization, cool the reaction mixture and carefully pour it into a beaker of hexane to precipitate the crude product.

  • Filter the precipitate and wash with hexane.

  • The crude solid is then suspended in a mixture of ethanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(Trifluoromethyl)quinoline-5-carboxylic acid.

Data Summary

ParameterExpected Value
Overall Yield 40-60%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Expected peaks for aromatic and carboxylic acid protons
¹⁹F NMR (DMSO-d₆) Expected singlet for the -CF₃ group
Mass Spec (ESI-) [M-H]⁻ corresponding to C₁₁H₅F₃NO₂

Expertise & Experience: Mechanistic Insights and Troubleshooting

The proposed synthesis is based on the well-established Conrad-Limpach and Combes reactions for quinoline synthesis. The initial condensation reaction forms an enamine, which then undergoes a thermally induced intramolecular cyclization.

Regioselectivity of Cyclization: A critical aspect of this synthesis is the regioselectivity of the cyclization of the enamine intermediate derived from 3-aminobenzoic acid. Two isomers can potentially be formed: the desired 5-carboxylic acid derivative and the 7-carboxylic acid isomer. The cyclization leading to the 5-substituted product is generally more sterically hindered. However, the use of high temperatures and specific solvents like Dowtherm A can influence the reaction outcome. It is crucial to perform a careful analysis of the final product to confirm its structure, for instance, by using 2D NMR techniques.

Troubleshooting:

  • Low Yield: If the yield is low, ensure that the enamine formation in Step 1 is complete before proceeding to the cyclization. The cyclization temperature and time in Step 2 are also critical parameters that may require optimization.

  • Incomplete Saponification: If the saponification is incomplete, prolong the reflux time or increase the concentration of the sodium hydroxide solution.

  • Purification Challenges: If the final product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.

Visualization of the Synthetic Logic

G Start Starting Materials: 3-Aminobenzoic Acid Ethyl 4,4,4-trifluoroacetoacetate Condensation Condensation Reaction (Dean-Stark) Start->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (High Temperature) Enamine->Cyclization QuinolineEster Crude Quinoline Ester Cyclization->QuinolineEster Saponification Saponification (NaOH, EtOH/H2O) QuinolineEster->Saponification CrudeAcid Crude Carboxylic Acid Saponification->CrudeAcid Purification Purification (Acidification, Filtration, Washing) CrudeAcid->Purification FinalProduct 3-(Trifluoromethyl)quinoline-5-carboxylic acid Purification->FinalProduct

Application

Application Note: A Researcher's Guide to the Friedländer Synthesis for Substituted Quinolines

Introduction: The Enduring Relevance of the Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its versatile scaffold is found in drugs with a wide array of pharmacological activities, including antimalarial (e.g., quinine, chloroquine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and antiviral properties.[1][3][4][5] The continued interest in quinoline derivatives drives the need for efficient and adaptable synthetic methodologies to generate novel analogs for drug discovery pipelines.[1]

Among the classical methods for constructing the quinoline nucleus, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains a highly relevant and widely utilized strategy.[6][7][8] This reaction offers a straightforward approach to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9][10] The operational simplicity and the ready availability of starting materials make the Friedländer synthesis an invaluable tool for both academic research and industrial applications.[6] This guide provides an in-depth look at the Friedländer synthesis, from its mechanistic underpinnings to practical, field-proven protocols for the synthesis of substituted quinolines.

Section 1: Mechanistic Insights and Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The Friedländer synthesis proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration step.[7][11]

1.1. The Reaction Pathway

The generally accepted mechanism involves two key stages:

  • Initial Condensation: The reaction initiates with an aldol-type condensation between the two carbonyl-containing starting materials to form an α,β-unsaturated aldehyde or ketone.[9]

  • Intramolecular Cyclization and Dehydration: Subsequently, the amino group of the o-aminoaryl component undergoes an intramolecular condensation with the newly formed carbonyl group, leading to a cyclized intermediate. This intermediate then undergoes dehydration to yield the aromatic quinoline ring.[9]

Friedlander_Mechanism

1.2. Catalysis: A Critical Choice

The choice of catalyst, either acid or base, is a critical parameter that can significantly influence reaction rates and yields.[6][9]

  • Base Catalysis: Bases such as sodium hydroxide, potassium tert-butoxide, or 1,8-diazabicycloundec-7-ene (DBU) are commonly employed.[9] Base-catalyzed reactions are particularly effective for activated methylene compounds. However, care must be taken to avoid self-condensation of the ketone reactant as a potential side reaction.[9]

  • Acid Catalysis: A wide range of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, p-toluenesulfonic acid (PTSA), and zeolites, can be used to promote the reaction.[9][12] Acid catalysis is often more effective and can lead to cleaner reactions with fewer byproducts.[12]

1.3. Modern Variations and Improvements

While the classical Friedländer synthesis is robust, modern organic synthesis often demands milder conditions and greater efficiency. Several modifications have been developed to address these needs:

  • Solvent-Free Conditions: The use of solid acid catalysts or microwave irradiation can enable the reaction to proceed without a solvent, offering a greener and more efficient alternative.[9]

  • One-Pot Procedures: To circumvent the often-limited availability of o-aminoaryl aldehydes and ketones, one-pot methods have been developed. A common approach involves the in situ reduction of the corresponding o-nitroaryl carbonyl compound, followed by the Friedländer condensation.[13] This method utilizes inexpensive reagents like iron powder and hydrochloric acid for the reduction step.[13]

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for both a classic acid-catalyzed and a modern one-pot Friedländer synthesis.

2.1. Protocol 1: Classic Acid-Catalyzed Synthesis of 2-Phenylquinoline

This protocol details the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone using p-toluenesulfonic acid as a catalyst.

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 2-aminobenzaldehyde (1.21 g, 10 mmol), acetophenone (1.32 g, 11 mmol), and toluene (40 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-phenylquinoline.

Experimental_Workflow

2.2. Protocol 2: One-Pot Synthesis of Substituted Quinolines from o-Nitrobenzaldehydes

This protocol is adapted from a scalable, one-pot procedure that is highly versatile.[13]

Materials:

  • Substituted o-nitrobenzaldehyde

  • Ketone or aldehyde with α-methylene group

  • Iron powder

  • Ethanol

  • Aqueous Hydrochloric Acid (catalytic amount)

  • Potassium hydroxide

Procedure:

  • Reduction: In a round-bottom flask, suspend the o-nitrobenzaldehyde and iron powder in ethanol. Add a catalytic amount of aqueous hydrochloric acid. Heat the mixture to reflux. The reduction of the nitro group to an amine can be monitored by TLC.

  • Condensation: Once the reduction is complete, add the ketone or aldehyde reactant to the mixture, followed by potassium hydroxide to catalyze the condensation.

  • Reaction: Continue to reflux the mixture until the formation of the quinoline product is complete (monitor by TLC).

  • Workup and Purification: After cooling, filter the reaction mixture to remove the iron salts. The filtrate is then concentrated, and the residue is subjected to a standard aqueous workup and purification by chromatography or recrystallization. This method is compatible with a wide range of functional groups.[13]

Section 3: Scope and Limitations - A Data-Driven Perspective

The success of the Friedländer synthesis is highly dependent on the nature of the substituents on both the o-aminoaryl carbonyl compound and the α-methylene component. The following table summarizes some general trends and provides examples.

o-Aminoaryl Reactantα-Methylene ReactantCatalystConditionsYield (%)Notes
2-AminobenzaldehydeAcetoneKOHEtOH, RefluxGoodYields can vary based on reaction time and scale.
2-AminobenzophenoneCyclohexanoneH2SO4Acetic Acid, 100°CHighAcid catalysis is often preferred for ketones.[14]
2-Amino-5-chlorobenzaldehydeEthyl acetoacetatePiperidineEtOH, RefluxExcellentActivated methylene compounds like β-ketoesters are highly reactive.
2-Nitrobenzaldehyde4-MethoxyacetophenoneFe/HCl then KOHOne-pot, EtOH, Reflux58-100%The one-pot method is broadly applicable to various substituted ketones.[13]

Key Considerations:

  • Regioselectivity: A significant challenge arises when using unsymmetrical ketones, as this can lead to a mixture of regioisomeric products.[9] Strategies to control regioselectivity include the use of specific amine catalysts or ionic liquids.[9]

  • Steric Hindrance: Sterically hindered reactants may require longer reaction times or more forcing conditions.[13]

  • Substrate Sensitivity: Certain functional groups may not be compatible with the reaction conditions. For example, substrates sensitive to reduction may not be suitable for the one-pot procedure starting from nitro compounds.[13]

Conclusion: A Versatile Tool for Modern Drug Discovery

The Friedländer synthesis, despite its long history, continues to be a powerful and adaptable method for the synthesis of substituted quinolines. Its straightforward nature, coupled with modern advancements that allow for milder conditions and one-pot procedures, ensures its place in the synthetic chemist's toolbox. For researchers in drug development, a solid understanding of the principles and practicalities of the Friedländer synthesis provides a direct and efficient route to a class of compounds with immense therapeutic potential.

References

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. Available from: [Link]

  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • PubMed Central. Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

  • Frontiers. Quinolines: the role of substitution site in antileishmanial activity. Available from: [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • ResearchGate. Substituted Quinolines with various based promising anticancer and... Available from: [Link]

  • PubMed Central. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Available from: [Link]

Sources

Method

The Pfitzinger Reaction: A Comprehensive Guide to the Synthesis of Quinoline-4-Carboxylic Acids

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Drug Discovery The Pfitzinger reaction, a classic name reaction in organic chemistry, remains a cornerstone for the synthesis of quinoline-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Drug Discovery

The Pfitzinger reaction, a classic name reaction in organic chemistry, remains a cornerstone for the synthesis of quinoline-4-carboxylic acids.[1][2] First reported by Wilhelm Pfitzinger in the late 19th century, this condensation reaction of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group under basic conditions provides a direct and versatile route to a molecular scaffold of immense pharmacological importance.[2][3] Quinoline-4-carboxylic acids are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1]

This guide provides an in-depth exploration of the Pfitzinger reaction, from its mechanistic underpinnings to detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer practical troubleshooting advice to navigate common challenges.

Mechanistic Insights: A Stepwise Journey to the Quinoline Core

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism initiated by the base-catalyzed hydrolysis of the isatin amide bond.[4] This ring-opening is a critical first step, generating a keto-acid intermediate that sets the stage for the subsequent condensation and cyclization events.[4]

The key mechanistic steps are as follows:

  • Base-Catalyzed Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond in isatin (1) by a strong base, typically potassium hydroxide (KOH), to form a keto-acid intermediate (2).[4] This intermediate is usually generated in situ and not isolated.[4]

  • Imine Formation: The carbonyl compound, which must contain an α-methylene group, then reacts with the aniline derivative of the ring-opened intermediate to form an imine (3).[4]

  • Tautomerization to Enamine: The imine (3) subsequently tautomerizes to the more thermodynamically stable enamine (4).[4]

  • Intramolecular Cyclization and Dehydration: The enamine intermediate (4) undergoes an intramolecular cyclization, followed by a dehydration step, to yield the final, aromatic quinoline-4-carboxylic acid product (5).[4]

Diagram of the Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin (1) KetoAcid Keto-acid (2) Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Carbonyl->Imine + KetoAcid->Imine + Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid (5) Enamine->Product Cyclization & Dehydration

Caption: A stepwise representation of the Pfitzinger reaction mechanism.

Experimental Protocols: From Benchtop to Microwave

Herein, we provide detailed protocols for both conventional and microwave-assisted Pfitzinger synthesis, offering flexibility in experimental design and reaction time.

Protocol 1: Conventional Synthesis of Quinoline-4-Carboxylic Acids

This protocol is a generalized method adaptable for a range of isatin and carbonyl substrates.

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction of impurities)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Isatin Addition: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. A color change from purple to brown typically indicates the formation of the potassium salt of the intermediate isatinic acid.

  • Carbonyl Compound Addition: To this mixture, add the carbonyl compound (0.07-0.15 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

  • Workup - Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, often leading to improved yields and cleaner reaction profiles.

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

  • Potassium hydroxide (33% aqueous solution)

  • Acetic acid

  • Water

Equipment:

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • Carbonyl Compound Addition: To this solution, add the appropriate carbonyl compound (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.

  • Workup: After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.

  • Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.

Experimental Workflow Diagram

Pfitzinger_Workflow start Start reaction_setup Reaction Setup - Dissolve KOH - Add Isatin - Add Carbonyl Compound start->reaction_setup reaction Reaction - Conventional Reflux or - Microwave Irradiation reaction_setup->reaction workup Workup - Solvent Removal - Aqueous Dissolution - Extraction of Impurities reaction->workup precipitation Precipitation - Cool Aqueous Layer - Acidify to pH 4-5 workup->precipitation isolation Isolation - Vacuum Filtration - Wash with Cold Water - Dry precipitation->isolation purification Optional Purification - Recrystallization isolation->purification end End Product purification->end

Caption: A general workflow for the Pfitzinger synthesis and purification.

Data Presentation: A Summary of Reaction Parameters

The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of substituted quinoline-4-carboxylic acids. The following table summarizes representative examples with varying substrates and reaction conditions.

Isatin DerivativeCarbonyl CompoundBaseReaction TimeYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH9 min (Microwave)77-85[5]
5-Chloro/5-BromoisatinAcyclic and Cyclic Ketones---[5]
N-Acetylisatin----[5]

Troubleshooting and Optimization: Navigating Common Challenges

While the Pfitzinger reaction is robust, certain challenges can arise. A systematic approach to troubleshooting can significantly improve outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting materials or product under harsh basic conditions. - Steric hindrance from bulky substrates.- Monitor Reaction Progress: Use TLC to determine the optimal reaction time. - Optimize Base Concentration: Use the minimum effective concentration of the base. - Temperature Control: Maintain a gentle reflux; avoid excessive heat. - Increase Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.
Formation of Tar and Purification Difficulties - Side reactions, such as self-condensation of the carbonyl compound or polymerization, at high temperatures.[6]- Temperature Control: Avoid excessive heating and ensure even heating of the reaction vessel.[6] - Optimize Reaction Time: Do not prolong the reaction unnecessarily after completion.[6] - Purification Strategy: After solvent removal, dissolve the product salt in water and perform an extraction with an organic solvent (e.g., diethyl ether) to remove non-polar impurities before acidification.[6]
Incomplete Isatin Ring Opening - Insufficient base or reaction time for the initial hydrolysis.- Ensure Complete Dissolution: Stir the isatin in the basic solution until the characteristic color change is complete before adding the carbonyl compound. - Check Base Quality: Use fresh, high-quality base.

Variations on a Theme: The Halberkann Variant

A notable variation of the Pfitzinger reaction is the Halberkann variant, which utilizes N-acyl isatins as the starting material. This modification leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[4]

Key Differences between the Pfitzinger and Halberkann Reactions:

Feature Pfitzinger Reaction Halberkann Variant
Isatin Substrate Isatin or substituted isatinsN-Acyl isatins
Product Substituted quinoline-4-carboxylic acids2-Hydroxy-quinoline-4-carboxylic acids

The choice between the standard Pfitzinger reaction and the Halberkann variant depends on the desired substitution pattern on the final quinoline product.[2]

Conclusion: A Timeless Reaction for Modern Challenges

The Pfitzinger reaction continues to be an indispensable tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development.[5] Its ability to generate the medicinally important quinoline-4-carboxylic acid scaffold in a straightforward manner ensures its continued relevance. By understanding the underlying mechanism, optimizing reaction conditions, and employing effective troubleshooting strategies, researchers can harness the full potential of this classic transformation to create novel molecules with therapeutic promise.

References

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pfitzinger reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pfitzinger reaction. Retrieved from [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Development of Anticancer Agents from Quinoline Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the pursuit of novel ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] Its inherent structural features, including the nitrogen atom which can participate in hydrogen bonding, and the planar aromatic system that allows for π-π stacking interactions with biological targets, make it an ideal scaffold for the design of potent and selective anticancer agents.[3] A multitude of quinoline derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, operating through diverse mechanisms of action. These include, but are not limited to, the inhibition of crucial cellular processes such as cell cycle progression, angiogenesis, and cell migration, as well as the induction of apoptosis.[1] Notably, some quinoline-based compounds have advanced into clinical trials, underscoring the therapeutic potential of this versatile scaffold.[4]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for the synthesis, in vitro evaluation, and in vivo assessment of novel quinoline derivatives as potential anticancer agents. The protocols and methodologies outlined herein are designed to be robust and reproducible, offering a solid foundation for advancing the discovery and development of next-generation cancer therapies.

I. Synthesis of a Potent Quinoline-Based Anticancer Agent: A Combretastatin A-4 Analogue

This section details the multi-step synthesis of a 2-phenylquinoline-4-carboxamide derivative, a potent analogue of the natural anticancer agent Combretastatin A-4 (CA-4).[4][5] These compounds are known to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[4][6]

Rationale for the Synthetic Approach

The synthetic strategy is designed to be modular, allowing for the facile introduction of various substituents on both the quinoline and the phenyl rings. This modularity is crucial for establishing structure-activity relationships (SAR) and optimizing the lead compound for enhanced potency and selectivity. The synthesis commences with the construction of the core 2-phenylquinoline-4-carboxylic acid via the Doebner reaction, followed by amide coupling to introduce further diversity.[7]

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amide Coupling Aniline Aniline Step1_Product 2-Phenylquinoline-4-carboxylic acid Aniline->Step1_Product Ethanol, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Step1_Product PyruvicAcid Pyruvic Acid PyruvicAcid->Step1_Product Step1_Product_2 2-Phenylquinoline-4-carboxylic acid Step2_Product 2-Phenylquinoline-4-carbonyl chloride Step1_Product_2->Step2_Product Toluene, Reflux SOCl2 SOCl₂ SOCl2->Step2_Product Step2_Product_2 2-Phenylquinoline-4-carbonyl chloride Final_Product 2-Phenylquinoline-4-carboxamide Derivative Step2_Product_2->Final_Product DCM, Et₃N, RT SubstitutedAmine Substituted Amine (R-NH₂) SubstitutedAmine->Final_Product

Caption: Synthetic scheme for 2-phenylquinoline-4-carboxamide derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid [1][7]

  • To a round-bottom flask, add aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) and adjust the pH to approximately 4-5 with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-phenylquinoline-4-carboxylic acid.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Step 2: Synthesis of 2-Phenylquinoline-4-carbonyl chloride [1]

  • Suspend 2-phenylquinoline-4-carboxylic acid (5 mmol) in dry toluene (30 mL).

  • Add thionyl chloride (15 mmol) dropwise to the suspension at room temperature.

  • Reflux the mixture for 2-3 hours until a clear solution is obtained.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.

Step 3: Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives [1][5]

  • Dissolve the crude 2-phenylquinoline-4-carbonyl chloride (4 mmol) in dry dichloromethane (DCM, 25 mL).

  • To this solution, add the desired substituted amine (4.4 mmol) and triethylamine (Et₃N, 8 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the final 2-phenylquinoline-4-carboxamide derivative.

II. In Vitro Evaluation of Anticancer Activity

A critical step in the development of novel anticancer agents is the comprehensive evaluation of their biological activity in vitro. This section provides detailed protocols for assessing the cytotoxicity, pro-apoptotic effects, and mechanism of action of the synthesized quinoline derivatives.

Workflow for In Vitro Anticancer Drug Screening

In_Vitro_Workflow Start Synthesized Quinoline Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Mechanism Mechanism of Action Studies IC50->Mechanism Lead_Selection Lead Compound Selection Apoptosis->Lead_Selection Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Pathway Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR) Mechanism->Pathway Tubulin->Lead_Selection Pathway->Lead_Selection

Caption: Workflow for in vitro screening of quinoline-based anticancer agents.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of the quinoline derivatives in complete culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the quinoline derivatives at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Protocol 3: Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds

  • A temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Prepare the tubulin solution in the provided polymerization buffer on ice.

  • Add the test quinoline derivative or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a promoter) to the tubulin solution in a pre-warmed 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the test compounds with the controls to determine their inhibitory or enhancing effects.

III. In Vivo Evaluation of Anticancer Efficacy

Promising lead compounds identified from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The subcutaneous xenograft mouse model is a widely used preclinical model for this purpose.

Protocol: Subcutaneous Xenograft Mouse Model

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional, to enhance tumor take rate)

  • Test quinoline derivative formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test quinoline derivative, vehicle control, and positive control drug to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice every 2-3 days.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.

IV. Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a validated anticancer strategy.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

V. Data Presentation and Interpretation

The quantitative data generated from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Cytotoxicity of Representative Quinoline Derivatives
CompoundCancer Cell LineIC₅₀ (µM)[4][5]
Derivative 7b SK-OV-30.5
HCT1160.2
Derivative 12c MCF-70.042
HL-600.010
Derivative 12e MGC-8031.38
HCT-1165.34
Doxorubicin MCF-7~0.1
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model
Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+2.5
Quinoline Derivative X 50 mg/kg, q.d., p.o.65-1.8
Cisplatin 5 mg/kg, q.w., i.p.75-8.2

VI. Conclusion and Future Directions

The quinoline scaffold remains a highly promising framework for the development of novel anticancer agents. The protocols detailed in this guide provide a comprehensive roadmap for the synthesis and evaluation of new quinoline derivatives. Future research should focus on optimizing the pharmacological properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability, to facilitate their translation into clinical candidates. Furthermore, the exploration of novel quinoline-based combination therapies and the identification of predictive biomarkers will be crucial for realizing the full therapeutic potential of this remarkable class of compounds.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2020). European Journal of Medicinal Chemistry, 187, 111958. [Link]

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  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100748. [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. (2017). European Journal of Medicinal Chemistry, 139, 649-661. [Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). European Journal of Medicinal Chemistry, 240, 114578. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 928392. [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2023). Heterocyclic Letters, 13(3), 477-488. [Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). ResearchGate. [Link]

  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. (2014). HETEROCYCLES, 89(3), 697. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules, 21(11), 1575. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(13), 5152. [Link]

  • Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. (1996). Journal of Medicinal Chemistry, 39(1), 118-127. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. (n.d.). Spectral Instruments Imaging. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2012). PLoS ONE, 7(1), e29934. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). Scientific Reports, 6, 20157. [Link]

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Method

Application Notes and Protocols for Trifluoromethylquinoline Compounds in Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide to understanding and evaluating the antimalarial pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the antimalarial potential of trifluoromethylquinoline compounds. This document outlines the rationale behind their design, their mechanism of action, detailed protocols for their synthesis and biological evaluation, and a discussion on the challenges of drug resistance. Our goal is to equip researchers with the necessary knowledge and practical methodologies to advance the development of this promising class of antimalarials.

Introduction: The Rationale for Trifluoromethylquinolines in Antimalarial Therapy

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains.[1][2] The quinoline class of compounds, which includes historical drugs like quinine and chloroquine, has been a cornerstone of antimalarial chemotherapy.[3] Their primary mechanism of action involves disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.

The incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a powerful strategy in modern antimalarial drug design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic properties of the parent quinoline molecule.[4][5] Notably, the presence of trifluoromethyl groups has been shown to increase the efficacy of quinoline compounds against drug-resistant parasite strains.[4] This has led to the development of important drugs like mefloquine and a renewed interest in exploring novel trifluoromethylquinoline analogues.

This guide will delve into the specifics of working with this compound class, from synthesis to comprehensive biological characterization.

Mechanism of Action: How Trifluoromethylquinolines Target the Malaria Parasite

The primary target of quinoline antimalarials is the detoxification of heme within the parasite's acidic food vacuole. During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.

Trifluoromethylquinolines, like other quinolines, are weak bases that accumulate to high concentrations in the acidic environment of the food vacuole. Here, they are thought to exert their antimalarial effect through two primary mechanisms:

  • Inhibition of Hemozoin Formation: The quinoline moiety can cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. This leads to a buildup of toxic free heme, which can damage parasite membranes and inhibit the activity of various enzymes, ultimately leading to parasite death.

  • Formation of a Toxic Complex with Heme: Quinolines can also form a complex with free heme. This complex itself is toxic and can contribute to the overall parasiticidal activity.

The trifluoromethyl group is believed to enhance these mechanisms in several ways:

  • Increased Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can facilitate its passage across biological membranes to reach the food vacuole.

  • Electronic Effects: The strong electron-withdrawing nature of the CF3 group can influence the pKa of the quinoline nitrogen, potentially affecting its accumulation in the acidic food vacuole.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer half-life and improved in vivo efficacy.

  • Potential for DNA Intercalation: Some studies suggest that certain trifluoromethylquinoline derivatives may also exert their antimalarial effect through DNA intercalation, although this is not considered the primary mechanism for most compounds in this class.[6]

Visualizing the Mechanism of Action

Antimalarial Mechanism of Trifluoromethylquinolines cluster_erythrocyte Infected Erythrocyte cluster_parasite Parasite Cytoplasm cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme (Toxic) Heme (Toxic) Hemoglobin->Heme (Toxic) Digestion Hemozoin (Non-toxic) Hemozoin (Non-toxic) Heme (Toxic)->Hemozoin (Non-toxic) Polymerization Parasite Death Parasite Death Heme (Toxic)->Parasite Death Accumulation Trifluoromethylquinoline Trifluoromethylquinoline Trifluoromethylquinoline->Heme (Toxic) Complexation Trifluoromethylquinoline->Hemozoin (Non-toxic) Inhibition of Polymerization Heme-Quinoline Complex (Toxic) Heme-Quinoline Complex (Toxic) Heme-Quinoline Complex (Toxic)->Parasite Death

Caption: Proposed mechanism of action of trifluoromethylquinolines.

Synthesis of Trifluoromethylquinoline Scaffolds

The synthesis of trifluoromethylquinolines often involves multi-step procedures. A common and effective method for constructing the 2,8-bis(trifluoromethyl)quinoline core, a key feature of mefloquine and other potent analogues, is the Gould-Jacobs reaction. This approach typically starts with a substituted aniline and diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent modifications.

Protocol: Synthesis of a 2,8-bis(trifluoromethyl)quinoline Precursor

This protocol provides a general outline for the synthesis of a key intermediate for many trifluoromethylquinoline antimalarials.

Step 1: Condensation

  • To a solution of 2-amino-3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-260 °C for 1-2 hours to effect cyclization.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the cyclized product.

  • Filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-2,8-bis(trifluoromethyl)quinoline.

Step 3: Chlorination

  • Treat the 4-hydroxyquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base like N,N-dimethylaniline.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-chloro-2,8-bis(trifluoromethyl)quinoline.

This 4-chloro intermediate is a versatile precursor for the introduction of various side chains at the 4-position via nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of trifluoromethylquinoline analogues. For a more detailed synthetic procedure for mefloquine and its analogues, refer to the work by Carroll et al. and other cited literature.

In Vitro Evaluation of Antimalarial Activity

The initial assessment of the antimalarial potential of newly synthesized trifluoromethylquinoline compounds is performed using in vitro assays against cultured P. falciparum.

In Vitro Culture of Plasmodium falciparum

Materials:

  • Complete RPMI 1640 medium (supplemented with L-glutamine, HEPES, sodium bicarbonate, and hypoxanthine)

  • Human serum (type A+) or Albumax II

  • Human erythrocytes (type O+)

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)

  • Culture flasks

  • Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C

Protocol:

  • Prepare complete culture medium by supplementing RPMI 1640 with 10% human serum or 0.5% Albumax II.

  • Wash human erythrocytes three times with incomplete RPMI 1640 medium.

  • Initiate the culture by adding thawed parasite stock to a suspension of erythrocytes in complete medium to achieve a desired hematocrit (e.g., 2-5%) and parasitemia (e.g., 0.5-1%).

  • Maintain the cultures in a dedicated incubator at 37°C with the specified gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Subculture the parasites every 2-3 days by diluting the culture with fresh erythrocytes and complete medium to maintain a healthy parasitemia level.

SYBR Green I-Based Antimalarial Assay

This is a widely used, high-throughput fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound.

Materials:

  • 96-well black, clear-bottom microplates

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • Test compounds (serially diluted)

  • Lysis buffer (containing saponin, Triton X-100, and EDTA)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader

Protocol:

  • Dispense 180 µL of the synchronized parasite culture into each well of the 96-well plate.

  • Add 20 µL of the serially diluted test compounds to the respective wells (in triplicate). Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubate the plate for 72 hours under standard culture conditions.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x final concentration) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hemozoin Inhibition Assay

This assay directly measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Test compounds

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of hemin in a suitable solvent (e.g., 0.1 M NaOH).

  • In a 96-well plate, add the serially diluted test compounds.

  • Add the hemin solution to each well.

  • Initiate the polymerization by adding the acetate buffer.

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in 0.1 M NaOH.

  • Measure the absorbance at 405 nm using a spectrophotometer.

  • Calculate the percentage of hemozoin inhibition and determine the IC50 value.

Visualizing the In Vitro Drug Discovery Workflow

In Vitro Antimalarial Drug Discovery Workflow Compound Synthesis Compound Synthesis SYBR Green I Assay SYBR Green I Assay Compound Synthesis->SYBR Green I Assay Hemozoin Inhibition Assay Hemozoin Inhibition Assay Compound Synthesis->Hemozoin Inhibition Assay Cytotoxicity Assay (e.g., MTT on HepG2) Cytotoxicity Assay (e.g., MTT on HepG2) Compound Synthesis->Cytotoxicity Assay (e.g., MTT on HepG2) In Vitro Culture of P. falciparum In Vitro Culture of P. falciparum In Vitro Culture of P. falciparum->SYBR Green I Assay Data Analysis (IC50, CC50, SI) Data Analysis (IC50, CC50, SI) SYBR Green I Assay->Data Analysis (IC50, CC50, SI) Hemozoin Inhibition Assay->Data Analysis (IC50, CC50, SI) Cytotoxicity Assay (e.g., MTT on HepG2)->Data Analysis (IC50, CC50, SI) Lead Candidate Selection Lead Candidate Selection Data Analysis (IC50, CC50, SI)->Lead Candidate Selection

Caption: A typical workflow for the in vitro evaluation of antimalarial compounds.

In Vivo Efficacy Assessment

Promising compounds identified from in vitro screening are then evaluated for their efficacy in animal models of malaria. The most commonly used model is the Plasmodium berghei-infected mouse.

Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

Materials:

  • P. berghei (ANKA strain) infected donor mouse

  • Swiss albino mice

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Chloroquine (positive control)

  • Vehicle (negative control)

  • Giemsa stain

Protocol:

  • Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on day 0.

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

  • Two hours post-infection, administer the first dose of the test compound or controls orally or via the desired route.

  • Administer subsequent doses daily for the next three days (days 1, 2, and 3).

  • On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasite suppression for each group compared to the vehicle control group.

  • Monitor the mice for survival.

Cytotoxicity and Selectivity Index

To assess the potential toxicity of the compounds to host cells, in vitro cytotoxicity assays are performed using mammalian cell lines, such as HepG2 (human liver carcinoma) or Vero (monkey kidney epithelial) cells.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Protocol:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

The Selectivity Index (SI) is then calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over host cells, which is a desirable characteristic for a drug candidate.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected trifluoromethylquinoline compounds against P. falciparum.

CompoundStructure (if available)P. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
MefloquineW2 (CQ-resistant)0.019>10 (HepG2)>526[7]
Compound 129N/AW2 (CQ-resistant)0.083N/AN/A[7]
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneN/AD10 (CQ-sensitive)4.8 µg/mLN/AN/A[6]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneN/AD10 (CQ-sensitive)5.2 µg/mLN/AN/A[6]

Note: N/A indicates data not available in the cited sources. IC50 values can vary depending on the assay conditions and parasite strain used.

Drug Resistance and Future Directions

Resistance to quinoline antimalarials, including mefloquine, is a significant clinical challenge.[2] In P. falciparum, resistance to mefloquine has been associated with an increased copy number of the pfmdr1 gene, which encodes a P-glycoprotein homologue that is thought to pump the drug out of the parasite.[8]

The development of new trifluoromethylquinoline compounds must therefore consider strategies to overcome existing resistance mechanisms. This may involve:

  • Structural modifications: Designing molecules that are not substrates for the PfMDR1 transporter.

  • Combination therapy: Co-administering trifluoromethylquinolines with other antimalarials that have different mechanisms of action.

  • Targeting novel pathways: Identifying and targeting other essential parasite processes.

The continued exploration of the structure-activity relationships of trifluoromethylquinolines, coupled with a deeper understanding of resistance mechanisms, will be crucial for the development of the next generation of effective and durable antimalarial drugs.

References

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Application

Application Notes and Protocols for the Synthesis of 8-Hydroxyquinoline-5-sulfonamides

Introduction: The Significance of the 8-Hydroxyquinoline-5-sulfonamide Scaffold The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its potent metal-chelating p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Hydroxyquinoline-5-sulfonamide Scaffold

The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its potent metal-chelating properties and diverse biological activities, including antiseptic and disinfectant functions.[1] By functionalizing this core at the 5-position with a sulfonamide group (–SO₂NR¹R²), researchers can generate a vast library of derivatives with tailored physicochemical and biological properties. These sulfonamide derivatives have demonstrated significant potential as anticancer and antimicrobial agents, often exhibiting enhanced efficacy compared to the parent molecule.[2][3][4][5] The sulfonamide moiety acts as a versatile isostere for carboxylic acids, capable of forming crucial hydrogen bond interactions with biological targets, while often improving metabolic stability and bioavailability.[6]

This guide provides a comprehensive, two-step protocol for the synthesis of 8-hydroxyquinoline-5-sulfonamides. The methodology is built upon a robust and widely cited pathway: the initial preparation of a key reactive intermediate, 8-hydroxyquinoline-5-sulfonyl chloride, followed by its coupling with a desired primary or secondary amine.[3][4][7] We will delve into the causality behind critical experimental choices, ensuring a self-validating and reproducible protocol for researchers in drug discovery and chemical biology.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Chlorosulfonation of 8-Hydroxyquinoline: An electrophilic aromatic substitution reaction where 8-hydroxyquinoline is reacted with chlorosulfonic acid to yield the highly reactive intermediate, 8-hydroxyquinoline-5-sulfonyl chloride.

  • Sulfonamide Formation: A nucleophilic substitution reaction where the sulfonyl chloride intermediate is coupled with a selected amine to form the stable S-N bond of the final sulfonamide product.[8][9]

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sulfonamide Coupling A 8-Hydroxyquinoline C 8-Hydroxyquinoline-5-sulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) B->C E Target 8-Hydroxyquinoline-5-sulfonamide C->E Nucleophilic Substitution D Primary or Secondary Amine (R¹R²NH) D->E

Caption: Overall workflow for the two-step synthesis of 8-hydroxyquinoline-5-sulfonamides.

Part I: Protocol for the Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride

This intermediate is the cornerstone of the entire synthesis. Its successful preparation underpins the subsequent formation of the target sulfonamides. The reaction involves the direct chlorosulfonation of 8-hydroxyquinoline.

Expert Insight (Causality): The reaction with chlorosulfonic acid must be performed at low temperatures (0-5 °C). This is critical to control the highly exothermic and vigorous nature of the reaction, thereby minimizing the formation of undesirable side products and preventing thermal degradation of the quinoline ring. Furthermore, strictly anhydrous conditions are paramount. The 8-hydroxyquinoline-5-sulfonyl chloride product is highly susceptible to hydrolysis; any moisture will convert it back to the less reactive 8-hydroxyquinoline-5-sulfonic acid, drastically reducing the yield for the subsequent step.[1]

Materials & Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Molar Eq.)Notes
8-Hydroxyquinoline145.16-1.0Starting Material
Chlorosulfonic Acid116.521.753~5.0Reagent & Solvent. Highly Corrosive!
Crushed Ice / Ice Water---For quenching and precipitation
Dichloromethane (DCM)84.931.33-For extraction (optional)
Step-by-Step Experimental Protocol
  • Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube to protect from atmospheric moisture.

  • Reagent Addition: Place 8-hydroxyquinoline (1.0 eq) into the flask. Cool the flask to 0 °C using an ice-salt bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (approx. 5.0 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition. The 8-hydroxyquinoline will dissolve as the reaction proceeds.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with constant, vigorous stirring. Caution: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The product, 8-hydroxyquinoline-5-sulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ≈ 7). This removes any residual acid.

  • Drying: Dry the isolated solid under vacuum to yield 8-hydroxyquinoline-5-sulfonyl chloride, which can be used in the next step without further purification.

Part II: General Protocol for the Synthesis of 8-Hydroxyquinoline-5-sulfonamides

With the sulfonyl chloride intermediate in hand, the final sulfonamides can be synthesized through a straightforward coupling reaction with a diverse range of primary or secondary amines.

Expert Insight (Causality): Acetonitrile is an excellent solvent choice for this step as it is polar enough to dissolve the sulfonyl chloride and most amines, yet it is aprotic and will not react with the electrophilic sulfonyl chloride.[3][4] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The HCl byproduct is typically neutralized by an excess of the amine reactant or by adding a non-nucleophilic base like triethylamine.

Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (Molar Eq.)Notes
8-Hydroxyquinoline-5-sulfonyl Chloride243.671.0Prepared in Part I
Desired Amine (R¹R²NH)Varies1.1 - 2.0Nucleophile
Anhydrous Acetonitrile (CH₃CN)41.05-Solvent
Triethylamine (Et₃N) (optional)101.191.2Non-nucleophilic base
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.

  • Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq). If the amine is used as its hydrochloride salt, add triethylamine (1.2 eq) to liberate the free amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 80 °C) can be applied to accelerate the reaction if necessary.[4]

  • Monitoring: Monitor the reaction's progress by TLC until the sulfonyl chloride starting material is fully consumed.

  • Work-up: a. Remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude 8-hydroxyquinoline-5-sulfonamide by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.[3]

Experimental_Protocol cluster_step1 Part I: Intermediate Synthesis cluster_step2 Part II: Sulfonamide Synthesis node_a 8-Hydroxyquinoline Add ClSO₃H @ 0°C Stir @ RT Quench on Ice Filter & Dry node_b 8-Hydroxyquinoline-5-sulfonyl Chloride Add Amine in CH₃CN Stir @ RT or Heat Work-up & Purify node_a:f4->node_b:f0 Product Transfer Final Product Final Product node_b:f3->Final Product Yields

Caption: Key stages in the experimental protocol for preparing 8-hydroxyquinoline-5-sulfonamides.

Safety and Handling

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Quinolines and Derivatives: 8-Hydroxyquinoline and its sulfonic acid/sulfonyl chloride derivatives are classified as irritants. They can cause skin, eye, and respiratory irritation.[10] Avoid inhalation of dust and ensure direct contact with skin and eyes is prevented.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Ensure adequate ventilation and have appropriate spill kits available.

References

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. Google.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents. Google.
  • Preparation of 8-hydroxyquinoline-5-sulfonamides (3). Reagents and... ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Chlorosulfonation of the 8‐hydroxyquinoline 1 and formation of derivatives 5a–5f. Reagents and conditions. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. Google.
  • 8-hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. Google.
  • US2489530A - Method of making 8-hydroxy quinoline - Google Patents. Google.
  • The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid... ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University, Macmillan Group. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI. Available at: [Link]

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Method

Application Notes and Protocols for Antimicrobial Screening of Novel Quinolonecarboxylic Acids

Introduction: The Imperative for Novel Antimicrobial Discovery The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress.[1][2] The pipeline for new antibiotics is dwindling, creating an urgent need for the discovery and development of novel antimicrobial agents. Quinolonecarboxylic acids represent a promising class of synthetic compounds, renowned for their potent bactericidal activity.[3][4] This class of antibiotics acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, thereby leading to bacterial cell death.[3][4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust screening of novel quinolonecarboxylic acids for antimicrobial activity. The protocols detailed herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8][9][10][11] We will delve into the causality behind experimental choices, fostering a deeper understanding of the screening process and enabling informed decision-making in the quest for new antimicrobial therapies.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolonecarboxylic acids exert their bactericidal effect by forming a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA.[5][6] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[3][5] The specificity for bacterial enzymes over their eukaryotic counterparts is a key feature of this drug class, providing a therapeutic window.[7]

Quinoline_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA (Replication Fork) DNA_Gyrase->Relaxed_DNA Relaxes DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Acts on Relaxed_DNA->Supercoiled_DNA Re-ligation (Blocked) Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolonecarboxylic acids.

Experimental Workflow for Antimicrobial Screening

A systematic approach to screening novel compounds is crucial for identifying promising candidates. The following workflow outlines a logical progression from initial qualitative screening to quantitative assessment and characterization of antimicrobial activity.

Screening_Workflow Start Start: Novel Quinolinecarboxylic Acids Agar_Well_Diffusion Primary Screening: Agar Well Diffusion Assay Start->Agar_Well_Diffusion MIC_Determination Quantitative Assessment: Broth Microdilution (MIC) Agar_Well_Diffusion->MIC_Determination Active Compounds Time_Kill_Assay Bactericidal/Bacteriostatic Determination: Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Assay Potent Compounds Data_Analysis Data Analysis & Interpretation Time_Kill_Assay->Data_Analysis Lead_Candidate Lead Candidate Identification Data_Analysis->Lead_Candidate

Caption: A typical workflow for antimicrobial screening.

Phase 1: Primary Screening - Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[12][13][14] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Protocol: Agar Well Diffusion
  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial density.[15]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.[15][16] Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[15]

  • Creation of Wells:

    • Aseptically punch wells of 6-8 mm in diameter into the inoculated MHA plate using a sterile cork borer or the back of a sterile pipette tip.[16][17]

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the novel quinolonecarboxylic acid solution (at a known concentration) into each well.[17]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) on each plate.[18]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.[17][18][19]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[17][18]

    • A larger zone of inhibition generally indicates greater antimicrobial activity.[18]

Data Presentation: Agar Well Diffusion Results
Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
QCA-0011001822
QCA-00210000
QCA-0031002528
Ciprofloxacin (Positive Control)53035
DMSO (Negative Control)N/A00

Phase 2: Quantitative Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following the identification of active compounds in the primary screen, the next step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][19][20][21] The broth microdilution method is a standardized and widely accepted technique for MIC determination.[8][22]

Protocol: Broth Microdilution
  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the novel quinolonecarboxylic acids in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[19]

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[22]

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.[22]

    • Include a growth control (no compound) and a sterility control (no bacteria) well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[22]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10][19][21]

Data Presentation: MIC Determination
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
QCA-0018416
QCA-0030.512
Ciprofloxacin0.250.060.5

Interpretation of MIC: The determined MIC value is compared with clinical breakpoints established by organizations like CLSI to categorize the isolate as susceptible, intermediate, or resistant.[23][24] For novel compounds, a low MIC value is indicative of high potency. It is crucial to remember that the MIC number of one antibiotic cannot be directly compared to another.[11][20]

Phase 3: Characterizing Antimicrobial Effect - Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][25][26][27] A bactericidal agent kills bacteria, while a bacteriostatic agent inhibits their growth.[28]

Protocol: Time-Kill Kinetics
  • Preparation:

    • Prepare flasks containing CAMHB with the novel quinolonecarboxylic acid at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control flask without any compound.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[29]

    • Perform serial dilutions of the aliquots and plate them onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each compound concentration.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[26][29] A bacteriostatic effect is observed when there is little change in the CFU/mL over time compared to the initial inoculum.[26]

Troubleshooting Common Issues in Antimicrobial Screening

IssuePossible Cause(s)Recommended Solution(s)
No zones of inhibition for active compounds - Inoculum too dense- Compound insolubility- Incorrect pH of the medium- Ensure inoculum matches 0.5 McFarland standard- Use an appropriate solvent (e.g., DMSO) and include a solvent control- Verify the pH of the MHA is within the recommended range
Inconsistent MIC results - Inaccurate serial dilutions- Contamination- Variation in inoculum density- Use calibrated pipettes and proper dilution techniques- Maintain strict aseptic technique- Standardize inoculum preparation
"Skipped" wells in microdilution plate - Contamination of a single well- Inaccurate pipetting- Repeat the assay with fresh materials- Ensure proper pipetting technique

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the antimicrobial screening of novel quinolonecarboxylic acids. By adhering to standardized methodologies, maintaining meticulous experimental technique, and understanding the scientific principles behind each assay, researchers can generate reliable and reproducible data. This systematic approach is paramount for the successful identification and characterization of new lead compounds that can be advanced in the drug development pipeline to combat the growing threat of antimicrobial resistance.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Dookar, S., Pillay, K., & Kindness, A. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Microbe Online. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Khan, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18544. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2183. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • YouTube. (2020). Agar well diffusion assay. [Link]

  • MDPI. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. [Link]

  • Bio-protocol. (2023). Time–Kill Assay. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • ResearchGate. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574. [Link]

  • bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Google Patents. (n.d.). Methods of screening for antimicrobial compounds.
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  • Journal of Clinical Microbiology. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • YouTube. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Mitigating Tar Formation in the Doebner-von Miller Quinoline Synthesis

Welcome to the technical support guide for the Doebner-von Miller reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for quinoline synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Doebner-von Miller reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for quinoline synthesis. One of the most significant challenges in this classical method is the formation of tar, which complicates purification and severely reduces yields.[1] This guide provides in-depth, field-tested insights and actionable troubleshooting protocols to help you minimize side reactions and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding Tar Formation

This section addresses the fundamental chemical principles behind tar formation. Understanding the root cause is the first step toward an effective solution.

Q1: What is the primary cause of tar formation in the Doebner-von Miller reaction?

A1: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] The reaction is typically conducted under harsh conditions with strong Brønsted or Lewis acids and elevated temperatures.[1][2] These conditions, while necessary to drive the quinoline formation, also create a perfect environment for the carbonyl compounds to undergo side reactions, leading to high-molecular-weight, insoluble polymeric materials we observe as tar.[1]

Q2: How does the acid catalyst contribute to polymerization?

A2: Strong acids protonate the carbonyl oxygen of the α,β-unsaturated system, creating a highly electrophilic carbocation. This cation is susceptible to nucleophilic attack by another molecule of the unsaturated carbonyl, initiating a chain reaction. This process, akin to cationic polymerization of alkenes, rapidly forms long-chain polymers.[3] Furthermore, the acidic medium can promote polymerization of the aniline reactant itself, contributing to the complex mixture of byproducts.[4][5][6]

Q3: Why is temperature control so critical in preventing tar?

A3: Reaction kinetics for polymerization side-reactions are highly sensitive to temperature. Excessive heat provides the activation energy needed to overcome the barrier for polymerization, often at a faster rate than the desired cyclization reaction.[1] Therefore, maintaining the lowest effective temperature is a crucial strategy to favor the formation of the quinoline product over tar.[1]

Q4: Do substituents on the aniline or carbonyl compound affect tar formation?

A4: Absolutely. Anilines with strong electron-donating groups can be overly reactive, leading to a higher propensity for side reactions and polymerization. Conversely, anilines with electron-withdrawing groups can be sluggish and may require harsher conditions, which in turn can increase tarring from the carbonyl partner.[1][7] Similarly, sterically hindered α,β-unsaturated ketones may lead to lower yields and more complex product mixtures compared to less hindered aldehydes.[1][8]

Part 2: Troubleshooting Guide - Practical Solutions for the Bench

This section is structured as a problem-solution guide to address specific issues encountered during the experiment.

Problem: My reaction turned into a thick, black, intractable tar with very low yield of the desired quinoline.

This is the most common failure mode. The following Q&A provides a hierarchy of solutions, from simple adjustments to significant methodological changes.

Q: I used concentrated sulfuric acid as the catalyst. Is this the problem?

A: It could be. While classic protocols use strong Brønsted acids like H₂SO₄ or HCl, their harshness is a major driver of tar formation.[1][9]

  • Solution 1 (Optimization): Systematically screen different acid catalysts. Milder Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or iron(III) chloride (FeCl₃) can effectively catalyze the reaction with significantly less charring.[1][10] Iodine has also been used as a mild and effective catalyst.[10][11]

  • Solution 2 (Advanced): Consider using solid-acid catalysts like Amberlite resins or recyclable catalysts such as Ag(I)-exchanged Montmorillonite K10 clay.[10][11][12][13] These heterogeneous catalysts can offer milder reaction conditions and easier workup.

Q: I heated the reaction mixture to a high reflux. Should I reduce the temperature?

A: Yes. As discussed in the FAQs, high temperatures accelerate polymerization.

  • Solution: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Run test reactions at lower temperatures (e.g., 80°C, 100°C) and monitor progress by TLC. The ideal temperature will balance reaction speed with byproduct suppression.[1]

Q: I mixed all reagents together from the start. Is there a better way?

A: Yes, the order and method of addition are crucial. Adding the reactive α,β-unsaturated carbonyl compound to a hot, acidic solution of the aniline is a recipe for polymerization.

  • Solution: Employ a biphasic solvent system. For example, reflux the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound sequestered in an organic solvent like toluene.[1] This technique limits the concentration of the carbonyl compound in the highly acidic aqueous phase at any given moment, thereby reducing its self-polymerization.

Problem: The reaction worked, but my yield is still low and purification from the remaining tar is difficult.

Q: How can I improve the final oxidation step to ensure complete conversion?

A: The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate that must be oxidized to the final aromatic product.[1][14] Incomplete oxidation is a common cause of low yields.

  • Solution 1 (Choice of Oxidant): While traditional oxidants like nitrobenzene or arsenic acid are effective, they can be toxic and lead to side products.[1][14] Consider cleaner alternatives such as bubbling air through the reaction mixture (aerobic oxidation) or using hydrogen peroxide.[1]

  • Solution 2 (Stoichiometry): Ensure you are using a sufficient stoichiometric amount of the oxidizing agent to drive the reaction to completion.

Q: What is the best way to purify the quinoline product from the tarry mess?

A: Purification can indeed be challenging.[1]

  • Solution 1 (For Volatile Products): Steam distillation is a classic and highly effective method for separating volatile quinolines from non-volatile tarry byproducts.[1]

  • Solution 2 (For Less Volatile Products): Column chromatography is standard. However, to avoid contaminating your main column, first perform a preliminary filtration through a short plug of silica gel or alumina to remove the majority of the tar.[1]

Part 3: Visual Guides & Advanced Protocols

Diagram 1: Reaction Pathway vs. Tar Formation

This diagram illustrates the desired reaction pathway leading to quinoline versus the major side reaction pathway leading to polymer tar.

G cluster_0 Reaction Components cluster_1 Reaction Pathways Aniline Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate 1. Conjugate Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Polymer Side Product: Polymer Tar Carbonyl->Polymer Acid-Catalyzed Polymerization Acid Acid Catalyst (H+) Acid->Intermediate Catalyzes Acid->Polymer Catalyzes Quinoline Desired Product: Quinoline Intermediate->Quinoline 2. Cyclization & Oxidation

Caption: Desired quinoline synthesis vs. competing tar formation pathway.

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a failed Doebner-von Miller reaction.

G Start Start: Low Yield & Excessive Tar Check_Acid Is a strong Brønsted acid used (e.g., H₂SO₄)? Start->Check_Acid Switch_Acid Action: Switch to milder Lewis Acid (FeCl₃, ZnCl₂) or Iodine. Check_Acid->Switch_Acid Yes Check_Temp Is reaction temp > 120°C? Check_Acid->Check_Temp No Switch_Acid->Check_Temp Lower_Temp Action: Reduce temperature. Run trials at 80-100°C. Check_Temp->Lower_Temp Yes Check_Addition Were all reagents mixed at once? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Use_Biphasic Action: Use a biphasic system (e.g., Toluene/aq. HCl) to control concentration. Check_Addition->Use_Biphasic Yes End Re-run Experiment Check_Addition->End No Use_Biphasic->End

Caption: A step-by-step decision tree for troubleshooting tar formation.

Part 4: Data & Protocols

Table 1: Influence of Catalyst Choice on Quinoline Synthesis

The following table provides illustrative data on how catalyst selection can impact yield and reduce side reactions. Actual yields will vary based on specific substrates.

CatalystTypical ConditionsRelative YieldTar FormationKey Advantage
H₂SO₄ Concentrated, 120-150°CLow to ModerateVery HighInexpensive, classic method
ZnCl₂ 1-2 equivalents, 100°CModerateModerateMilder than Brønsted acids
FeCl₃ 1-10 mol%, 80-100°CGood to ExcellentLowLow catalyst loading, mild[2][15][16]
Iodine Catalytic amount, 100°CGoodLow to ModerateMild, metal-free option[10][17]
Ag(I)-Mont. K10 Solvent-free, 120°CGood to ExcellentLowHeterogeneous, recyclable[12][13]
Experimental Protocol: FeCl₃-Catalyzed Synthesis of 2,4-Disubstituted Quinolines

This protocol is adapted from modern, high-yield methods that minimize tar formation by using a mild Lewis acid catalyst.[2][15][16]

Materials:

  • Substituted Aniline (1.0 mmol)

  • α,β-Unsaturated Aldehyde or Ketone (1.2 mmol)

  • Anhydrous Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1,4-Dioxane or Acetonitrile) (5 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 mmol) and the chosen solvent (5 mL).

  • Catalyst Addition: Add anhydrous FeCl₃ (0.1 mmol) to the solution. Stir the mixture for 5 minutes at room temperature to ensure dissolution/suspension.

  • Substrate Addition: Slowly add the α,β-unsaturated carbonyl compound (1.2 mmol) to the mixture dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 80-100°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-9 hours.[15]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure quinoline derivative.

This protocol offers a significant improvement over classical methods by utilizing a mild, low-loading catalyst and controlled conditions, directly addressing the root causes of tar formation.

References

  • Gate Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Govek, J. F., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • Heravi, M. M., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 11(5). Retrieved from [Link]

  • Govek, J. F., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]

  • Xia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7462–7465. Retrieved from [Link]

  • Govek, J. F., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidating the mechanism of the FeCl3-Catalyzed quinoline synthesis by A3 multicomponent reaction. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. Retrieved from [Link]

  • Bejan, V., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Retrieved from [Link]

  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. Retrieved from [Link]

  • The Chemistry Translator. (2015, December 11). Polymerization mechanism with alkene addition Reaction #7. YouTube. Retrieved from [Link]

  • AIP Publishing. (2018). Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed reduction of quinolines under mild reaction conditions. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). FeCl3catalyzed an efficient protocol for synthesis of quinazolinones derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 10). Exploring Radical, Cationic, Anionic, and Condensation Polymerization. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—make it a valuable substituent in medicinal chemistry and materials science.[1][2][3][4] However, its incorporation presents a unique set of challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My trifluoromethylation reaction is not proceeding to completion, resulting in low or no yield of the desired product. What are the potential causes, and how can I improve the conversion?

Answer: Low or no product yield is a common frustration in trifluoromethylation reactions. The root cause often lies in one or more of the following areas: reagent choice and handling, reaction conditions, or substrate reactivity.

1. Trifluoromethylating Reagent Inactivity:

  • Cause: Many trifluoromethylating reagents are sensitive to air and moisture.[3] For instance, the Ruppert-Prakash reagent (TMSCF₃) requires an activator, such as a fluoride source, to generate the trifluoromethyl anion.[5][6][7] If the activator is compromised or the reagent has degraded due to improper handling, the reaction will fail. Electrophilic reagents like Togni and Umemoto reagents can also degrade if not stored correctly.[6][8][9]

  • Troubleshooting:

    • Reagent Quality: Use freshly purchased or newly prepared reagents whenever possible.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by atmospheric moisture and oxygen.[1]

    • Anhydrous Solvents: Use anhydrous solvents to avoid quenching reactive intermediates.

    • Activator Integrity: For nucleophilic trifluoromethylation with TMSCF₃, ensure the fluoride source (e.g., TBAF) is anhydrous.

2. Inadequate Reaction Conditions:

  • Cause: The energy barrier for C-CF₃ bond formation can be high. The chosen temperature, pressure, or mode of initiation (e.g., thermal, photochemical) may not be optimal for the specific transformation.

  • Troubleshooting:

    • Temperature Screening: Systematically screen a range of temperatures. Some reactions may require elevated temperatures to proceed at a reasonable rate.

    • Photocatalysis: For radical trifluoromethylation, ensure the light source is of the correct wavelength and intensity to activate the photocatalyst and/or the trifluoromethylating reagent.[10]

    • Catalyst Loading: The catalyst-to-substrate ratio is critical. A low catalyst loading may result in incomplete conversion. Perform a catalyst loading screen to find the optimal concentration.

3. Substrate Reactivity and Side Reactions:

  • Cause: The electronic and steric properties of your heterocyclic substrate significantly influence its reactivity. Electron-deficient heterocycles are generally more amenable to nucleophilic or radical trifluoromethylation, while electron-rich systems are better suited for electrophilic methods.[1] Competing side reactions, such as hydrogen atom abstraction by the CF₃ radical to form fluoroform (CF₃H), can also reduce the yield.[1]

  • Troubleshooting:

    • Protecting Groups: Sensitive functional groups on the heterocycle may need to be protected to prevent undesired side reactions.

    • Reagent Selection: Choose a trifluoromethylating reagent that matches the electronic nature of your substrate. For example, for an electron-rich indole, an electrophilic reagent like a Togni or Umemoto reagent would be more appropriate.

    • Solvent Effects: The choice of solvent can influence the reaction outcome. Some radical trifluoromethylations show improved regioselectivity and yield based on the solvent used.[1]

Issue 2: Poor Regioselectivity

Question: I am observing a mixture of regioisomers in the trifluoromethylation of my heterocyclic substrate. How can I control the position of the CF₃ group?

Answer: Achieving high regioselectivity is a paramount challenge in the C-H functionalization of heterocycles. The inherent reactivity of different positions on the heterocyclic ring often leads to the formation of multiple isomers.

1. Innate C-H Reactivity:

  • Cause: Direct C-H trifluoromethylation often proceeds at the most electron-rich or sterically accessible position of the heterocycle.[1] For many heterocycles, this can result in a mixture of products.

  • Troubleshooting:

    • Directing Groups: The introduction of a directing group can steer the trifluoromethylation to a specific position (e.g., ortho-position). While this adds synthetic steps, it provides excellent control over regioselectivity.

    • Blocking Groups: Temporarily blocking more reactive sites with a removable group can allow trifluoromethylation to occur at a less reactive, desired position.

    • Reaction Conditions Tuning: In some cases, regioselectivity can be influenced by the choice of catalyst, solvent, or temperature. For instance, the use of cyclodextrins as additives has been shown to control regioselectivity in radical C-H trifluoromethylation of aromatic compounds by forming inclusion complexes.[11]

2. Competing Reaction Mechanisms:

  • Cause: If the reaction conditions allow for multiple mechanistic pathways (e.g., radical vs. ionic), a mixture of regioisomers can result.

  • Troubleshooting:

    • Mechanistic Probes: Use radical scavengers or other mechanistic probes to determine the dominant reaction pathway. This information can help in optimizing the conditions to favor a single mechanism.

    • Reagent Selection: The choice of trifluoromethylating reagent dictates the mechanism. For instance, using an electrophilic reagent will favor substitution at electron-rich positions, while a nucleophilic reagent will target electron-deficient sites.

Issue 3: Substrate Decomposition

Question: My starting material is decomposing under the reaction conditions. What are some milder alternatives for trifluoromethylation?

Answer: The stability of the heterocyclic substrate is a critical consideration, as many trifluoromethylation protocols employ harsh conditions.

1. Harsh Reagents and Conditions:

  • Cause: High temperatures, strong acids or bases, or highly reactive radical initiators can lead to the degradation of sensitive substrates.

  • Troubleshooting:

    • Photoredox Catalysis: Visible-light-mediated photoredox catalysis often allows for trifluoromethylation under significantly milder conditions (room temperature) and with greater functional group tolerance.[10][12]

    • Enzymatic Trifluoromethylation: While still an emerging field, biocatalytic approaches offer the potential for highly selective and mild trifluoromethylation.

    • Modern Reagents: Newer generations of trifluoromethylating reagents, such as modified Umemoto or Togni reagents, have been designed for enhanced stability and reactivity under milder conditions.[8][9][13]

2. Functional Group Incompatibility:

  • Cause: Certain functional groups are incompatible with specific trifluoromethylation methods. For example, free amines or alcohols can be problematic in reactions involving strong bases or electrophilic reagents.[12]

  • Troubleshooting:

    • Protecting Group Strategy: As mentioned previously, protecting sensitive functional groups is a robust strategy to prevent substrate decomposition.

    • Chemoselective Reagents: Select a trifluoromethylating reagent known for its high chemoselectivity and tolerance of a wide range of functional groups.[1]

Workflow for Troubleshooting Low Yield in Trifluoromethylation

G start Low Yield Observed reagent Check Reagent Activity start->reagent conditions Optimize Reaction Conditions reagent->conditions Yes inert Ensure Inert Atmosphere & Anhydrous Solvents reagent->inert No fresh_reagent Use Fresh Reagent/Activator reagent->fresh_reagent No temp Screen Temperature Range conditions->temp catalyst Optimize Catalyst Loading conditions->catalyst photochem Consider Photochemical Initiation conditions->photochem substrate Evaluate Substrate Stability & Reactivity protect Introduce Protecting Groups substrate->protect new_reagent Select Alternative Reagent substrate->new_reagent fail Persistent Low Yield inert->fail fresh_reagent->fail temp->substrate catalyst->substrate success Improved Yield protect->success new_reagent->success photochem->substrate

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of incorporating a trifluoromethyl group into a heterocyclic molecule?

The introduction of a CF₃ group can significantly enhance the physicochemical and biological properties of a heterocyclic compound.[2][3][4] Key advantages include:

  • Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, a crucial factor for drug efficacy.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes in the body. This can prolong the half-life of a drug.[2][3]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can alter the pKa of nearby functional groups, which can impact a molecule's binding affinity to its biological target.[2][14]

  • Conformational Effects: The steric bulk of the CF₃ group can influence the molecule's conformation, potentially locking it into a bioactive shape.[2]

Q2: How do I select the appropriate trifluoromethylating reagent for my synthesis?

The choice of reagent is dictated by the nature of your substrate and the desired transformation. A summary of common reagents and their applications is provided in the table below.

Reagent FamilyExample(s)MechanismBest Suited For
Nucleophilic Ruppert-Prakash (TMSCF₃)[5][6][7]CF₃⁻ sourceElectron-deficient heterocycles, carbonyls, imines
Electrophilic Togni Reagents[8][15], Umemoto Reagents[6][9][13]CF₃⁺ sourceElectron-rich heterocycles, C-H functionalization
Radical Langlois Reagent (CF₃SO₂Na)[5][16][17], CF₃ICF₃• sourceDirect C-H trifluoromethylation of various heterocycles

Q3: What are the fundamental differences between nucleophilic, electrophilic, and radical trifluoromethylation?

These three mechanistic pathways are distinguished by the nature of the trifluoromethyl species that reacts with the substrate.

G cluster_0 Nucleophilic cluster_1 Electrophilic cluster_2 Radical nuc CF₃⁻ (Nucleophile) nuc_sub Electron-Deficient Heterocycle nuc->nuc_sub elec CF₃⁺ (Electrophile) elec_sub Electron-Rich Heterocycle elec->elec_sub rad CF₃• (Radical) rad_sub C-H Bond rad->rad_sub

Caption: The three main trifluoromethylation pathways.

  • Nucleophilic Trifluoromethylation: Involves the trifluoromethyl anion (CF₃⁻) attacking an electrophilic center on the heterocycle. This method is ideal for electron-poor systems. The Ruppert-Prakash reagent is a classic example of a CF₃⁻ precursor.[5][6][7]

  • Electrophilic Trifluoromethylation: Employs a reagent that delivers a trifluoromethyl cation (CF₃⁺) or its equivalent to a nucleophilic site on the heterocycle. This is well-suited for electron-rich aromatic and heteroaromatic compounds. Togni and Umemoto reagents are prominent electrophilic trifluoromethylating agents.[6][8][9]

  • Radical Trifluoromethylation: Proceeds via the trifluoromethyl radical (CF₃•), which can react with a wide range of substrates, most notably through direct C-H functionalization. The Langlois reagent and trifluoroiodomethane (CF₃I) are common sources of CF₃ radicals.[5][16][17]

Q4: Are there more environmentally friendly ("green") approaches to trifluoromethylation?

The development of greener synthetic methods is an active area of research. Key strategies include:

  • Catalysis: The use of catalytic amounts of transition metals or organocatalysts reduces waste compared to stoichiometric reagents.

  • Milder Conditions: Photoredox catalysis, which often operates at room temperature using visible light, is a more energy-efficient and less hazardous approach than methods requiring high temperatures or harsh reagents.[10][12]

  • Atom Economy: Designing reactions where most of the atoms from the reactants are incorporated into the final product minimizes waste.

  • Safer Solvents: Replacing hazardous solvents with more benign alternatives, or even performing reactions in water, is a significant step towards greener chemistry.[1]

Experimental Protocols

Protocol 1: General Procedure for Radical C-H Trifluoromethylation of a Heterocycle using Langlois Reagent

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol), sodium trifluoromethanesulfinate (Langlois reagent, 1.5 mmol), and tert-butyl hydroperoxide (70% in water, 3.0 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile/water mixture, 10 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Trifluoromethylation of an Electron-Rich Heterocycle using a Togni Reagent

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the electron-rich heterocycle (1.0 mmol) and the Togni reagent (1.2 mmol).

  • Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL).

  • Catalyst/Additive (if required): In some cases, a Lewis acid or a transition metal catalyst may be required. Add the catalyst/additive at this stage.

  • Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress.

  • Work-up: Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extraction and Purification: Follow similar extraction and purification procedures as described in Protocol 1.

References

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  • Meanwell, N. A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7249. Available from: [Link]

  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available from: [Link]

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  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. Available from: [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. Available from: [Link]

  • Pees, A., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([¹⁸F]Me₃SiCF₃) for the synthesis of ¹⁸F-trifluoromethylated compounds. Chemical Communications, 57(35), 4301-4304. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Available from: [Link]

  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

  • Mayr, H., et al. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 24(51), 13444-13468. Available from: [Link]

  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent. Available from: [Link]

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  • Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(15), 7943-7959. Available from: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2014). Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator. Nature Communications, 5, 3387. Available from: [Link]

  • ResearchGate. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. Available from: [Link]

  • Kuninobu, Y. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. The Chemical Record, 23(9), e202300003. Available from: [Link]

  • Schoenebeck, F., et al. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF₃ and SCF₃ Transfer Reagents. The Journal of Organic Chemistry, 85(23), 15340-15349. Available from: [Link]

  • Champagne, P. A., et al. (2015). Catalysis for Fluorination and Trifluoromethylation. Chemical Reviews, 115(17), 9073-9174. Available from: [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. Available from: [Link]

  • Langlois, B. R., et al. (2010). CF₃SO₂X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF₃SO₂Na. Beilstein Journal of Organic Chemistry, 6, 55. Available from: [Link]

  • Wu, J., et al. (2018). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Organic & Biomolecular Chemistry, 16(43), 8126-8141. Available from: [Link]

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Optimization

Technical Support Center: Purification of Crude Quinoline Carboxylic Acids

Welcome to the Technical Support Center for the purification of crude quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these important heterocyclic compounds. Drawing upon established chemical principles and field-proven experience, this resource aims to empower you to achieve high purity and yield in your experiments.

Introduction: The Challenge of Purity

Quinoline carboxylic acids, vital scaffolds in medicinal chemistry and materials science, are frequently synthesized via classic reactions like the Doebner and Pfitzinger syntheses. While effective, these methods often yield crude products contaminated with unreacted starting materials, colored byproducts, and tars. Achieving the high purity required for downstream applications necessitates robust and well-understood purification strategies. This guide provides a systematic approach to troubleshooting common purification issues, ensuring the integrity and reliability of your research.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing both the "how" and the "why" for each recommended step.

Issue 1: My crude product is a dark, tarry solid. How do I even begin the purification?

Answer: The presence of tarry or resinous material is a common outcome, especially in vigorous reactions like the Skraup or Doebner-von Miller syntheses, often due to acid-catalyzed polymerization of intermediates. A multi-step approach is recommended to handle this common issue.

Initial Cleanup: Trituration and Filtration

Before attempting more complex purification methods, a simple trituration can significantly clean up your crude product.

  • Step 1: Solvent Selection. Choose a solvent in which your desired quinoline carboxylic acid is poorly soluble, but the tarry impurities have some solubility. Good starting points are cold ethanol, diethyl ether, or a mixture of ethyl acetate and hexanes.

  • Step 2: Trituration. Suspend your crude solid in a minimal amount of the chosen cold solvent in a flask or beaker.

  • Step 3: Agitation. Stir the suspension vigorously with a spatula or a magnetic stirrer for 15-30 minutes. This will break up the solid and allow the solvent to wash away more soluble impurities. The desired product should ideally remain as a solid.

  • Step 4: Isolation. Collect the solid by vacuum filtration, washing it with a small amount of the cold solvent.

This initial wash should remove a significant portion of the dark, tarry material, providing a more manageable solid for subsequent purification steps.

Issue 2: My product is highly colored (yellow, brown, or black), even after initial washing. How can I decolorize it?

Answer: Colored impurities are often highly conjugated organic molecules. These can typically be removed by treatment with activated carbon.

Protocol: Activated Carbon Decolorization

  • Step 1: Dissolution. Dissolve the crude, colored quinoline carboxylic acid in a suitable solvent. A solvent in which the product is highly soluble when hot is ideal, such as ethanol, methanol, or acetic acid.[1]

  • Step 2: Addition of Activated Carbon. Add a small amount of activated carbon to the solution (typically 1-2% by weight of your crude product).[2] Caution: Add the carbon to the cool or warm solution, not to a boiling solution, as this can cause rapid boiling over.

  • Step 3: Heating. Gently heat the mixture to reflux for 10-15 minutes with stirring.[2] The activated carbon will adsorb the colored impurities onto its porous surface.

  • Step 4: Hot Filtration. This is a critical step. You must filter the solution while it is hot to remove the activated carbon. If the solution cools, your product may crystallize prematurely along with the carbon. Use a fluted filter paper in a pre-heated funnel to speed up the filtration process.

  • Step 5: Crystallization. Allow the hot, decolorized filtrate to cool slowly to induce crystallization of your purified product.

Causality: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules, which are often the source of color.[3][4]

Issue 3: I'm getting a low yield and poor purity after recrystallization. How can I optimize this process?

Answer: Successful recrystallization hinges on the proper choice of solvent and technique. Quinoline carboxylic acids are polar molecules, and their solubility can be sensitive to the solvent system.

Recrystallization Solvent Selection Guide

The ideal solvent should dissolve the compound well when hot, but poorly when cold.

Solvent SystemSuitability for Quinoline Carboxylic AcidsRationale & Tips
Ethanol/Water ExcellentThe compound is often soluble in hot ethanol and insoluble in water. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow it to cool slowly.[1]
Methanol/Water Very GoodSimilar principle to ethanol/water. Methanol is more polar and may require less of it to dissolve the initial solid.
Acetic Acid/Water GoodAcetic acid is a good solvent for many carboxylic acids. Use a similar procedure as with ethanol/water. Be aware that residual acetic acid can be difficult to remove.
Dimethylformamide (DMF)/Water Good for poorly soluble compoundsDMF is a powerful solvent. Use with caution and ensure it is thoroughly removed from the final product.[5]
Ethanol FairCan be used as a single solvent if the solubility difference between hot and cold is significant.[6]

Troubleshooting "Oiling Out"

If your product separates as an oil instead of crystals, this is known as "oiling out." This often happens when the solution is supersaturated or cools too quickly.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add more of the primary solvent to decrease the saturation level.

  • Solution 2: Slow Cooling. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath.

  • Solution 3: Scratching. Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for removing both acidic and basic impurities from my crude quinoline carboxylic acid?

A1: Acid-base extraction is an exceptionally effective technique for this purpose. The amphoteric nature of quinoline carboxylic acids (possessing both a basic quinoline nitrogen and an acidic carboxylic acid group) allows for selective extraction. However, for purification from neutral, acidic, and basic impurities, a carefully planned extraction scheme is necessary. The general principle is to convert your acidic product into a water-soluble salt by treating it with a base, wash away neutral and basic impurities with an organic solvent, and then regenerate and precipitate your pure acid by adding an acid.[7][8]

Workflow for Acid-Base Extraction

crude Crude Product (in Organic Solvent, e.g., Ethyl Acetate) add_base Add aq. NaHCO3 (weak base) and shake in separatory funnel crude->add_base layers1 Two Layers Form add_base->layers1 separate1 Separate Layers layers1->separate1 aq_layer1 Aqueous Layer: Sodium salt of Quinoline Carboxylic Acid acidify Acidify Aqueous Layer with dil. HCl (to pH ~2-3) aq_layer1->acidify org_layer1 Organic Layer: Neutral and Basic Impurities wash_org Wash Organic Layer with brine org_layer1->wash_org separate1->aq_layer1 separate1->org_layer1 discard_org Discard Organic Layer wash_org->discard_org precipitate Pure Quinoline Carboxylic Acid Precipitates acidify->precipitate filter Collect by Filtration, Wash with cold water, and Dry precipitate->filter final_product Pure Product filter->final_product

Caption: Workflow for the purification of quinoline carboxylic acids using acid-base extraction.

Q2: I suspect I still have unreacted starting materials in my product. How can I confirm this and remove them?

A2: The best way to confirm the presence of starting materials is through analytical techniques like ¹H NMR and HPLC.

  • ¹H NMR Spectroscopy: Compare the spectrum of your purified product with the spectra of the starting materials (aniline, aldehyde, pyruvic acid, or isatin). The characteristic peaks of these starting materials will be absent in a pure sample.

  • HPLC Analysis: A pure compound will show a single major peak. The presence of starting materials will result in additional peaks, which can be confirmed by running standards of the starting materials.[9]

If starting materials are present, the purification method of choice depends on their nature:

  • Unreacted Aniline (basic): Can be removed by washing the organic solution of your crude product with dilute acid (e.g., 1M HCl). The aniline will form a water-soluble salt and move into the aqueous layer.

  • Unreacted Aldehyde (neutral): Can be removed during the acid-base extraction, as it will remain in the organic layer.

  • Unreacted Pyruvic Acid or Isatin (acidic): These are more challenging to remove due to their acidic nature, similar to the product. Careful recrystallization or column chromatography may be necessary.

Q3: When should I consider using column chromatography?

A3: Column chromatography is a powerful purification technique that should be considered when:

  • Recrystallization and acid-base extraction fail to provide the desired purity.

  • You have a mixture of closely related quinoline carboxylic acid isomers.

  • Your product is an oil and cannot be crystallized.

  • You need to remove persistent colored impurities that are not effectively removed by activated carbon.

Tips for Column Chromatography of Quinoline Carboxylic Acids:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: Due to the polar and acidic nature of these compounds, a polar eluent system is required. Start with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). Often, adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase is necessary to suppress the ionization of the carboxylic acid on the silica gel, which can otherwise lead to severe peak tailing and poor separation.[10]

Workflow for Column Chromatography

start Crude Product dissolve Dissolve in minimum amount of eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate + 0.5% Acetic Acid) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for purification by column chromatography.

Q4: What are the key safety precautions I should take during these purification procedures?

A4: Safety is paramount in the laboratory. Always adhere to the following:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are good choices).[11]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[11]

  • Handling Solids: Avoid inhaling fine powders of quinoline carboxylic acids by handling them carefully in a fume hood. A dust mask may be appropriate for handling larger quantities.[11]

  • Handling Solvents: Be aware of the flammability and toxicity of the organic solvents used. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[11][12]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]

Purity Assessment: How Do I Know My Product is Pure?

After purification, it is crucial to assess the purity of your quinoline carboxylic acid. The following techniques are standard practice:

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will lower and broaden the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information and can reveal the presence of impurities, even at low levels. The spectra of a pure compound will show the expected signals with correct integrations and no unassignable peaks.[13]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A pure compound will typically show a single sharp peak. The area of this peak relative to the total area of all peaks gives a quantitative measure of purity.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

By employing these troubleshooting strategies and analytical techniques, you can confidently and efficiently purify your crude quinoline carboxylic acids to the high standard required for your research.

References

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). Molecules. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid. (1994). European Patent Office. Available at: [Link]

  • Column chromatography. (n.d.). Columbia University. Available at: [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
  • Process for the preparation of a quinoline carboxylic acid. (1990). Google Patents.
  • Decolorization with Activated Carbon. (2025). Carbotecnia. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments. Available at: [Link]

  • Decolorization Protocol. (n.d.). Creative Bioarray. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). PDF Document. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Available at: [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Removal of color impurities from organic compounds. (1956). Google Patents.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. Available at: [Link]

  • Quinoline. (1921). Organic Syntheses. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. Available at: [Link]

  • Acid-Base Extraction. (n.d.). Course Web Pages. Available at: [Link]

  • Decolorization Experiment with Activated Carbon. (n.d.). Scribd. Available at: [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Available at: [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Available at: [Link]

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Optimization

Technical Support Center: Mastering Exothermic Reactions in Quinoline Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for exothermic reaction control in quinoline synthesis. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for exothermic reaction control in quinoline synthesis. This guide is designed to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to safely and efficiently conduct these often-vigorous reactions. As a Senior Application Scientist, my goal is to not only provide you with protocols but to also instill a deep understanding of the underlying principles that govern these complex thermal behaviors.

I. Understanding the Challenge: The Exothermic Nature of Quinoline Synthesis

Many classical methods for synthesizing the quinoline scaffold are highly exothermic, meaning they release a significant amount of heat.[1] If not properly controlled, this heat can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[2] This can result in side reactions, product degradation, and even violent boiling or an explosion.[3] The most notorious of these reactions are the Skraup and Doebner-von Miller syntheses, which are known for their potential to become uncontrollable if proper precautions are not taken.[4]

This guide will provide you with the tools and knowledge to mitigate these risks and achieve reproducible, high-yielding results.

II. Troubleshooting Common Issues in Exothermic Quinoline Synthesis

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

FAQs: Quick Answers to Common Questions

Q1: My Skraup/Doebner-von Miller reaction is violently exothermic and difficult to control. What are the immediate steps I can take to moderate it?

A1: The Skraup and Doebner-von Miller syntheses are notoriously vigorous.[4] The primary cause is the rapid, uncontrolled reaction of the aniline with the in-situ generated acrolein or other α,β-unsaturated carbonyl compounds. To moderate the reaction, you should:

  • Utilize a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that smooths out the reaction rate.[5] Boric acid can also be employed for this purpose.[6]

  • Control Reagent Addition: The slow, dropwise addition of the concentrated sulfuric acid is critical. This allows the heat to dissipate as it is generated.[7]

  • Ensure Efficient Cooling and Stirring: A well-maintained cooling bath and vigorous overhead stirring are essential to prevent the formation of localized hot spots.[8]

Q2: I'm observing significant tar formation in my Skraup synthesis, leading to low yields. How can I minimize this?

A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup reaction, which can cause polymerization of reactants and intermediates.[9] To minimize tarring:

  • Employ a Moderator: As mentioned above, ferrous sulfate can help control the reaction's vigor and reduce charring.

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exotherm must be carefully controlled.[10]

  • Purification Strategy: The crude product is often a thick, black tar.[9] Effective purification, typically involving steam distillation followed by extraction, is crucial for isolating the desired quinoline derivative.

Q3: My Conrad-Limpach synthesis is giving me a poor yield, even at high temperatures. What am I doing wrong?

A3: The Conrad-Limpach synthesis requires high temperatures (often around 250 °C) for the cyclization step.[11] Poor yields can often be attributed to:

  • Inadequate Solvent: The choice of a high-boiling point solvent is critical for reaching the necessary temperature for cyclization. Mineral oil and diphenyl ether are commonly used.[12] The yield of 4-hydroxyquinolines has been shown to increase with solvents having boiling points above 250 °C.[12]

  • Insufficient Reaction Time: The high-temperature cyclization step can take several hours to complete.[8] Monitor the reaction by TLC to ensure it has gone to completion.

Q4: I'm seeing multiple regioisomers in my Combes synthesis. How can I improve the regioselectivity?

A4: Regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is influenced by both steric and electronic factors.[13] To control the formation of a specific regioisomer:

  • Steric Hindrance: Increasing the steric bulk on one of the R groups of the β-diketone can favor the formation of one regioisomer.[13]

  • Electronic Effects: The electronic nature of the substituents on the aniline can also direct the cyclization. Electron-donating groups on the aniline can influence the position of the ring closure.

III. Proactive Control: Strategies and Protocols for Managing Exotherms

Effective management of exothermic reactions begins with a proactive approach. This section provides detailed strategies and protocols for controlling the thermal behavior of your quinoline synthesis.

A. The Four Pillars of Exotherm Control
  • Rate of Reagent Addition: For highly exothermic reactions, never add all reagents at once.[7] A slow, controlled addition rate is paramount. Use a syringe pump or a dropping funnel for precise control.

  • Efficient Cooling: A robust cooling system is your first line of defense. This can range from a simple ice-water bath to a cryostat for sub-ambient temperature control. Ensure good thermal contact between the cooling medium and your reaction flask.

  • Vigorous Agitation: Inefficient stirring leads to localized hot spots where the reaction can accelerate uncontrollably.[8] Use an overhead mechanical stirrer with an appropriately sized impeller to ensure homogeneity.

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated. The solvent acts as a heat sink, absorbing the energy released by the reaction.

B. Selecting the Right Tools for Thermal Management
Parameter Tool/Technique Rationale
Temperature Monitoring Digital thermometer with a thermocouple probeProvides accurate, real-time temperature readings of the reaction mixture.
Cooling Ice-water bath, dry ice/acetone bath, cryostatAllows for precise temperature control and rapid cooling if necessary.
Reagent Addition Syringe pump, dropping funnelEnsures a slow, controlled, and consistent rate of reagent addition.
Agitation Overhead mechanical stirrerProvides efficient mixing to prevent hot spots and ensure uniform temperature.
C. In-Situ Reaction Monitoring: Your Eyes on the Reaction

Modern analytical techniques allow for real-time monitoring of reaction progress and can provide early warnings of a developing thermal runaway.

  • In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants and products in real-time by observing their characteristic vibrational frequencies.[14][15] A sudden, rapid decrease in reactant concentration can indicate an uncontrolled acceleration of the reaction.

Experimental Workflow: In-Situ Monitoring of Quinoline Synthesis

G cluster_prep Reaction Setup cluster_run Reaction Execution & Monitoring cluster_control Feedback Control A Assemble Reactor with Overhead Stirrer and Cooling Bath B Insert In-Situ Probe (FTIR or Raman) A->B C Charge Initial Reactants and Solvent B->C D Start Data Acquisition (Collect Spectra) C->D E Begin Controlled Addition of Second Reactant D->E F Monitor Reactant/Product Concentration Profiles E->F G Monitor Reaction Temperature E->G H Observe Unexpected Increase in Reaction Rate? G->H I YES H->I J NO H->J K Stop Reagent Addition and/or Increase Cooling I->K L Continue Monitoring J->L K->F L->F G A Is the reaction temperature rising uncontrollably despite maximum cooling and cessation of reagent addition? B YES A->B C NO A->C D Initiate Emergency Quenching Protocol B->D E Continue to monitor the reaction closely. Be prepared to quench if the situation escalates. C->E

Caption: Decision tree for initiating an emergency quench.

Standard Operating Procedure: Emergency Quenching

! DANGER ! This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Stop Reagent Addition: Immediately cease the addition of all reagents.

  • Maximize Cooling: If not already done, apply maximum cooling to the reactor.

  • Alert Personnel: Inform others in the immediate vicinity of the situation.

  • Prepare Quenching Agent: Have a pre-selected and readily accessible quenching agent available. A common choice for acidic reactions is a cold, saturated solution of sodium bicarbonate. For other reactions, a cold, inert solvent can be used to dilute the reaction mixture.

  • Execute the Quench:

    • For smaller-scale reactions (<1L): Carefully and slowly add the quenching agent to the reaction mixture with vigorous stirring. Be prepared for gas evolution and a potential increase in the exotherm before the temperature begins to drop.

    • For larger-scale reactions: It may be safer to add the reaction mixture to a larger volume of the cold quenching agent. This should be done behind a blast shield.

  • Monitor: Continue to monitor the temperature of the quenched mixture until it has stabilized at a safe level.

  • Post-Quench: Once the reaction is under control, the quenched mixture can be worked up appropriately.

V. Synthesis-Specific Protocols for Exotherm Control

This section provides detailed protocols for controlling the exotherms in the most common quinoline syntheses.

A. The Skraup Synthesis: A Controlled Approach

Key to Control: Slow addition of sulfuric acid and the use of a moderator.

Protocol:

  • Setup: In a round-bottom flask equipped with an overhead stirrer, a dropping funnel, and a reflux condenser, combine the aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (approximately 0.1 equivalents relative to the aniline).

  • Cooling: Place the flask in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel over a period of at least one hour, ensuring the internal temperature does not exceed 100°C.

  • Initiation: After the acid addition is complete, slowly and carefully heat the mixture. The reaction will become exothermic. Be prepared to remove the heat source and apply additional cooling if the temperature rises too rapidly.

  • Reflux: Once the initial exotherm has subsided, maintain the reaction at a gentle reflux for the desired time.

B. The Doebner-von Miller Synthesis: Taming the Aldol Condensation

Key to Control: Slow in-situ generation of the α,β-unsaturated carbonyl compound at low temperature.

Protocol:

  • Setup: In a round-bottom flask equipped with an overhead stirrer and a dropping funnel, dissolve the aniline in aqueous hydrochloric acid.

  • Cooling: Cool the flask in an ice-water bath.

  • Aldehyde Addition: Slowly add the aldehyde (e.g., acetaldehyde) dropwise to the stirred aniline hydrochloride solution. This slow addition at a low temperature controls the exothermic aldol condensation and minimizes polymerization.

  • Cyclization: After the aldehyde addition is complete, proceed with the cyclization step as per your specific protocol, which may involve the addition of a Lewis acid and heating.

C. The Conrad-Limpach and Friedländer Syntheses: The Importance of Temperature and Solvent

These reactions are generally less violently exothermic than the Skraup and Doebner-von Miller syntheses, but temperature control is still crucial for good yields and to avoid side reactions.

Key to Control: Gradual heating and the use of an appropriate solvent.

Protocol:

  • Solvent Selection: Choose a solvent with a boiling point that matches the desired reaction temperature. For the Conrad-Limpach synthesis, high-boiling solvents like mineral oil or diphenyl ether are often necessary. [12]2. Heating: Heat the reaction mixture gradually to the target temperature using a heating mantle with a temperature controller. Avoid rapid heating, which can lead to localized overheating and side product formation.

  • Monitoring: Monitor the reaction progress by TLC. For the Friedländer synthesis, which can be run under acidic or basic conditions, the optimal temperature may vary. [13]Microwave-assisted heating has been shown to reduce reaction times and improve yields in some cases. [16]

VI. References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Applying Raman Spectroscopy to Design of Lyophilization Cycles for Protein Formulation Development. (2025, August 5). ResearchGate. Retrieved from [Link]

  • (PDF) New analytical method for estimation of ferrous in ferrous sulfate drug by preparation and using 2-(E-(1H_benzo(d) imidozol-2-yl) diazenyl-5-(E-4-dimethyl amino benzaliden amino) phenol as a reagent. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). MDPI. Retrieved from [Link]

  • Shutdown protocols Definition. (n.d.). Fiveable. Retrieved from [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET. Retrieved from [Link]

  • Doebner-von Miller Synthesis. (n.d.). Retrieved from [Link]

  • Investigation and analysis of ferrous sulfate polyvinyl alcohol (PVA) gel dosimeter. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved from [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Retrieved from [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... (n.d.). ResearchGate. Retrieved from [Link]

  • Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. (2014, December 9). AZoM. Retrieved from [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. Retrieved from [Link]

  • Raman spectroscopy and crystallization. (n.d.). Endress+Hauser. Retrieved from [Link]

  • Enhanced Thermochemical Heat Capacity of Liquids: Molecular to Macroscale Modeling. (2019, July 3). eScholarship.org. Retrieved from [Link]

  • In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (2025, August 7). Retrieved from [Link]

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Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates in Quinoline Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are en...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with achieving high conversion rates in classical quinoline syntheses. Quinolines are a cornerstone of heterocyclic chemistry, vital to pharmaceuticals and materials science, yet their synthesis can be fraught with challenges leading to low yields and complex purification.[1][2]

This document moves beyond simple protocol recitation. It is structured to provide a diagnostic and troubleshooting framework grounded in mechanistic principles. We will explore the causality behind common failures and provide actionable, field-tested solutions to elevate your experimental success.

Part 1: General Troubleshooting Framework for Low Quinoline Yield

Before delving into the specifics of named reactions, it's crucial to approach any low-yield synthesis with a systematic diagnostic workflow. Low conversion is rarely due to a single isolated factor; it is often a confluence of suboptimal parameters.

The First Principles of Troubleshooting

When a reaction delivers a lower-than-expected yield, resist the immediate urge to simply repeat it. Instead, pause and analyze. The foundational pillars of a successful reaction are:

  • Purity of Starting Materials: Impurities can poison catalysts, participate in side reactions, or alter the reaction kinetics.

  • Integrity of Reagents & Solvents: Degradation of reagents or the presence of water in anhydrous reactions is a common culprit.

  • Reaction Stoichiometry: Incorrect molar ratios can leave starting materials unreacted or promote side-product formation.

  • Thermal & Atmospheric Control: Many quinoline syntheses are sensitive to temperature fluctuations and the presence of oxygen or moisture.

Diagnostic Workflow Diagram

The following flowchart outlines a logical progression for diagnosing and resolving low-yield issues.

G start Low Conversion Rate (<50%) purity Step 1: Verify Starting Material Purity & Integrity (NMR, GC-MS, Titration) start->purity Initial Check conditions Step 2: Scrutinize Reaction Conditions (Temp, Time, Atmosphere) purity->conditions If Purity is Confirmed purity_sol Solution: Recrystallize/distill starting materials. Use fresh, dry solvents. purity->purity_sol catalyst Step 3: Evaluate Catalyst & Reagents (Activity, Loading, Choice) conditions->catalyst If Conditions are Correct conditions_sol Solution: Calibrate thermometer. Run time-course study (TLC/LC-MS). Use inert atmosphere (N2/Ar). conditions->conditions_sol workup Step 4: Analyze Work-up & Purification (Extraction pH, Chromatography) catalyst->workup If Catalyst is Active catalyst_sol Solution: Use fresh catalyst. Screen catalyst loading (e.g., 1-10 mol%). Consider alternative catalysts. catalyst->catalyst_sol workup_sol Solution: Optimize extraction pH based on product pKa. Analyze aqueous and organic layers for product loss. workup->workup_sol

Caption: General diagnostic workflow for troubleshooting low-yield quinoline synthesis.

Part 2: Method-Specific Troubleshooting (FAQs)

This section addresses common failure modes associated with the principal named reactions for quinoline synthesis.

Skraup Synthesis

The Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[3][4] It is notoriously exothermic and can be difficult to control.[5][6]

Q: My Skraup reaction is either violently uncontrollable or fails to initiate. What's going wrong?

A: This is the classic Skraup dilemma and points directly to issues with initiation and thermal regulation.

  • Causality: The reaction's violence stems from the highly exothermic dehydration of glycerol to acrolein, followed by its rapid reaction with aniline.[4][6] A failure to initiate often means this dehydration step isn't occurring efficiently.

  • Troubleshooting Steps:

    • Control the Exotherm: The addition of a moderator like ferrous sulfate (FeSO₄) is critical.[5][6] It acts as an oxygen carrier, smoothing the oxidation step and preventing a thermal runaway.[5] Ensure it is well-distributed before heating.

    • Ensure Anhydrous Conditions: The initial dehydration of glycerol is paramount. Using glycerol with a high water content (e.g., standard USP grade) can significantly lower yields by impeding the formation of the key acrolein intermediate.[5] Use "dynamite" grade glycerol (<0.5% water) if possible.[5]

    • Correct Order of Addition: The reagents must be added in the correct order to prevent premature reaction. A proven sequence is aniline, ferrous sulfate, glycerol, and then slowly, with cooling, concentrated sulfuric acid.[5] Adding sulfuric acid before the moderator can trigger an uncontrolled reaction.[5]

    • Heating Profile: Apply heat gently and locally at first, away from the center of the flask, to initiate the reaction smoothly. Once initiated, the reaction's own exotherm will often sustain it.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, typically catalyzed by acid or base.[7][8][9]

Q: I'm recovering most of my 2-aminoaryl ketone starting material, and my Friedländer synthesis yield is very low. Why?

A: This common issue points to a failure in one of the two key mechanistic steps: the initial aldol condensation or the subsequent cyclization/dehydration.[7][8]

  • Causality: The reaction's success hinges on the delicate balance of reactivity. The α-methylene protons must be sufficiently acidic to be deprotonated (for base catalysis) or the carbonyl sufficiently activated (for acid catalysis), without promoting unwanted side reactions.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst: Traditional strong acids (H₂SO₄) or bases (KOH, KOtBu) can cause degradation or side reactions like self-condensation of the ketone partner.[7][10]

      • Protocol - Catalyst Screening: Consider milder, more modern catalysts. For instance, p-toluenesulfonic acid (p-TsOH) or even molecular iodine can effectively catalyze the reaction under solvent-free or milder conditions.[7][11] A trial with a Lewis acid catalyst may also prove beneficial.[8]

    • Optimize Temperature and Solvent: High temperatures can degrade sensitive substrates.[10] Recent studies have shown that using water as a solvent with a suitable catalyst can lead to high yields at moderate temperatures (e.g., 50°C).[10]

    • Address Competing Reactions: The primary side reaction is often the self-condensation of the ketone starting material.[7][10] This can be mitigated by:

      • Using a pre-formed imine of the 2-aminoaryl ketone.[7]

      • Slowly adding the ketone to the reaction mixture containing the 2-aminoaryl ketone and catalyst, keeping its instantaneous concentration low.

Q: My Friedländer reaction with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the selectivity?

A: This is a known challenge. Regioselectivity is determined by which α-methylene group of the ketone participates in the initial condensation.

  • Causality: Under thermodynamic control, the more stable enolate/enamine intermediate will be favored. Under kinetic control, the less sterically hindered α-proton is typically abstracted.

  • Troubleshooting Steps:

    • Steric Hindrance: You can influence the outcome by modifying the ketone. Introducing a bulky group can sterically direct the reaction to the less hindered side.

    • Catalyst Choice: The choice of catalyst can influence regioselectivity. Some ionic liquids have been shown to provide high regiospecificity.[7]

    • Directed Condensation: Consider using a pre-formed enamine or enolate of the unsymmetrical ketone to force the reaction down a specific pathway.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[3][12]

Q: My Combes synthesis is sluggish, and the final cyclization/dehydration step seems to be the bottleneck, resulting in low conversion.

A: This points to an insufficient driving force for the final electrophilic aromatic annulation, which is the rate-determining step.[12]

  • Causality: The enamine intermediate formed after the initial condensation must be protonated to activate it for the intramolecular cyclization onto the aniline ring. The subsequent dehydration requires a strong dehydrating agent.

  • Troubleshooting Steps:

    • Strengthen the Catalyst/Dehydrating Agent: While concentrated sulfuric acid is standard, it may not be sufficient for deactivated anilines (those with electron-withdrawing groups).[12] Polyphosphoric acid (PPA) is a stronger dehydrating agent and often gives superior results by more effectively promoting the final cyclization and dehydration steps.[3][12]

    • Increase Temperature: As the annulation is the rate-limiting step, increasing the thermal energy can help overcome the activation barrier. Monitor for decomposition by TLC.

    • Substrate Reactivity: Be aware that anilines with strong electron-withdrawing groups will be less nucleophilic and their aromatic rings will be less susceptible to electrophilic attack, slowing the reaction significantly. In these cases, harsher conditions (higher temperature, stronger acid) are almost always necessary.

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis, typically using α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes/ketones) reacting with anilines in the presence of an acid.

Q: My Doebner-von Miller reaction is producing a complex mixture of products and a significant amount of tar-like material.

A: This is a hallmark of polymerization and uncontrolled side reactions of the α,β-unsaturated carbonyl species.

  • Causality: The Michael addition of aniline to the α,β-unsaturated carbonyl is the desired first step. However, these unsaturated systems are prone to acid-catalyzed polymerization or self-condensation, especially at high temperatures.

  • Troubleshooting Steps:

    • Control the Carbonyl Concentration: Instead of adding all the aldehyde/ketone at once to form the enone in situ, try a slow, controlled addition to the heated aniline/acid mixture. This keeps the instantaneous concentration of the reactive unsaturated species low, favoring the reaction with aniline over polymerization.

    • Optimize the Acid Catalyst: While strong mineral acids are common, a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) can sometimes promote the desired cyclization more cleanly and at lower temperatures.[3]

    • Consider a Pre-formed Enone: Synthesizing and purifying the α,β-unsaturated aldehyde or ketone first, and then reacting it with the aniline, can provide a much cleaner reaction profile by eliminating the side reactions associated with its in situ generation.

    • Work-up Considerations: The final product is a base. During work-up, ensure you are neutralizing the reaction mixture to the correct pH to extract your product. It's common to lose the product as a salt in the aqueous layer if the pH is too acidic.[13]

Part 3: Data Summary & Protocols

Comparative Table of Key Quinoline Syntheses
SynthesisKey ReactantsTypical CatalystCommon SolventsTemp. Range (°C)Core Challenge & Key to Success
Skraup Aniline, Glycerol, Oxidizing AgentH₂SO₄None (Neat)130-160Controlling the violent exotherm; use of moderators (FeSO₄) and anhydrous glycerol is critical.[5][6]
Friedländer 2-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylAcid (p-TsOH) or Base (KOH)Ethanol, DMF, Water50-150Preventing starting material degradation and side-reactions; milder catalysts and optimized temperatures are key.[7][10]
Combes Aniline, β-DiketoneH₂SO₄, PPANone (Neat)100-140Driving the rate-limiting cyclization step; stronger dehydrating agents like PPA are often necessary for less reactive substrates.[3][12]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylHCl, H₂SO₄, Lewis AcidsEthanol, Water80-120Suppressing polymerization of the unsaturated carbonyl; slow addition of reactants or use of pre-formed enones is beneficial.
Protocol: Catalyst Activity Test for Friedländer Synthesis

This protocol provides a standardized method to quickly assess the efficacy of a new catalyst system for a Friedländer reaction, using 2-aminobenzophenone and acetone as model substrates.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 mmol, 197 mg).

  • Reagent Addition: Add the chosen solvent (5 mL, e.g., ethanol or water).

  • Catalyst Addition: Add the catalyst to be tested (e.g., p-TsOH, 0.1 mmol, 10 mol%).

  • Reactant Addition: Add acetone (1.2 mmol, 1.2 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50°C for aqueous systems, reflux for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress every hour by taking a small aliquot and analyzing via Thin-Layer Chromatography (TLC) against a standard of the starting material.

  • Analysis: A successful catalyst should show significant conversion (>80%) of the 2-aminobenzophenone spot to a new, higher Rf product spot within 4-6 hours. This provides a rapid go/no-go assessment before committing to a larger scale synthesis.

Part 4: Mechanistic Visualization

Understanding the reaction pathway is key to diagnosing failures. The following diagram illustrates the two possible mechanistic pathways for the Friedländer synthesis. A stall in the reaction can often be attributed to a failure at a specific step shown here.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First start1 2-Aminoaryl Ketone + Enolizable Ketone aldol Aldol Condensation (Rate Limiting) start1->aldol elim1 Dehydration to α,β-Unsaturated Ketone aldol->elim1 imine1 Intramolecular Imine Formation & Dehydration elim1->imine1 end1 Quinoline Product imine1->end1 start2 2-Aminoaryl Ketone + Enolizable Ketone schiff Schiff Base Formation start2->schiff aldol2 Intramolecular Aldol Reaction schiff->aldol2 elim2 Dehydration aldol2->elim2 end2 Quinoline Product elim2->end2

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Quinoline-Based Compounds

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with quinoline-based compounds in aqueous media. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with quinoline-based compounds in aqueous media. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section. Our goal is to provide you with the expertise and practical insights needed to overcome solubility hurdles and ensure the success of your experiments.

Part 1: Fundamental Principles of Quinoline Solubility

Understanding the inherent physicochemical properties of the quinoline scaffold is the first step in troubleshooting and overcoming solubility issues.

Quinoline is a weakly basic heterocyclic aromatic compound. Its solubility in aqueous media is governed by several factors, primarily its molecular structure and the pH of the solution. The quinoline molecule itself is only slightly soluble in cold water, though its solubility increases in hot water.[1][2] It is, however, readily soluble in most organic solvents.[1][2]

The key to manipulating the aqueous solubility of quinoline and its derivatives lies in its pKa. The pKa of the conjugate acid of quinoline is approximately 4.9.[3][4][5] This means that at a pH below 4.9, the quinoline nitrogen atom becomes protonated, forming a positively charged quinolinium ion. This ionization significantly increases the molecule's polarity and, consequently, its solubility in water.

Conversely, at a pH above 4.9, the quinoline molecule exists predominantly in its neutral, less polar form, which has lower aqueous solubility. This pH-dependent behavior is a critical consideration in designing experiments and formulating quinoline-based compounds.[3]

Part 2: Troubleshooting Guide - A Practical Q&A Approach

This section addresses common solubility problems encountered during experimental work with quinoline-based compounds.

Question 1: My quinoline-based compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer (pH 7.4). What happened and how can I fix this?

Answer: This is a classic solubility issue. Your compound was likely soluble in the neat DMSO stock, but when introduced to the aqueous buffer at a physiological pH of 7.4, it crashed out of solution. The pH of your buffer is well above the pKa of the quinoline core (around 4.9), meaning your compound is in its neutral, less soluble form.

Troubleshooting Steps:

  • Lower the pH of your aqueous buffer: The most straightforward solution is to decrease the pH of your buffer to below 4.9. This will protonate the quinoline nitrogen, increasing the compound's aqueous solubility. Start by preparing your buffer at a lower pH (e.g., pH 4.0) and then add your DMSO stock. Remember to check if a low pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Incorporate a co-solvent: If altering the pH is not an option, you can try adding a water-miscible organic co-solvent to your aqueous buffer. Co-solvents work by reducing the polarity of the aqueous medium, which can help to keep your hydrophobic compound in solution. Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it until your compound remains soluble. Be mindful that high concentrations of organic solvents can be detrimental to biological systems.

  • Consider a different formulation strategy: If the above methods are not suitable or effective, you may need to explore more advanced solubility enhancement techniques, which are detailed in Part 3 of this guide.

Question 2: I'm struggling to get a consistent concentration of my quinoline derivative for my in vitro assays. How can I accurately determine its solubility?

Answer: Accurate solubility determination is crucial for reliable experimental results. A common and effective method is the shake-flask method.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of your solid quinoline-based compound to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid is important to ensure that you reach saturation.

  • Equilibration: Agitate the vial at a constant temperature for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Analyze the concentration of your compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility of your compound under those specific conditions.

  • Replication: It is essential to perform this experiment in triplicate to ensure the reproducibility of your results.

Question 3: I need to prepare a stock solution of my quinoline compound, but it's not dissolving well in common organic solvents like DMSO or ethanol. What are my options?

Answer: While DMSO and ethanol are common first choices, some quinoline derivatives may require alternative solvents.

Solvent Selection Strategy:

  • Explore other polar aprotic solvents: Consider solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Try a co-solvent system for your stock: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and a small amount of a solubilizing agent like Pluronic® F-68 might be effective.

  • Gentle heating: Applying gentle heat (e.g., 37-40°C) can sometimes aid in the dissolution of your compound. However, be cautious and ensure your compound is stable at elevated temperatures.

  • Sonication: Using an ultrasonic bath can also help to break up solid particles and facilitate dissolution.[6]

Part 3: A Comprehensive Guide to Solubility Enhancement Strategies

When simple pH adjustments or co-solvents are insufficient, more advanced techniques can be employed to improve the aqueous solubility of your quinoline-based compounds.

pH Modification: A Deeper Dive

As established, leveraging the basicity of the quinoline ring is a powerful tool. The relationship between pH, pKa, and the solubility of a basic compound can be described by the Henderson-Hasselbalch equation. For a weak base like quinoline, the total solubility (Stotal) is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the protonated, soluble form.

Protocol for Solubility Enhancement via pH Adjustment:

  • Determine the pKa of your compound: While the parent quinoline has a pKa of ~4.9, the exact pKa of your derivative may differ due to the electronic effects of its substituents. An experimental determination or computational prediction of the pKa is recommended.

  • Select a suitable buffer system: Choose a buffer that is effective in the desired pH range (below the pKa of your compound) and is compatible with your downstream applications. Acetate or citrate buffers are often good choices for pH ranges of 3-6.

  • Prepare your stock solution: Dissolve your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Prepare the final aqueous solution: Add the stock solution dropwise to your pre-chilled, vigorously stirring acidic buffer. The dropwise addition and stirring help to prevent localized high concentrations that could lead to precipitation.

  • Verify the final pH: After adding your compound, re-check the pH of the final solution and adjust if necessary.

Co-solvency

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.

Commonly Used Co-solvents and Their Properties:

Co-solventDielectric ConstantNotes
Water80.1Highly polar
Methanol32.7Can be used in moderate concentrations
Ethanol24.5Generally well-tolerated in biological systems at low concentrations
Propylene Glycol32.0Often used in pharmaceutical formulations
Polyethylene Glycol (PEG 400)12.5A non-volatile and less toxic option

Protocol for Using Co-solvents:

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare a series of co-solvent/buffer mixtures: Create a range of concentrations (e.g., 1%, 5%, 10%, 20% v/v) of the co-solvent in your aqueous buffer.

  • Determine the solubility in each mixture: Use the shake-flask method described in Part 2 to determine the solubility of your compound in each co-solvent mixture.

  • Select the optimal concentration: Choose the lowest concentration of co-solvent that provides the desired solubility to minimize potential artifacts in your experiment.

Salt Formation

For basic compounds like quinolines, converting the free base into a salt form can dramatically increase aqueous solubility.[7][8] The salt form readily dissociates in water, releasing the protonated and more soluble form of the drug.

Protocol for the Preparation of a Quinoline Hydrochloride Salt (Small Scale):

  • Dissolve the free base: Dissolve your quinoline-based compound in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • Add hydrochloric acid: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). You can use a stoichiometric amount or a slight excess of HCl.

  • Induce precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, you can try cooling the solution or adding a less polar co-solvent to induce precipitation.

  • Isolate the salt: Collect the precipitated salt by filtration and wash it with a small amount of the organic solvent.

  • Dry the salt: Dry the salt under vacuum to remove any residual solvent.

  • Confirm salt formation: You can confirm the formation of the salt using analytical techniques such as melting point analysis, FTIR, or NMR.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like quinoline derivatives, forming inclusion complexes that have enhanced aqueous solubility.[9][10]

Mechanism of Solubility Enhancement with Cyclodextrins:

The hydrophobic quinoline moiety partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Protocol for Preparing a Quinoline-Cyclodextrin Inclusion Complex (Kneading Method): [11]

  • Select a cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Molar ratio: Determine the desired molar ratio of your quinoline compound to the cyclodextrin (a 1:1 ratio is a good starting point).

  • Kneading: In a mortar, add the cyclodextrin and a small amount of water to form a paste. Then, add your quinoline compound and knead the mixture for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a moderate temperature or under vacuum.

  • Washing: Wash the dried solid with a small amount of a suitable organic solvent to remove any uncomplexed quinoline compound from the surface.

  • Final Drying: Dry the final product under vacuum.

Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can be achieved by methods such as melting (fusion) or solvent evaporation. The increased surface area of the drug in the carrier and the formation of a more soluble amorphous form contribute to enhanced dissolution.

Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):

  • Select a carrier: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

  • Dissolve the components: Dissolve both your quinoline compound and the carrier in a common volatile organic solvent.

  • Evaporate the solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Further drying: Dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize and sieve: Grind the dried mass into a fine powder and pass it through a sieve to obtain a uniform particle size.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Will modifying the pH of my solution affect the biological activity of my quinoline compound?

    • A: It is possible. The protonation state of your compound could influence its binding to a target protein. It is crucial to consider the pH of the biological environment you are trying to model and to run appropriate controls to assess any pH-dependent effects on activity.

  • Q: Are there any in silico tools that can predict the solubility of my quinoline derivatives?

    • A: Yes, there are several computational models and software packages that can predict aqueous solubility based on the chemical structure of a compound. These tools can be useful for prioritizing compounds for synthesis and for guiding formulation development.

  • Q: What is the best way to store my quinoline-based compounds to avoid solubility issues later on?

    • A: It is generally recommended to store your compounds as solids in a cool, dry, and dark place. If you need to store them in solution, use a solvent in which they are highly soluble (like DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.

Part 5: Visualizing Solubility Concepts

Diagram 1: pH-Dependent Equilibrium of Quinoline

G cluster_low_ph Low pH (pH < 4.9) cluster_high_ph High pH (pH > 4.9) Quinolinium Quinolinium (Protonated) More Water Soluble Deprotonation - H⁺ Quinoline Quinoline (Neutral) Less Water Soluble Equilibrium Quinoline->Equilibrium Protonation + H⁺ Equilibrium->Quinolinium

Caption: The equilibrium between the neutral and protonated forms of quinoline is dictated by the pH of the solution.

Diagram 2: Mechanism of Co-solvency

G cluster_water Aqueous Solution cluster_cosolvent Aqueous Solution with Co-solvent Water Water Molecules (High Polarity) Precipitate Precipitation Water->Precipitate Poor Solvation Quinoline Quinoline Compound (Hydrophobic) Quinoline->Precipitate Water_Co Water Molecules Solvated Solvated Quinoline Water_Co->Solvated Reduced Polarity Cosolvent Co-solvent Molecules (Lower Polarity) Cosolvent->Solvated Quinoline_Co Quinoline Compound Quinoline_Co->Solvated

Caption: Co-solvents reduce the overall polarity of the aqueous medium, improving the solvation of hydrophobic quinoline compounds.

Diagram 3: Troubleshooting Workflow for Quinoline Solubility Issues

G Start Start: Quinoline Compound Precipitates in Aqueous Buffer Check_pH Is the buffer pH > pKa (~4.9)? Start->Check_pH Lower_pH Lower Buffer pH to < 4.9 Check_pH->Lower_pH Yes Use_CoSolvent Add a Co-solvent (e.g., Ethanol, PEG) Check_pH->Use_CoSolvent No Check_Compatibility_pH Is low pH compatible with the experiment? Lower_pH->Check_Compatibility_pH Check_Compatibility_pH->Use_CoSolvent No Success Solubility Issue Resolved Check_Compatibility_pH->Success Yes Check_Compatibility_CoSolvent Is the co-solvent compatible and effective? Use_CoSolvent->Check_Compatibility_CoSolvent Advanced_Methods Consider Advanced Techniques: - Salt Formation - Cyclodextrins - Solid Dispersions Check_Compatibility_CoSolvent->Advanced_Methods No Check_Compatibility_CoSolvent->Success Yes End Further Optimization Needed Advanced_Methods->End

Caption: A decision-making workflow to guide researchers in selecting the appropriate strategy for resolving quinoline solubility problems.

References

  • PubChem. Quinoline. National Center for Biotechnology Information. [Link]

  • IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. [Link]

  • Wikipedia. Quinine. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Saeed, R. M., Ahmed, F. H., & Hassan, I. A. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText, 4(1), 1-8. [Link]

  • Wikipedia. Quinoline. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Popielec, A., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1157. [Link]

  • Google Patents.
  • Shahabi, D., & Tavakol, H. (2018). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst. Research on Chemical Intermediates, 44(12), 7595-7608. [Link]

  • ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]

  • Southall, N. T., Dill, K. A., & Haymet, A. D. J. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 106(3), 521-533. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. Organic Letters, 9(16), 3183-3186. [Link]

  • Li, S., Li, L., & Li, H. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(15), 2753. [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(4), 221-226. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Zhang, Y., et al. (2023). Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. Molecular Pharmaceutics. [Link]

  • Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 3(4), 404-414. [Link]

  • Google Patents.
  • Nagai, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56143. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • mVOC 4.0. Quinoline. [Link]

  • S-Chan, C., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(18), 4215. [Link]

  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... [Link]

  • National Institute of Standards and Technology. Quinoline. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Lomba, L., et al. (2021). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 60(30), 11335-11344. [Link]

  • Leeson, P. D., & Davis, A. M. (2004). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 47(25), 6338-6348. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]

  • Sciencemadness Wiki. Quinoline. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • Slideshare. Preparation and Properties of Quinoline. [Link]

  • Kumar, S., et al. (2010). Quinoline: A versatile heterocyclic. Chemical Biology & Drug Design, 75(2), 121-131. [Link]

  • Wikipedia. Pyrroloquinoline quinone. [Link]

  • International Journal of Research and Analytical Reviews. SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

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Optimization

Technical Support Center: C-H Functionalization of Quinoline Scaffolds

Welcome to the technical support center for C-H functionalization reactions on quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-H functionalization reactions on quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges encountered in the lab with in-depth, field-proven insights and actionable troubleshooting strategies. Our goal is to empower you to optimize your reactions, overcome experimental hurdles, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction on a simple quinoline is not working or giving very low yields. What are the first parameters I should check?

A1: When a C-H functionalization reaction on a quinoline scaffold fails or provides low yields, a systematic review of the fundamental reaction parameters is the most effective starting point. Often, minor adjustments can lead to significant improvements.

  • Atmosphere and Reagent Purity: Ensure an inert atmosphere (Argon or Nitrogen) is strictly maintained, as many organometallic catalysts are sensitive to oxygen and moisture. Verify the purity of your quinoline substrate, solvents, and reagents. Anhydrous solvents are critical.

  • Catalyst Integrity: The pre-catalyst's activity is paramount. If you are using a catalyst that has been stored for a long time, consider using a fresh batch or one from a reliable supplier. For palladium catalysts, ensure the oxidation state is correct and that it has been handled under inert conditions.

  • Reaction Temperature: Temperature can be a critical factor. Some C-H activations require high temperatures to proceed, while others might be sensitive to thermal decomposition. Verify that your reaction is being conducted at the reported optimal temperature for the specific transformation.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in quinoline C-H functionalization due to the presence of multiple potentially reactive C-H bonds.[1] The C2 position is often the most electronically favored for functionalization due to the directing effect of the nitrogen atom.[1] However, other positions can be targeted with specific strategies.

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. For instance, an 8-aminoquinoline directing group can steer the functionalization to the C5 position.[2] The choice of directing group is crucial and depends on the desired position of functionalization.

  • Ligand Modification: The steric and electronic properties of the ligand coordinated to the metal catalyst can significantly influence the regiochemical outcome. Bulky ligands can favor functionalization at less sterically hindered positions. For example, bulky ligands can be used to favor metalation at the C3 position.[2]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. For instance, in some palladium-catalyzed reactions, polar aprotic solvents can alter the preferred site of functionalization compared to nonpolar solvents.[3]

Q3: My catalyst appears to be deactivating during the reaction. What are the possible causes and solutions?

A3: Catalyst deactivation can manifest as a stalled reaction or the need for high catalyst loadings. Several factors can contribute to this issue.

  • Product Inhibition: The newly formed functionalized quinoline can sometimes act as a stronger ligand than the starting material or the intended ligand, leading to catalyst sequestration and deactivation. If product inhibition is suspected, consider strategies like slow addition of the coupling partner or using a catalyst system that is less susceptible to product binding.

  • Oxidant Issues: Many C-H functionalization reactions, particularly those catalyzed by palladium, require an oxidant to regenerate the active catalytic species.[3] If the oxidant is consumed too quickly, is not potent enough, or is incompatible with other reaction components, the catalytic cycle will cease. Ensure you are using the correct oxidant at the appropriate concentration.

  • Thermal Instability: The catalyst or key intermediates in the catalytic cycle may not be stable at the reaction temperature, leading to decomposition. If you suspect thermal instability, try running the reaction at a lower temperature, although this may require a longer reaction time.

In-Depth Troubleshooting Guides

Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of Quinolines

Problem: You are attempting a Pd-catalyzed C-H arylation of a substituted quinoline and obtaining a mixture of C2 and C8 isomers, with no clear preference.

Causality and Troubleshooting Workflow:

The regioselectivity in Pd-catalyzed C-H functionalization of quinolines is a delicate balance of electronic and steric factors, often influenced by the specific ligands and directing groups employed.[1] The nitrogen atom of the quinoline ring can act as a native directing group, favoring functionalization at the C2 and C8 positions.[2] The following workflow can help you dissect and solve this issue.

start Poor Regioselectivity (C2 vs. C8) ligand Modify Ligand System start->ligand Steric/Electronic Tuning directing_group Introduce a Directing Group start->directing_group For non-C2/C8 sites or to enforce selectivity solvent Screen Solvents ligand->solvent If no improvement success Improved Regioselectivity ligand->success If successful directing_group->success temp Adjust Temperature solvent->temp If no improvement solvent->success If successful oxidant Vary the Oxidant temp->oxidant If no improvement temp->success If successful oxidant->success If successful

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Protocol for Optimization:

  • Ligand Screening:

    • Rationale: The ligand plays a critical role in determining the steric environment around the metal center. Bulky ligands can disfavor the more sterically hindered C8 position.

    • Action: If you are using a standard phosphine ligand like PPh₃, consider switching to a bulkier ligand such as a biaryl phosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.

  • Solvent Screening:

    • Rationale: The solvent can influence the aggregation state of the catalyst and the stability of key intermediates.

    • Action: Screen a range of solvents with varying polarities. For example, if the reaction is in a nonpolar solvent like toluene, try a more polar aprotic solvent like DMF or dioxane. A switch from dioxane to toluene has been shown to have a positive impact on certain Rh-catalyzed arylations.[2]

  • Temperature Adjustment:

    • Rationale: The energy barrier for C-H activation at different positions can be temperature-dependent.

    • Action: Try running the reaction at a lower temperature for a longer period. This may favor the thermodynamically more stable product. Conversely, a higher temperature might favor the kinetically preferred product.

Data-Driven Recommendations for Ligand and Solvent Selection:

ParameterRecommendation for C2-SelectivityRecommendation for C8-SelectivityRationale
Ligand Less bulky phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., PCy₃) or NHCsSteric hindrance around the C8 position can be leveraged to control selectivity.
Solvent Polar aprotic (e.g., DMF, DMAc)Nonpolar (e.g., Toluene, Dioxane)Solvent polarity can influence the coordination of the quinoline nitrogen to the metal center.
Additive Pivalic acid-Carboxylic acid additives can act as proton shuttles and influence the rate-determining step.[2]

Guide 2: Low Conversion in a Copper-Catalyzed C-H Amination

Problem: Your copper-catalyzed C-H amination of a quinoline derivative is showing low conversion, even after extended reaction times.

Causality and Troubleshooting Workflow:

Low conversion in copper-catalyzed C-H aminations can often be traced back to issues with the catalyst's oxidation state, the choice of oxidant, or the nature of the base. Copper(I) and Copper(II) species are often involved in the catalytic cycle, and maintaining the appropriate balance is crucial for turnover.

start Low Conversion in Cu-Catalyzed Amination catalyst Evaluate Cu Source and Loading start->catalyst oxidant Screen Oxidants catalyst->oxidant If no improvement success Improved Conversion catalyst->success If successful base Optimize Base oxidant->base If no improvement oxidant->success If successful solvent Change Solvent System base->solvent If no improvement base->success If successful solvent->success If successful

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Protocol for Optimization:

  • Evaluate the Copper Source:

    • Rationale: The choice of copper salt can significantly impact reactivity. Different counterions can affect the solubility and Lewis acidity of the copper center.

    • Action: If you are using CuI, try other sources like Cu(OAc)₂, CuBr, or Cu(OTf)₂. For a C2-carbamoylation of quinoline N-oxide, CuBr was found to be the most efficient catalyst.[2]

  • Optimize the Oxidant:

    • Rationale: An external oxidant is often required to facilitate the reductive elimination step and regenerate the active copper catalyst.

    • Action: Screen different oxidants. Common choices include di-tert-butyl peroxide (DTBP), tert-butyl hydroperoxide (TBHP), or even air (O₂). In some cases, N-methylmorpholine N-oxide (NMO) has been used effectively.[1]

  • Base Optimization:

    • Rationale: A base is typically required to deprotonate the amine coupling partner or to facilitate the C-H activation step.

    • Action: The strength and nature of the base are critical. If you are using an inorganic base like K₂CO₃, consider trying an organic base like DBU or a stronger inorganic base like K₃PO₄.

Recommended Starting Conditions for a Generic Cu-Catalyzed C-H Amination:

ComponentRecommendationConcentration/LoadingNotes
Copper Source CuI or Cu(OAc)₂5-10 mol%Ensure high purity.
Ligand 1,10-Phenanthroline10-20 mol%Often beneficial but not always required.
Base K₂CO₃ or K₃PO₄2.0 equivalentsThe base should be finely ground.
Oxidant Air or TBHP- / 2.0 equivalentsIf using air, ensure good headspace in the reaction vessel.
Solvent DMF or DMSO-Ensure the solvent is anhydrous.
Temperature 100-120 °C-Monitor for potential decomposition.

References

  • G. Evano, et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(22), 5439. [Link]

  • D. A. Colby, et al. (2012). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Organic & Biomolecular Chemistry, 10(46), 9185-9195. [Link]

  • J. A. Ashenhurst. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 749-764. [Link]

  • I. Kumar, et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, Advance Article. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid for the Research Scientist

In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born. Yet, within this single heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born. Yet, within this single heterocyclic family, subtle changes in molecular architecture can lead to profound differences in chemical behavior and biological function. This guide offers an in-depth comparative analysis of two fundamental positional isomers: quinoline-2-carboxylic acid (also known as quinaldic acid) and quinoline-4-carboxylic acid (cinchoninic acid).

For the researcher, scientist, or drug development professional, understanding the nuanced distinctions between these isomers is not merely an academic exercise. It is a critical step in rational drug design, influencing everything from synthetic strategy and physicochemical properties to the ultimate therapeutic application. This document moves beyond a simple recitation of facts to explore the causality behind their differences, providing field-proven insights and robust experimental frameworks to empower your research endeavors.

The Isomeric Influence: Physicochemical Properties at a Glance

The seemingly minor shift of a single carboxylic acid group from position 2 to position 4 on the quinoline ring precipitates a cascade of changes in the molecule's physical and chemical identity. These properties are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built.

The most striking differences lie in the melting points and aqueous solubility. Quinoline-4-carboxylic acid exhibits a significantly higher melting point, suggesting a more stable and tightly packed crystal lattice structure compared to its 2-isomer. This is likely due to more effective intermolecular hydrogen bonding and π-π stacking interactions that are not sterically hindered.

Conversely, the higher aqueous solubility of quinoline-2-carboxylic acid can be attributed to the proximity of the carboxylic acid to the ring nitrogen.[1] This arrangement facilitates intramolecular hydrogen bonding, which can influence its interaction with water molecules. The acidity (pKa) of these molecules is also distinct. The nitrogen atom's electron-withdrawing effect has a more pronounced impact on the carboxylic acid at the C2 position, leading to a lower pKa and thus higher acidity compared to the C4 isomer.

PropertyQuinoline-2-Carboxylic AcidQuinoline-4-Carboxylic AcidCausality and Implication for Researchers
Molecular Formula C₁₀H₇NO₂C₁₀H₇NO₂Identical formula and mass, but different connectivity.
Molar Mass 173.17 g/mol 173.17 g/mol Identical.
Melting Point ~156 °C~254-255 °CThe 4-isomer's higher melting point suggests stronger intermolecular forces and a more stable crystal lattice, which can impact formulation and dissolution rates.
Aqueous Solubility 14,000 mg/L (at 25 °C)Sparingly soluble in waterThe 2-isomer's superior water solubility is a key advantage for biological assays and potential aqueous formulations.
Common Organic Solvents Soluble in DMSO, MethanolSoluble in DMSOBoth are soluble in polar aprotic solvents like DMSO, a common vehicle for in vitro screening.
Acidity (pKa) pKa₁ ≈ 1.7 (zwitterion)pKa₁ ≈ 2.42 (cation)The 2-isomer is a stronger acid. This difference in ionization state at physiological pH will significantly affect membrane permeability, receptor interaction, and metal chelation.

Strategic Synthesis: Building the Isomeric Scaffolds

The choice of synthetic route is dictated by the target isomer, desired substitution patterns, and available starting materials. The classical methods for synthesizing these two scaffolds are fundamentally different, a direct consequence of the target carboxyl group's position.

Synthesis of Quinoline-2-Carboxylic Acid: The Oxidation Approach

A reliable and straightforward method for preparing quinoline-2-carboxylic acid is the oxidation of its corresponding methyl precursor, 2-methylquinoline (quinaldine). This reaction leverages the relative reactivity of the methyl group at the activated C2 position.

Experimental Protocol: Synthesis of Quinoline-2-Carboxylic Acid via Oxidation

Causality: This protocol utilizes selenium dioxide (SeO₂), a specific oxidizing agent for activated methyl groups adjacent to a π-system. Dioxane is chosen as the solvent due to its high boiling point, which is necessary for the reaction to proceed, and its ability to dissolve both the starting material and the oxidant. The final product is isolated by precipitation upon acidification, a standard workup for carboxylic acids.

Self-Validation: The identity and purity of the product must be confirmed by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR). The expected melting point should be sharp and match the literature value (~156 °C).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (1 eq.) and selenium dioxide (1.5 eq.).

  • Solvent Addition: Add a sufficient volume of dioxane to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the black selenium byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of 1 M sodium hydroxide.

  • Precipitation: Cool the basic solution in an ice bath and slowly acidify with 2 M hydrochloric acid until the pH is approximately 3-4.

  • Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield quinoline-2-carboxylic acid.

Synthesis of Quinoline-4-Carboxylic Acid: The Cyclization Classics

Quinoline-4-carboxylic acid is classically synthesized via multicomponent reactions that build the quinoline ring system from acyclic precursors. The Doebner and Pfitzinger reactions are two of the most established methods.[2][3]

  • The Doebner Reaction: This involves the condensation of an aniline, an aldehyde, and pyruvic acid. It is a versatile method that allows for a variety of substituents on the final quinoline ring.[2]

  • The Pfitzinger Reaction: This reaction condenses isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to form the quinoline-4-carboxylic acid.

Experimental Protocol: Synthesis of Quinoline-4-Carboxylic Acid via Doebner Reaction

Causality: This three-component reaction relies on the initial formation of an imine from aniline and benzaldehyde, which then undergoes a Michael-type addition with the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation lead to the aromatic quinoline core. Ethanol is a common solvent, and refluxing provides the necessary energy for the condensation and cyclization steps.

Self-Validation: Purity is assessed by the sharp melting point (~254-255 °C) and spectroscopic analysis. The absence of starting material signals in the ¹H NMR spectrum is a key indicator of reaction completion.

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask, dissolve aniline (1 eq.) and benzaldehyde (1 eq.) in absolute ethanol.

  • Addition: Slowly add pyruvic acid (1.1 eq.) to the mixture while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-4 hours. A precipitate will form as the reaction progresses.

  • Cooling & Filtration: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified 2-phenylquinoline-4-carboxylic acid (cinchophen) product under vacuum. (Note: This protocol yields the 2-phenyl derivative. For the unsubstituted parent acid, an α,β-unsaturated aldehyde is used instead of benzaldehyde and pyruvic acid).

Comparative Synthesis Workflow

The choice between these synthetic strategies is fundamentally dictated by the target isomer. The following diagram illustrates the divergent logical workflows.

G cluster_0 Synthesis of Quinoline-2-Carboxylic Acid cluster_1 Synthesis of Quinoline-4-Carboxylic Acid start_2 Start: 2-Methylquinoline step_2_1 Oxidation (e.g., SeO₂ in Dioxane) start_2->step_2_1 product_2 Product: Quinoline-2-Carboxylic Acid step_2_1->product_2 logic_node Target Isomer Dictates Synthetic Strategy start_4 Start: Aniline, Aldehyde, Pyruvic Acid (Doebner) OR Isatin + Carbonyl (Pfitzinger) step_4_1 One-Pot Condensation & Cyclization start_4->step_4_1 product_4 Product: Quinoline-4-Carboxylic Acid step_4_1->product_4 G cluster_0 Cellular Environment cluster_1 Biological Outcome q2ca Quinoline-2-Carboxylic Acid targetA Target A (e.g., Enzyme with Chelation Site) q2ca->targetA metal Metal Ion (M²⁺) q2ca->metal Chelation outcomeA Inhibition of Target A q4ca Quinoline-4-Carboxylic Acid targetB Target B (e.g., Receptor with Specific Binding Pocket) q4ca->targetB Binding q4ca->targetB outcomeB Modulation of Target B metal->targetA Required Cofactor

Caption: Isomer-specific targeting based on molecular structure.

A Framework for Comparative Biological Evaluation

To provide a tangible example of how to compare these isomers in a laboratory setting, the following protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a bacterial strain.

Experimental Protocol: Comparative Antimicrobial Susceptibility Testing (MIC Assay)

Causality: The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol ensures a standardized bacterial inoculum and a serial dilution of the test compounds, allowing for a quantitative comparison of their potency.

Self-Validation: The protocol includes critical controls: a sterility control (media only) to check for contamination, and a growth control (media + bacteria, no compound) to ensure the bacteria are viable. The experiment should be run in triplicate to ensure reproducibility.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of MHB to wells in columns 2 through 12.

  • Serial Dilution: Add 100 µL of a working dilution of the compound stock (e.g., 256 µg/mL in MHB) to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.

  • Controls: Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Conclusion and Strategic Recommendations

The choice between quinoline-2-carboxylic acid and quinoline-4-carboxylic acid is not arbitrary; it is a strategic decision based on a clear understanding of their distinct chemical and biological profiles.

  • Choose Quinoline-2-Carboxylic Acid when:

    • Higher aqueous solubility is a primary concern.

    • The biological hypothesis involves metal chelation as a potential mechanism of action.

    • The target is known to be sensitive to the specific steric and electronic profile of the 2-substituted quinoline scaffold, as suggested by the differential cytotoxicity in HELA cells. [4]

  • Choose Quinoline-4-Carboxylic Acid when:

    • Leveraging a well-established scaffold for broad-spectrum antimicrobial or anticancer activity is the goal.

    • Synthetic routes allowing for diverse substitutions via the Doebner or Pfitzinger reactions are advantageous.

    • The target active site is known to accommodate the specific geometry of the 4-carboxyquinoline pharmacophore.

The future of research with these isomers lies in the continued exploration of their unique properties. The development of novel derivatives that exploit the chelating ability of the 2-isomer or the broad applicability of the 4-isomer remains a fertile ground for discovery. As we continue to unravel the complex interplay between molecular structure and biological function, these two fundamental isomers will undoubtedly remain essential tools in the arsenal of the medicinal chemist.

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Pernak, J., et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. [Link]

  • Thawabteh, A., et al. (2019). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 24(17), 3163. [Link]

  • Li, W., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 20(11), 20350-20365. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • PubChem. (n.d.). Quinaldic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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Comparative

The Quinoline Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Biological Activity

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of cl...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of clinically significant drugs, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the performance of various quinoline-based drugs, supported by experimental data, to aid researchers and drug development professionals in this dynamic field. We will delve into their anticancer, antibacterial, antimalarial, and antiviral properties, offering insights into their mechanisms of action and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Key Signaling Pathways

Quinoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use and many more in development.[1] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Comparative Cytotoxicity of Quinoline Derivatives

The in vitro cytotoxicity of novel quinoline compounds is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for comparison. The following table summarizes the IC50 values of representative quinoline derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated QuinolineCompound 6a MDA-MB-468 (Triple-Negative Breast Cancer)~2.5[1]
Fluorinated QuinolineCompound 6b MDA-MB-468 (Triple-Negative Breast Cancer)~3.0[1]
Fluorinated QuinolineCompound 6d MDA-MB-468 (Triple-Negative Breast Cancer)~4.0[1]
Fluorinated QuinolineCompound 6f MDA-MB-468 (Triple-Negative Breast Cancer)~5.0[1]
Quinoline-Amidrazone HybridCompound 10d (ethyl carboxylate derivative)A549 (Lung Cancer)43.1[2]
Quinoline-Amidrazone HybridCompound 10d (ethyl carboxylate derivative)MCF-7 (Breast Cancer)>100[2]
Quinoline-Amidrazone HybridCompound 10g (o-hydroxy phenyl piperazine derivative)A549 (Lung Cancer)>100[2]
Quinoline-Amidrazone HybridCompound 10g (o-hydroxy phenyl piperazine derivative)MCF-7 (Breast Cancer)59.1[2]
Indolo[2,3-b]quinoline2,4-difluorophenyl urea substituted compound Ovarian, Renal, Non-small cell lung cancerNot specified, but showed maximum activity[3]
Indolo[2,3-b]quinoline4-chloro-3-trifluoromethylphenyl urea substituted compound Ovarian, Renal, Non-small cell lung cancerNot specified, but showed maximum activity[3]

Analysis of Cytotoxicity Data:

The data clearly indicates that structural modifications to the quinoline scaffold significantly impact cytotoxic activity. For instance, the fluorinated quinoline derivatives 6a, 6b, 6d, and 6f exhibit potent activity against triple-negative breast cancer cells, with IC50 values in the low micromolar range.[1] In contrast, the quinoline-amidrazone hybrids show more variable and generally lower potency, with compound 10d being more effective against lung cancer cells and 10g against breast cancer cells.[2] This highlights the importance of substituent groups and their positions on the quinoline ring in determining both potency and cancer cell line selectivity.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A significant number of quinoline-based anticancer agents exert their effects by targeting receptor tyrosine kinases (RTKs), which are crucial for cell signaling and are often dysregulated in cancer.[4] Key targets include the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met).

The EGFR and c-Met signaling pathways are intricate cascades that regulate cell proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers. Quinoline-based inhibitors can block these pathways, leading to a reduction in tumor growth.

EGFR_cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet c-Met cMet->RAS cMet->PI3K STAT3 STAT3 cMet->STAT3 EGF EGF EGF->EGFR HGF HGF HGF->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Quinoline_Inhibitor Quinoline-Based Inhibitors Quinoline_Inhibitor->EGFR Inhibition Quinoline_Inhibitor->cMet Inhibition

Caption: EGFR and c-Met signaling pathways and their inhibition by quinoline-based drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Workflow:

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the quinoline-based drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Antibacterial Activity: A Legacy of Quinolone Antibiotics

The quinolone family of antibiotics has been a mainstay in the treatment of bacterial infections for decades. Their broad-spectrum activity and bactericidal nature make them highly effective against a wide range of pathogens.

Comparative Antibacterial Potency of Fluoroquinolones

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for assessing the potency of antibiotics.

FluoroquinolonePseudomonas aeruginosa MIC (µg/mL)Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µg/mL)Reference
Norfloxacin>101.172[5]
Ofloxacin3.334.68[5]
CiprofloxacinNot specifiedNot specified[5][6]
LevofloxacinNot specifiedNot specified[6]
MoxifloxacinNot specifiedNot specified[6]
GarenoxacinNot specifiedNot specified[6]

Analysis of Antibacterial Data:

The provided data shows that norfloxacin has a lower MIC against MRSA compared to ofloxacin, indicating higher potency against this particular strain.[5] Conversely, ofloxacin is more potent against P. aeruginosa. This demonstrates that the activity of fluoroquinolones can vary significantly depending on the bacterial species. Further comparative studies are needed to establish a complete potency profile for the listed fluoroquinolones.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication Topo_IV->DNA Decatenation DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition of replication leads to

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antibiotic.

Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of the quinolone antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Antimalarial Activity: A Historical and Ongoing Battle

Quinoline-based drugs, most notably chloroquine and quinine, have been instrumental in the fight against malaria for centuries. Their primary mechanism of action involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Comparative In Vitro Antimalarial Activity

The in vitro efficacy of antimalarial drugs is typically assessed by determining their IC50 values against Plasmodium falciparum, the deadliest species of malaria parasite.

Quinoline DerivativeP. falciparum StrainIC50 (µM)Reference
ChloroquineW2 (chloroquine-resistant)-[7]
Chloroquine3D7 (chloroquine-sensitive)-[7]
MefloquineW2-[7]
Mefloquine3D7-[7]
(S)-enantiomer of a 4-aminoalcohol quinoline (5-carbon side chain)W2More effective than chloroquine and mefloquine[7]
(S)-enantiomer of a 4-aminoalcohol quinoline (5-carbon side chain)3D7More effective than chloroquine and mefloquine[7]
(R)-enantiomer of a 4-aminoalcohol quinoline (5-carbon side chain)W22 to 15-fold less active than (S)-enantiomer[7]
(R)-enantiomer of a 4-aminoalcohol quinoline (5-carbon side chain)3D72 to 15-fold less active than (S)-enantiomer[7]

Analysis of Antimalarial Data:

The stereochemistry of 4-aminoalcohol quinoline derivatives plays a crucial role in their antimalarial activity, with the (S)-enantiomers being significantly more potent than the (R)-enantiomers.[7] The derivative with a 5-carbon side chain demonstrated superior activity against both chloroquine-sensitive and -resistant strains of P. falciparum, highlighting its potential as a lead compound for new antimalarial drugs.

Mechanism of Action: Inhibition of Hemozoin Formation

Inside the red blood cell, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.

Antiviral Activity: An Expanding Frontier

The antiviral potential of quinoline derivatives is a rapidly growing area of research. These compounds have shown activity against a range of viruses, including dengue virus and coronaviruses.

Comparative Antiviral Activity against Dengue Virus

The inhibitory activity of novel quinoline derivatives against Dengue Virus Serotype 2 (DENV-2) has been evaluated in vitro.

CompoundDENV-2 InhibitionReference
Compound 1Consistent inhibitory activity[7]
Compound 2Consistent inhibitory activity[7]

Analysis of Antiviral Data:

While specific IC50 values are not provided in the initial search, the consistent inhibitory activity of compounds 1 and 2 against DENV-2 in viral yield reduction assays suggests their potential as antiviral leads.[7] Further studies are needed to quantify their potency and elucidate their mechanism of action.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1 hour.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the quinoline compound.

  • Incubation: Incubate the plates for several days to allow for the formation of viral plaques.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques, which appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 (50% effective concentration) can then be determined.

Conclusion

The quinoline scaffold remains an exceptionally fruitful source for the discovery of new therapeutic agents. This guide has provided a comparative overview of the anticancer, antibacterial, antimalarial, and antiviral activities of various quinoline-based drugs, supported by experimental data and detailed protocols. The versatility of the quinoline ring allows for extensive chemical modifications, leading to compounds with diverse mechanisms of action and a wide range of biological activities. As research in this field continues, we can anticipate the development of novel quinoline-based drugs with improved efficacy and safety profiles to address a multitude of human diseases.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). NIH. Retrieved from [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2019, January 24). NIH. Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved from [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Omega. Retrieved from [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022, February 3). PubMed Central. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. (2024, September 2). RSC Advances. Retrieved from [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020, June 8). MDPI. Retrieved from [Link]

  • Cross-talk between EGFR, VEGFR, and c-Met signalling pathways; in boxes are reported some quinoline based inhibitors developed up to date. (n.d.). ResearchGate. Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. Retrieved from [Link]

  • Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages. (2005, April 15). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024, January 15). SpringerLink. Retrieved from [Link]

  • Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. (2022, October 17). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Full article: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018, November 13). Taylor & Francis Online. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020, June 16). MDPI. Retrieved from [Link]

  • A pilot study on comparative analysis of minimum inhibitory concentration and mutant prevention concentration of conjunctival bacterial isolates against fluoroquinolones. (n.d.). Indian Journal of Microbiology Research. Retrieved from [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (n.d.). SciELO. Retrieved from [Link]

  • Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. (2009, October 15). PubMed. Retrieved from [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023, May 23). ACS Omega. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022, February 5). NIH. Retrieved from [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2024, May 9). Future Medicinal Chemistry. Retrieved from [Link]

  • Comparative in vitro cytotoxic effect of quinolinyl-1,4-dihydropyr-... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and anticancer evaluation of certain indolo(2,3-b]quinoline derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2025, October 15). ResearchGate. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-(Trifluoromethyl)quinoline-5-carboxylic Acid

Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of drug discovery and development, the absolute structural integrity of starting materials and intermediates is paramount. 3-(Trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the absolute structural integrity of starting materials and intermediates is paramount. 3-(Trifluoromethyl)quinoline-5-carboxylic acid is a valuable scaffold, with the quinoline core being prevalent in a wide array of therapeutic agents and the trifluoromethyl group often enhancing metabolic stability and binding affinity.[1][2] Ambiguity in its structure—arising from isomeric impurities or unforeseen reaction pathways during synthesis—can lead to failed experiments, misinterpreted biological data, and significant delays in development timelines.

Common synthetic routes to quinoline derivatives, such as the Gould-Jacobs or Combes syntheses, involve cyclization steps where regioselectivity can be a concern, potentially leading to isomeric byproducts.[3][4][5][6] Therefore, a rigorous, multi-technique approach is not merely good practice; it is a necessity for scientific integrity. This guide compares and details the critical analytical methods required to provide an irrefutable confirmation of the target structure.

The Analytical Workflow: A Multi-Pronged, Orthogonal Approach

G cluster_0 Phase 1: Primary Validation cluster_1 Phase 2: Confirmatory & Purity Analysis cluster_2 Phase 3: Absolute Confirmation (If Required) NMR_Suite NMR Suite (¹H, ¹³C, ¹⁹F, 2D) FTIR FTIR Spectroscopy NMR_Suite->FTIR Functional Groups HRMS High-Resolution MS (HRMS) HRMS->FTIR HPLC HPLC-UV (Purity) FTIR->HPLC Purity Check XRay Single Crystal X-Ray Crystallography HPLC->XRay Ambiguity or Absolute Proof Needed Validated_Structure Validated Structure & Purity Report HPLC->Validated_Structure XRay->Validated_Structure Synthesized_Product Synthesized Product: 3-(CF₃)quinoline-5-COOH Synthesized_Product->NMR_Suite Primary Structure Synthesized_Product->HRMS Molecular Formula

Caption: Orthogonal workflow for structural validation.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 3-(Trifluoromethyl)quinoline-5-carboxylic acid, a suite of NMR experiments is required.

¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Causality: The chemical shifts (δ) of the aromatic protons are dictated by the electron-withdrawing and -donating effects of the substituents (-CF₃ and -COOH) and the heterocyclic nitrogen atom. The coupling constants (J) reveal which protons are adjacent on the aromatic rings.

  • Expected Spectrum:

    • Quinoline Protons: Five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at positions 2 and 4 will likely be the most downfield due to the influence of the nitrogen and the trifluoromethyl group.

    • Carboxylic Acid Proton: A broad singlet, often far downfield (δ > 10 ppm), which may exchange with trace water in the solvent (e.g., DMSO-d₆).

    • Distinguishing Isomers: Critically, the coupling patterns can help distinguish the target 5-carboxylic acid isomer from other potential regioisomers (e.g., the 7- or 8-carboxylic acid). 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning proton connectivity and spatial proximity, respectively.

¹³C NMR: The Carbon Skeleton

¹³C NMR reveals the number of chemically non-equivalent carbon atoms.

  • Causality: The spectrum should show 11 distinct signals: 9 for the quinoline ring carbons, 1 for the carboxylic acid carbon, and 1 for the trifluoromethyl carbon.

  • Expected Spectrum:

    • Carboxylic Carbonyl (C=O): A signal in the δ 165-175 ppm range.

    • Aromatic Carbons: Signals between δ 120-150 ppm.

    • Trifluoromethyl Carbon (-CF₃): A characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 275 Hz), appearing around δ 120-125 ppm.[7] The observation of this quartet is a strong indicator of the -CF₃ group's presence.

¹⁹F NMR: The Definitive Fluorine Signature

Given the trifluoromethyl group, ¹⁹F NMR is a mandatory and highly specific experiment.[8]

  • Causality: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.[9][10]

  • Expected Spectrum: A single, sharp singlet. The three fluorine atoms are chemically equivalent and are not coupled to any nearby protons. The chemical shift is expected in the range of δ -60 to -65 ppm (relative to CFCl₃).[7][10] The absence of coupling confirms its attachment to a quaternary carbon.

G Input NMR Data (1D & 2D) Step1 ¹⁹F NMR Is a singlet observed at ~ -62 ppm? Input->Step1 Step2 ¹³C NMR Is a quartet observed at ~123 ppm? Is a C=O signal at ~168 ppm? Step1->Step2 Yes Output_Fail Structure Inconsistent (Check for Isomers) Step1->Output_Fail No Step3 ¹H NMR Are 5 aromatic signals present? Is the coupling pattern consistent? Step2->Step3 Yes Step2->Output_Fail No Step4 2D NMR (HMBC/HSQC) Do correlations confirm C-H connectivity? Step3->Step4 Yes Step3->Output_Fail No Output Structure Consistent Step4->Output Yes Step4->Output_Fail No

Caption: Decision logic for NMR data interpretation.

Pillar 2: High-Resolution Mass Spectrometry (HRMS) - The Molecular Formula Verdict

While NMR maps the atomic connectivity, HRMS provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula.[11][12][13]

  • Causality: HRMS instruments, like Orbitrap or Time-of-Flight (TOF) analyzers, measure mass-to-charge ratios (m/z) with extremely high precision (typically < 5 ppm error).[14][15] This precision allows differentiation between compounds with the same nominal mass but different elemental compositions.

  • Expected Result: For 3-(Trifluoromethyl)quinoline-5-carboxylic acid (C₁₁H₆F₃NO₂), the calculated exact mass of the neutral molecule is 241.0351.

    • In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 242.0423.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 240.0275.

    • Observing a mass within 5 ppm of this calculated value provides very high confidence in the molecular formula.[15]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to further confirm the structure. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. A key expected fragment would be the loss of the carboxylic acid group (-COOH), resulting in a fragment ion with a mass loss of 45 Da.[16]

Pillar 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Confirmation

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

  • Causality: Specific bonds vibrate at characteristic frequencies when irradiated with infrared light.

  • Expected Spectrum:

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ confirms the carbonyl of the carboxylic acid.

    • C-F Stretches: Strong absorption bands in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethyl group.

    • Aromatic C=C and C-H: Bands in the 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H) regions confirm the aromatic system.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H, ¹³C, ¹⁹F NMR Detailed atomic connectivity, stereochemistry, isomer differentiation.[17][18]Unparalleled structural detail; definitive for isomer identification.Requires soluble sample; can be complex to interpret fully.
HRMS Exact mass and molecular formula.[15][19]Extremely high confidence in elemental composition; very high sensitivity.Does not distinguish between isomers.[15]
FTIR Presence of key functional groups.[20]Fast, simple, requires minimal sample.Provides limited connectivity information; not quantitative.
X-Ray Crystallography Absolute 3D structure in the solid state.[21]The "gold standard" for unambiguous structure proof.Requires a suitable single crystal, which can be difficult to obtain.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice as it solubilizes polar compounds and the acidic proton is typically well-resolved. CDCl₃ can also be used.

    • Scientist's Note: The choice of solvent can slightly alter chemical shifts. Always report the solvent used.[18]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and is used to reference the chemical shift scale to 0 ppm.[18]

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher). If structural assignment is ambiguous, acquire 2D spectra (COSY, HSQC, HMBC).

  • Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

Protocol 2: HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Method: Infuse the sample directly or via an LC system. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻.

    • Scientist's Note: Ensure the instrument is properly calibrated with a known standard immediately before the run to guarantee mass accuracy.

  • Data Analysis: Determine the m/z of the most intense ion in the molecular ion cluster. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₁H₆F₃NO₂. The mass error should be below 5 ppm.

Conclusion: A Self-Validating System for Trustworthy Results

By systematically applying this orthogonal suite of analytical techniques, a researcher can build a self-validating case for the structure of synthesized 3-(Trifluoromethyl)quinoline-5-carboxylic acid. The definitive connectivity map from NMR, combined with the unequivocal molecular formula from HRMS and functional group confirmation from FTIR, provides a powerful and trustworthy dataset. This rigorous approach not only confirms the identity of the target molecule but also provides critical insights into its purity, ensuring that subsequent research and development efforts are built on a solid and reliable chemical foundation.

References

  • Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568. [Link]

  • Jadhav, S. D., & Shingare, M. S. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Chemistry Lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

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Comparative

comparing the efficacy of trifluoromethylquinoline derivatives as kinase inhibitors

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for researchers and drug development professionals. Among the myriad of scaffolds explored,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for researchers and drug development professionals. Among the myriad of scaffolds explored, quinoline derivatives have emerged as a privileged structure, capable of interacting with the ATP-binding site of numerous kinases. The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline core has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced efficacy and improved pharmacokinetic profiles. This guide provides a comprehensive comparison of the efficacy of trifluoromethylquinoline derivatives as kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of novel cancer therapeutics.

The Rationale for Trifluoromethylation in Kinase Inhibitor Design

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, and its integration into the quinoline scaffold is a deliberate strategy to augment its potential as a kinase inhibitor. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, contribute to several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of the drug in the body.

  • Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach its intracellular kinase targets.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can influence the pKa of nearby functional groups, potentially enhancing binding interactions with the target kinase.

  • Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive conformation that favors binding to the kinase active site.

These attributes collectively contribute to the potential for trifluoromethylquinoline derivatives to exhibit superior potency, selectivity, and overall drug-like properties compared to their non-fluorinated counterparts.

Comparative Efficacy of Trifluoromethylquinoline Derivatives

The true measure of a kinase inhibitor's utility lies in its potency and selectivity against its intended target. The following sections provide a comparative analysis of trifluoromethylquinoline derivatives against key oncogenic kinases, with supporting data from published studies.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Consequently, developing inhibitors that target key kinases within this pathway is a major focus of cancer research.

One notable example of a trifluoromethylquinoline derivative targeting this pathway is a 4-anilinoquinoline compound containing a phenylsulfonylurea moiety. This compound, designated as Quinoline 38 , demonstrated potent dual inhibitory activity against PI3K and mTOR.[4]

Table 1: Comparative Efficacy of Quinoline 38 against PI3K/mTOR [4]

CompoundTargetIC50 (µM)
Quinoline 38 PI3K0.72
mTOR2.62

The sub-micromolar to low micromolar IC50 values indicate that Quinoline 38 is a potent inhibitor of both PI3K and mTOR, making it a promising candidate for further development as a dual-pathway inhibitor.

Targeting the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival, and its aberrant activation is common in various cancers. A study by Li et al. developed a series of quinoline derivatives, including one incorporating a 4-chloro-3-(trifluoromethyl)phenyl group, designed to inhibit C-Raf kinase.[4] This compound, Quinoline 69 , exhibited superior potency compared to the FDA-approved multi-kinase inhibitor, sorafenib.

Table 2: Comparative Efficacy of Quinoline 69 against C-Raf Kinase [4]

CompoundTargetIC50 (nM)
Quinoline 69 C-Raf8.7
SorafenibC-Raf28.5

The significantly lower IC50 value of Quinoline 69 highlights the potential of trifluoromethylquinoline scaffolds in developing highly potent and selective Raf inhibitors. Docking studies revealed that the 4-chloro-3-(trifluoromethyl)phenyl group plays a crucial role in binding to a hydrophobic allosteric site adjacent to the ATP-binding pocket, contributing to its high potency.[4]

Structure-Activity Relationship (SAR) Insights

The efficacy of trifluoromethylquinoline derivatives is intrinsically linked to their chemical structure. SAR studies provide invaluable insights into how different substituents on the quinoline core influence kinase inhibitory activity.

For instance, in the development of 4-anilino-3-cyano-6-methoxy-7-(3-morpholino-4-yl-propoxy)quinolines as MEK inhibitors, it was found that the cyanoquinoline core is crucial for inhibitory activity.[4] Furthermore, substitutions on the 4-anilino group significantly impacted potency, with phenoxy and phenylsulfonyl substitutions yielding the most potent compounds with IC50 values in the low nanomolar range.[4]

These findings underscore the importance of systematic structural modifications and the profound impact that the strategic placement of functional groups, including the trifluoromethyl moiety, can have on the biological activity of these compounds.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to evaluate the efficacy of trifluoromethylquinoline derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the trifluoromethylquinoline test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Kinase Reaction cluster_1 Signal Generation Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction_Mix->ADP_Glo_Reagent Incubate Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Incubate Luminescence Luminescence Kinase_Detection_Reagent->Luminescence Measure

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.

Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Trifluoromethylquinoline Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate to Form Formazan Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow of the MTT Cell Viability Assay.

Western Blot Analysis of Downstream Signaling

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the effect of kinase inhibitors on the phosphorylation status of downstream signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the trifluoromethylquinoline inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target downstream protein (e.g., p-Akt, p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. It is crucial to also probe for the total protein as a loading control to normalize the data.[5]

Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General Workflow for Western Blot Analysis.

Signaling Pathway Context: The PI3K/Akt/mTOR Cascade

The efficacy of trifluoromethylquinoline derivatives as kinase inhibitors can be better understood within the context of the signaling pathways they target. The PI3K/Akt/mTOR pathway is a prime example of a complex and interconnected network that is frequently dysregulated in cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

As illustrated, trifluoromethylquinoline derivatives can act at multiple nodes within this pathway, such as inhibiting PI3K and/or mTOR, thereby blocking the downstream signals that drive cancer cell proliferation and survival.

Conclusion

Trifluoromethylquinoline derivatives represent a promising class of kinase inhibitors with the potential for enhanced potency, selectivity, and metabolic stability. The strategic incorporation of the trifluoromethyl group confers significant advantages that can be leveraged in the design of next-generation targeted therapies. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel trifluoromethylquinoline-based kinase inhibitors for the treatment of cancer. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of more effective and safer anticancer drugs.

References

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Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures

Introduction: The Analytical Imperative of Quinoline Quantification Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, foundational to numerous applications ranging fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Quinoline Quantification

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, foundational to numerous applications ranging from pharmaceuticals and agrochemicals to dyes and corrosion inhibitors.[1][2] Their widespread use, however, necessitates rigorous quantitative analysis, often in highly complex matrices like biological fluids, environmental samples, and food products. The structural diversity and potential biological activity of these compounds present a significant analytical challenge.[3][4] Accurately quantifying these analytes is paramount for pharmacokinetic studies, regulatory compliance, environmental monitoring, and quality control.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for the quantification of quinoline compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers and drug development professionals toward the most effective and reliable analytical strategies.

The Core Challenge: Matrix Effects and the Need for Selectivity

The primary obstacle in quantifying quinoline compounds is the complexity of the sample matrix. Biological fluids (plasma, urine), soil, and textiles contain a multitude of endogenous or contaminating substances that can interfere with the analysis.[5] These matrix effects can manifest as ion suppression or enhancement in mass spectrometry, or as co-eluting peaks in chromatography, leading to inaccurate and imprecise results. Therefore, the choice of analytical technique is fundamentally driven by the need for high selectivity—the ability to distinguish the analyte from all other components—and high sensitivity, to detect trace amounts.

Comparative Analysis of Key Analytical Techniques

The quantification of quinoline compounds is dominated by chromatographic techniques, which provide the necessary separation from matrix components. The choice of detector is crucial and dictates the method's sensitivity and selectivity.

TechniquePrincipleSelectivitySensitivityThroughputExpertise Required
HPLC-UV/DAD Chromatographic separation followed by detection based on UV-Vis absorbance.[6]ModerateModerate (µg/mL - ng/mL)HighLow to Moderate
GC-MS Separation of volatile compounds followed by mass analysis based on mass-to-charge ratio.[7]HighHigh (ng/mL - pg/mL)ModerateModerate to High
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry for precursor-to-product ion monitoring.[8]Very HighVery High (pg/mL - fg/mL)HighHigh
Spectrophotometry Direct measurement of UV-Vis absorbance or fluorescence without chromatographic separation.[9]LowLow to ModerateVery HighLow

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) remains a workhorse in many labs due to its robustness and accessibility. It is particularly suitable for quality control of bulk materials or formulations where analyte concentrations are relatively high. The causality for its use is its simplicity and high throughput. However, its moderate selectivity makes it susceptible to interference from co-eluting matrix components, which can lead to overestimated results.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile quinoline derivatives.[7] Its strength lies in the high resolving power of capillary GC columns and the definitive identification provided by mass spectrometry.[10] A key experimental choice here is the need for derivatization for non-volatile quinolines to make them amenable to GC analysis. GC-MS offers excellent sensitivity, with detection limits often in the low ng/mL range.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for trace quantitative analysis in complex matrices.[8][11] The rationale for its superiority is twofold: the efficient separation provided by HPLC and the exceptional selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[5] This technique allows the analyst to pre-select a specific precursor ion for the target analyte and then monitor for a unique product ion, effectively filtering out background noise and interferences.[12] This results in unparalleled sensitivity and specificity, making it the method of choice for bioanalysis and trace environmental monitoring.

Spectrophotometric methods , while rapid and simple, generally lack the selectivity required for complex mixtures.[9] They are best employed for screening purposes or for the analysis of simple, well-characterized samples where interfering substances are known to be absent.[13] A tri-wavelength spectrophotometric method has been developed for the rapid determination of quinoline and 2-hydroxyquinoline, which can minimize some spectral interference.[14]

Strategic Sample Preparation: The Foundation of Accurate Quantification

No analytical instrument can compensate for poor sample preparation. The primary goal is to isolate the analyte(s) of interest from the matrix, concentrate them, and present them in a solvent compatible with the analytical instrument.

G Sample Complex Sample (e.g., Plasma, Soil Extract) Load 2. Load Sample (Analytes bind to sorbent) Sample->Load Condition 1. Condition (Activate sorbent with solvent) Wash 3. Wash (Remove interferences) Load->Wash Load->Waste2 Unretained Matrix Elute 4. Elute (Recover analytes with strong solvent) Wash->Elute Wash->Waste1 Interferences Analysis Analysis (e.g., LC-MS/MS) Elute->Analysis

Solid-Phase Extraction (SPE) is a dominant technique due to its versatility, high recovery, and amenability to automation.[15] The choice of sorbent is critical and is based on the polarity of the quinoline compound and the matrix. For extracting basic quinoline compounds, cation-exchange SPE cartridges are often employed, which provide an orthogonal separation mechanism to the reversed-phase chromatography that typically follows.[16] Recoveries for SPE from plasma are often in the range of 80-90%.[17]

Liquid-Liquid Extraction (LLE) is a classical technique that partitions analytes between two immiscible liquid phases. While effective, it can be labor-intensive, difficult to automate, and may result in the formation of emulsions.[18]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines salting-out extraction with dispersive SPE for cleanup. Originally developed for pesticide analysis in food, its application has expanded to other areas, including environmental analysis.

In-Depth Protocol: Quantitative Analysis of Quinolines in Human Plasma by LC-MS/MS

This protocol represents a self-validating system, incorporating an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response. The method is grounded in principles outlined by the FDA for bioanalytical method validation.[19][20]

1. Objective: To achieve a robust, selective, and sensitive quantification of quinoline and its key metabolites in human plasma with a limit of quantification (LOQ) in the low ng/mL range.

2. Materials & Reagents:

  • Analytes: Quinoline, 8-hydroxyquinoline (certified reference standards).

  • Internal Standard (IS): Deuterated quinoline (e.g., Quinoline-d7). The use of a stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects.[5]

  • Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid, Water (Type I).

  • SPE Cartridges: Mixed-mode cation-exchange SPE cartridges.

3. Standard and QC Preparation:

  • Prepare stock solutions of analytes and IS in methanol.

  • Create a series of calibration standards by spiking blank human plasma with analytes over the desired concentration range (e.g., 1-1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Solid-Phase Extraction):

  • Pre-treatment: To 200 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the IS working solution. This early addition of the IS is crucial for accurate correction of variability. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes and IS with 1 mL of 5% formic acid in methanol. The acid neutralizes the charge interaction, releasing the basic quinoline compounds.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures solvent compatibility with the LC system.

5. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Smaller particle sizes increase efficiency and resolution.[21]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Optimized precursor → product ion transitions for each analyte and the IS. For example, for quinoline (m/z 130.1), a potential transition could be 130.1 → 102.1.

6. Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines.[19][22][23] Accuracy and precision should be within ±15% (±20% at the LOQ).

G Start Define Analytical Goal Matrix Complex Matrix? Start->Matrix Sensitivity Trace Level (pg/mL)? Matrix->Sensitivity Yes HPLCUV HPLC-UV/DAD Matrix->HPLCUV No (e.g., QC of bulk drug) Volatility Volatile / Thermally Stable? Sensitivity->Volatility No (ng/mL - µg/mL) LCMSMS LC-MS/MS (Gold Standard) Sensitivity->LCMSMS Yes Volatility->LCMSMS No GCMS GC-MS Volatility->GCMS Yes

Conclusion

The quantitative analysis of quinoline compounds in complex matrices is a challenging task that demands a careful, reasoned approach to method selection and development. While HPLC-UV offers a robust solution for less demanding applications, and GC-MS provides high sensitivity for volatile analytes, LC-MS/MS stands out as the superior technique for trace-level quantification due to its unparalleled selectivity and sensitivity. The success of any of these techniques, however, is critically dependent on a well-designed sample preparation strategy, with Solid-Phase Extraction being a particularly powerful tool for analyte isolation and purification. By understanding the causal relationships between sample matrix, analyte properties, and analytical technology, researchers can develop self-validating, robust, and reliable methods that generate high-quality, defensible data.

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Comparative

A Senior Application Scientist's Guide to In Vitro Antiproliferative Assays for Quinoline Derivatives

Introduction: The Quinoline Scaffold in Oncology The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, demonstrating potent antiproliferative activity against various cancer cell lines.[3][4][5] Their therapeutic potential stems from a diverse range of mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, modulation of critical signaling kinases, and the activation of programmed cell death (apoptosis).[1][2][3][6]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro screening cascade for novel quinoline derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful. Our approach is built on a self-validating system, where primary screening data informs and directs subsequent, more detailed mechanistic studies.

Part 1: Primary Screening — Quantifying Antiproliferative Activity

The initial goal of any screening campaign is to determine whether a compound exhibits cytotoxic or cytostatic effects and to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. The choice of assay for this primary screen is critical, as it must be robust, reproducible, and scalable. Here, we compare the two most common colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

Experimental Workflow: Primary Cytotoxicity Screening

The following diagram outlines the typical workflow for an initial screen to determine the IC50 values of test compounds.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis plate Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Allow cells to adhere) plate->incubate1 treat Treat with Serial Dilutions of Quinoline Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 controls Include Vehicle (DMSO) & Positive Controls controls->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate2->assay read Read Absorbance (Spectrophotometer) assay->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: General workflow for primary antiproliferative screening.

Method 1: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures cell viability based on metabolic activity.[3][7]

  • Principle of Causality: The core premise is that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[8][9] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

  • Experimental Protocol: MTT Assay

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Aspirate the media and add 100 µL of fresh media containing various concentrations of the quinoline derivative (typically in a log or semi-log dilution series). Include wells for untreated and vehicle (DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Visually confirm the formation of purple precipitate in control wells.

    • Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Method 2: The Sulforhodamine B (SRB) Assay

Developed by the National Cancer Institute (NCI) for its drug screening program, the SRB assay is a cell-staining method based on the quantification of total cellular protein content.[11][12]

  • Principle of Causality: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues in proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of cells in the well.[15] This method is therefore an indicator of cell number rather than metabolic activity.

  • Experimental Protocol: SRB Assay

    • Cell Plating & Treatment: Follow steps 1 and 2 as described for the MTT assay.

    • Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.[16]

    • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, unbound dye, and media components. Air dry the plates completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][16]

    • Post-Stain Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17] Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

    • Data Acquisition & Analysis: Measure the absorbance at 515 nm. Calculate IC50 values as described for the MTT assay.

Comparative Analysis: Choosing the Right Primary Assay

The choice between MTT and SRB depends on the specific research question and the properties of the compounds being tested.

FeatureMTT AssaySulforhodamine B (SRB) Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8]Stoichiometric binding of dye to total cellular protein.[14]
Endpoint Measures metabolic activity.Measures total biomass/cell number.
Advantages Simple procedure, sensitive to metabolic health.[9][18]Less prone to interference from reducing/oxidizing compounds, stable endpoint, high reproducibility.[15][19]
Disadvantages Can be affected by compound interference with mitochondrial function; requires a solubilization step for insoluble formazan.[18][20]Requires a fixation step; less sensitive to early metabolic decline.
Best For Assessing general cell health and metabolic viability.High-throughput screening, compounds that may interfere with mitochondrial respiration, assessing cytostatic vs. cytotoxic effects.[11]

For novel quinoline derivatives, whose mechanisms are unknown, the SRB assay is often the more robust choice for primary screening . It provides a more direct measure of cell number and is less susceptible to chemical interference, a common issue with complex heterocyclic compounds.

Part 2: Elucidating the Mechanism of Action — The Apoptotic Pathway

Once a quinoline derivative demonstrates potent antiproliferative activity, the next critical step is to determine how it kills cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[3][21] A multi-pronged approach is essential to definitively confirm apoptosis, tracking key events from the cell membrane to the nucleus.

Workflow for Mechanistic (Apoptosis) Studies

G cluster_apoptosis Apoptosis Confirmation Cascade start Active Compound Identified (Low IC50 from SRB/MTT Assay) annexin Early Event: Membrane Asymmetry (Annexin V/PI Assay) start->annexin caspase Mid Event: Executioner Activation (Caspase-3 Activity Assay) annexin->caspase dna Late Event: Nuclear Fragmentation (DNA Laddering Assay) caspase->dna conclusion conclusion dna->conclusion Mechanism Confirmed: Apoptosis-Inducing Agent

Caption: A sequential workflow for confirming apoptosis as the mechanism of action.

Method 1: Annexin V/PI Assay for Early Apoptosis

This flow cytometry-based assay is the gold standard for detecting one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22]

  • Principle of Causality: In healthy cells, PS is strictly maintained on the inner membrane leaflet. During early apoptosis, this asymmetry is lost. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Co-staining allows for the differentiation of four distinct cell populations.

Principle of Annexin V & Propidium Iodide Staining

G cluster_cells Cell States cluster_stains Staining Profile cluster_results Flow Cytometry Quadrants live Live Cell PS (inner) Membrane Intact early Early Apoptotic PS (outer) Membrane Intact late Late Apoptotic / Necrotic PS (outer) Membrane Compromised annexin Annexin V-FITC (Binds external PS) annexin->early Binds annexin->late Binds pi Propidium Iodide (PI) (Enters compromised membrane) pi->late Stains Nucleus q1 Q1: Annexin V (-) / PI (+) Necrotic q2 Q2: Annexin V (+) / PI (+) Late Apoptotic q3 Q3: Annexin V (-) / PI (-) Live q4 Q4: Annexin V (+) / PI (-) Early Apoptotic

Caption: Differentiating cell populations using Annexin V and PI staining.

  • Experimental Protocol: Annexin V/PI Staining

    • Cell Culture: Plate 1-2 x 10^5 cells per well in a 6-well plate and treat with the quinoline derivative at its IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet once with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[23] Excite FITC at 488 nm and measure emission at ~530 nm; measure PI emission at >670 nm.

Method 2: Caspase-3 Activity Assay

Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key "executioner" caspase, and its activation is a central event in the apoptotic cascade.[24][25]

  • Principle of Causality: In apoptotic cells, activated Caspase-3 cleaves specific cellular substrates, leading to the morphological changes of apoptosis. This assay uses a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by Caspase-3.[24] The peptide is conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore (AMC). Upon cleavage, the reporter molecule is released and can be quantified spectrophotometrically or fluorometrically.[26][27]

  • Experimental Protocol: Colorimetric Caspase-3 Assay

    • Cell Lysis: Treat and harvest cells (1-2 million) as described above. Lyse the cell pellet using a supplied lysis buffer on ice.

    • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins (including caspases).

    • Protein Quantification: Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay) to ensure equal loading.

    • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to 50 µL of 2X reaction buffer containing the DEVD-pNA substrate.

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Data Acquisition: Measure the absorbance at 405 nm. The absorbance is directly proportional to the Caspase-3 activity in the sample.

Method 3: DNA Fragmentation (Ladder) Assay

A late and definitive hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[28][29]

  • Principle of Causality: During apoptosis, a specific endonuclease called Caspase-Activated DNase (CAD) is activated. CAD translocates to the nucleus and cleaves DNA in the vulnerable linker regions between nucleosomes, while DNA wrapped around histones remains protected.[30] When this fragmented DNA is analyzed by agarose gel electrophoresis, it resolves into a characteristic "ladder" pattern.[31]

  • Experimental Protocol: DNA Laddering

    • Cell Treatment: Treat a larger population of cells (e.g., in a T-25 flask) with the quinoline derivative for a longer time point (e.g., 48 hours) to allow for the progression to late-stage apoptosis.

    • DNA Extraction: Harvest the cells and extract low molecular weight DNA using a specialized kit or a phenol-chloroform extraction protocol designed to enrich for fragmented DNA.

    • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel until the dye front has migrated approximately 75% of the gel length.

    • Visualization: Visualize the DNA under UV light. The presence of a distinct ladder of DNA fragments in the treated lanes, compared to the high molecular weight band in the control lane, is indicative of apoptosis.[28]

Conclusion: An Integrated Strategy for Compound Evaluation

The evaluation of novel quinoline derivatives requires a logical and multi-faceted approach. By first employing a robust primary screen, such as the SRB assay, researchers can reliably identify and rank compounds based on their antiproliferative potency (IC50). This quantitative data then serves as the foundation for deeper mechanistic investigations.

A sequential analysis of apoptotic markers—from early membrane changes (Annexin V), to enzymatic execution (Caspase-3 activation), and finally to nuclear destruction (DNA fragmentation)—provides a self-validating and compelling body of evidence. This integrated strategy not only confirms the anticancer potential of a lead compound but also provides critical insights into its mechanism of action, which is indispensable for further preclinical and clinical development.

References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [Source Not Available].
  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. PubMed. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. PubMed. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC - NIH. [Link]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. SciRP.org. [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

  • An update to DNA ladder assay for apoptosis detection. PMC - NIH. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. [Link]

  • Apoptotic DNA fragmentation. Wikipedia. [Link]

  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. NIH. [Link]

  • MTT assay or SRB assay, which one gives accurate results?. ResearchGate. [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. [Source Not Available].
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). [Source Not Available].
  • New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. ResearchGate. [Link]

  • A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. PubMed. [Link]

  • SRB Cytotoxicity Assay. Canvax. [Link]

  • DNA fragmentation assay for detection of apoptosis. Gel electrophoresis.... ResearchGate. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. [Source Not Available].
  • Classic NCI-60 Screen (Archived). [Source Not Available].
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

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Validation

A Comparative Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its numerous derivatives, quinoline-4-carboxylic acids have garnered significant attention for their potential as potent antioxidant agents. This guide provides a comprehensive comparison of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships. As a Senior Application Scientist, my goal is to synthesize the current state of knowledge in this field, offering both technical accuracy and practical insights for your research and development endeavors.

The Imperative for Potent Antioxidants: A Brief Overview

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of ROS can inflict significant oxidative damage to vital biomolecules, including lipids, proteins, and DNA. This oxidative stress is a key pathological driver in a multitude of diseases, ranging from neurodegenerative disorders and cardiovascular diseases to cancer. Antioxidants, by virtue of their ability to neutralize these harmful free radicals, represent a critical line of defense and a promising avenue for therapeutic intervention. Quinoline-4-carboxylic acid derivatives have shown considerable promise in this area, owing to their unique electronic and structural features.

Evaluating Antioxidant Efficacy: A Multi-Assay Approach

To provide a robust and multifaceted assessment of antioxidant activity, it is imperative to employ a battery of assays that probe different aspects of radical scavenging and reduction capabilities. This guide will focus on three widely accepted and complementary in vitro methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The causality behind selecting these three assays lies in their different chemical principles, which allows for a more comprehensive evaluation of a compound's antioxidant potential. The DPPH and ABTS assays primarily measure the capacity for hydrogen or electron donation to scavenge free radicals, while the FRAP assay assesses the ability of a compound to reduce a ferric iron complex.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of quinoline-4-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the available quantitative data from various studies, allowing for a direct comparison of the radical scavenging and reducing a of different derivatives.

Table 1: DPPH Radical Scavenging Activity of Quinoline-4-Carboxylic Acid Derivatives

DerivativeConcentration% InhibitionIC50 (µM)Reference
2-methylquinoline-4-carboxylic acid5 mg/L30.25%Not Reported[1]
2-(4-methylphenyl)quinoline-4-carboxylic acid5 mg/L40.43%Not Reported[1]
1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3)Not Specified20.09 ± 1.44% (at 5 min)Not Reported[2]

Table 2: ABTS Radical Scavenging Activity of Quinoline-4-Carboxylic Acid Derivatives

DerivativeConcentration% InhibitionIC50 (µM)Reference
1-methyl-3-allylthio-4-(3'-hydroxyphenylamino)quinolinium bromide (Qui2)Not SpecifiedHighNot Reported[2]
1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3)Not SpecifiedNoticeableNot Reported[2]
3-aryl-2-hydroxyquinoline-4-carboxylic acid derivatives (general)Not SpecifiedMild to ModerateNot Reported[3]
2-aryl-3-hydroxyquinoline-4-carboxylic acid derivatives (general)Not SpecifiedMild to ModerateNot Reported[3]
Hybrid of 2- or 3-hydroxyquinoline-4-carboxylic acid with benzimidazoleNot SpecifiedGoodNot Reported[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Quinoline-4-Carboxylic Acid Derivatives

DerivativeConcentrationAntioxidant Power (Trolox Equivalents)Reference
1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3)Not SpecifiedHighest among tested derivatives[2]

Note: The available quantitative data for a direct comparison of a wide range of quinoline-4-carboxylic acid derivatives is still emerging. The tables above represent a compilation of the currently accessible data.

Structure-Activity Relationship (SAR): Unlocking the Secrets to Potency

The antioxidant activity of quinoline-4-carboxylic acid derivatives is not uniform but is instead intricately linked to their molecular architecture. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent antioxidant agents.

Key structural features that have been shown to modulate antioxidant activity include:

  • Presence of Hydroxyl (-OH) Groups: The introduction of hydroxyl groups, particularly on an aryl substituent at the 2-position of the quinoline ring, is a critical determinant of antioxidant capacity. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The position of the hydroxyl group is also crucial, with ortho and para substitutions often leading to higher activity due to the potential for resonance stabilization of the resulting phenoxyl radical.

  • Aryl Substituents at the 2-Position: The presence of an aromatic ring at the C2 position of the quinoline core generally enhances antioxidant activity. This is attributed to the ability of the aryl group to extend the conjugation of the system, which helps to stabilize the radical formed after hydrogen or electron donation through delocalization[1]. For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated a higher percentage of DPPH inhibition compared to 2-methylquinoline-4-carboxylic acid, suggesting that the additional aromatic ring contributes to radical scavenging efficacy[1].

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic system, such as methoxy (-OCH3) groups, can also enhance antioxidant activity by increasing the electron density on the molecule, making it a better electron donor.

Mechanisms of Antioxidant Action

The primary mechanisms by which quinoline-4-carboxylic acid derivatives exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The presence of labile C-H or N-H bonds, and particularly O-H bonds in hydroxylated derivatives, facilitates this process. The resulting antioxidant radical is typically stabilized by resonance, rendering it less reactive.

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Single Electron Transfer (SET)

In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer, leading to a neutralized species and a stable antioxidant radical. The efficiency of this process is related to the ionization potential of the antioxidant molecule.

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Test Solution with DPPH Solution A->C B Prepare Test Compound Solutions (various concentrations) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F

Caption: DPPH Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Preparation of DPPH Radical Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Dissolve the quinoline-4-carboxylic acid derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test sample solution to a defined volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).

  • Control and Blank: Prepare a positive control using a known antioxidant such as ascorbic acid or Trolox. Prepare a blank containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS•+ radical cation, which is then reduced by the antioxidant, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Workflow:

ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•+) (react ABTS with potassium persulfate) C Mix Test Solution with ABTS•+ Solution A->C B Prepare Test Compound Solutions (various concentrations) B->C D Incubate in the Dark (e.g., 6 minutes at room temperature) C->D E Measure Absorbance (at ~734 nm) D->E F Calculate % Inhibition E->F

Caption: ABTS Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare solutions of the quinoline-4-carboxylic acid derivatives at various concentrations.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.

  • Control and Blank: Use a known antioxidant (e.g., Trolox) as a positive control and a solvent blank.

  • Incubation: Incubate the reaction mixtures for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix Test Solution with FRAP Reagent A->C B Prepare Test Compound Solutions B->C D Incubate (e.g., 30 minutes at 37°C) C->D E Measure Absorbance (at ~593 nm) D->E F Calculate Antioxidant Power (e.g., Trolox Equivalents) E->F

Caption: FRAP Assay Workflow.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of Test Samples: Prepare solutions of the quinoline-4-carboxylic acid derivatives.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the pre-warmed FRAP reagent.

  • Standard Curve: Prepare a standard curve using a known antioxidant, typically Trolox or FeSO₄·7H₂O, at various concentrations.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 30 minutes) at 37°C.

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Future Perspectives and Conclusion

The exploration of quinoline-4-carboxylic acid derivatives as antioxidant agents is a vibrant and promising area of research. The evidence gathered to date strongly suggests that strategic modification of the quinoline scaffold can lead to the development of highly potent antioxidants. Future research should focus on a more systematic evaluation of a wider range of derivatives to build a more comprehensive SAR profile. This will involve the synthesis of novel compounds with diverse substitution patterns and their subsequent testing in a standardized panel of antioxidant assays. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

This guide has provided a comparative overview of the antioxidant activity of quinoline-4-carboxylic acid derivatives, grounded in experimental data and mechanistic understanding. By leveraging the detailed protocols and SAR insights presented herein, researchers and drug development professionals can make more informed decisions in their quest for novel and effective antioxidant therapies.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Makara Journal of Science, 27(2), 159-166. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). International Journal of Molecular Sciences, 24(1), 735. [Link]

  • Dr. Deepika P. (2026). A Mini-Review on Isatin Derivatives as Potential Therapeutic Agents for Neurodegenerative Diseases. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7084. [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (2022). Journal of Applied Chemical Research, 16(4), 8-27. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules, 28(20), 7084. [Link]

  • Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. (2018). Angewandte Chemie International Edition, 57(30), 9579-9583. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]

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  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2024). E3S Web of Conferences, 503, 07005. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. [Link]

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  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014). Medicinal Chemistry Research, 23(1), 144-154. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). Journal of Chromatographic Science, 53(7), 1107-1114. [Link]

  • DPPH Radical Scavenging Assay. (2022). Processes, 10(11), 2248. [Link]

  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (2013). Food Chemistry, 141(3), 1823-1828. [Link]

  • Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. (2022). Catalysts, 12(11), 1389. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Archiv der Pharmazie, 357(1), e2300371. [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2019). Molecules, 24(17), 3088. [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023). BMC Complementary Medicine and Therapies, 23(1), 153. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Characterization

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate and precise characterization of molecules like quinoline is paramount. Quin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate and precise characterization of molecules like quinoline is paramount. Quinoline, a heterocyclic aromatic compound, is a fundamental scaffold in many pharmaceuticals and a potential process-related impurity.[1][2] Ensuring that the analytical methods used for its quantification are reliable, reproducible, and equivalent across different laboratories or when a method is updated, is a matter of regulatory necessity and scientific integrity. This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods for quinoline, grounded in field-proven insights and authoritative standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Cross-validation extends this principle, serving as a critical process to verify that two distinct analytical procedures yield equivalent and reliable results. This becomes essential in scenarios such as:

  • Method Transfer: When an analytical method is transferred from a sending unit (e.g., R&D) to a receiving unit (e.g., a QC laboratory).[4][5]

  • Method Update: When a new or modified analytical method is introduced to replace an existing, validated method.

  • Inter-laboratory Comparison: To ensure consistency of results across different testing sites.[6]

This guide will focus on a common scenario: the cross-validation of a newly developed High-Performance Liquid Chromatography (HPLC) method against an established Gas Chromatography (GC) method for the quantification of quinoline in a drug substance.

Comparative Analysis: HPLC vs. GC for Quinoline

The choice between HPLC and GC for quinoline analysis depends on the specific requirements of the test, including the sample matrix, required sensitivity, and the nature of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in the pharmaceutical industry for the separation and quantification of non-volatile or thermally sensitive compounds.[7][8] For quinoline, a moderately polar and non-volatile compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is a robust and common choice.

    • Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (e.g., C18). Quinoline's retention is controlled by its hydrophobicity and the composition of the mobile phase.

    • Strengths: High precision and accuracy, suitability for non-volatile compounds, and a wide range of available stationary phases for method optimization.

    • Considerations: Can be more time-consuming and generate more solvent waste compared to modern GC methods.[9]

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[7] Quinoline, with a boiling point of 237 °C, is well-suited for GC analysis.[2]

    • Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

    • Strengths: High sensitivity, rapid analysis times, and excellent resolution for volatile compounds.[9][10]

    • Considerations: Requires the analyte to be thermally stable and volatile. Non-volatile matrix components can contaminate the injector and column.

The following workflow outlines the essential stages of a cross-validation study.

CrossValidationWorkflow Define 1. Define Objective & Acceptance Criteria Select 2. Select Methods & Samples Define->Select ICH Q2(R1) Guidelines Protocol 3. Draft & Approve Protocol Select->Protocol Execute 4. Protocol Execution (Both Labs/Methods) Protocol->Execute Analyze 5. Statistical Analysis of Data Execute->Analyze Collect Raw Data Compare 6. Compare Results to Criteria Analyze->Compare Calculate Mean, SD, %RSD, Difference Report 7. Final Report & Conclusion Compare->Report Pass/Fail Decision

Caption: A typical workflow for conducting a cross-validation or method transfer study.

The Cross-Validation Protocol: A Self-Validating System

The foundation of a trustworthy cross-validation is a comprehensive, pre-approved protocol. This document must detail the objective, scope, responsibilities, materials, experimental design, and, crucially, the acceptance criteria.[5][11]

Key Validation Parameters & Acceptance Criteria

The validation of an analytical procedure involves evaluating key characteristics to ensure it is suitable for its intended purpose.[12][13] For a quantitative impurity test like quinoline analysis, the following parameters are critical, as outlined in the ICH Q2(R1) guideline.[12][14]

ParameterDefinitionTypical Acceptance Criteria (ICH Q2)Causality & Rationale
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix).[15]Peak purity analysis (e.g., via PDA detector in HPLC) should pass. No interfering peaks at the retention time of quinoline in blank/placebo injections.Ensures that the signal measured is solely from quinoline, preventing false positive results or overestimation.
Linearity The ability to obtain test results directly proportional to the concentration of the analyte within a given range.[16]Correlation coefficient (r²) ≥ 0.99. Visual inspection of the plot should show a linear relationship.Demonstrates a predictable and proportional response of the detector to changing concentrations of quinoline, which is fundamental for accurate quantification.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12]For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.[17]Confirms the method's reliability across the full span of expected quinoline concentrations in routine samples.
Accuracy The closeness of test results to the true value. Often expressed as percent recovery of a known spiked amount.[15]Recovery of 80-120% of the known amount is generally acceptable for impurities at low concentrations.Verifies that the method is free from significant systematic error or bias, ensuring the measured value is close to the actual amount of quinoline present.
Precision The closeness of agreement among a series of measurements from the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (intra-assay): RSD ≤ 10-15% for impurity analysis. Intermediate Precision (inter-day/analyst): RSD slightly higher than repeatability.Measures the random error of the method. High precision indicates that repeated measurements will yield similar results, reflecting the method's reproducibility.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]A signal-to-noise ratio of 10:1 is a common benchmark.[18]Defines the lower boundary of the method's useful range, ensuring that trace levels of quinoline can be reliably measured.

Experimental Protocol: Cross-Validation of HPLC and GC Methods

This protocol outlines the steps to compare a new HPLC-UV method (Method B) with an established GC-FID method (Method A) for quinoline quantification.

Materials and Reagents
  • Quinoline Reference Standard (Certified purity)

  • Drug Substance batches (at least 3 different lots)

  • HPLC-grade Acetonitrile and Water

  • GC-grade Solvents (e.g., Dichloromethane)

  • Volumetric flasks, pipettes, and autosampler vials

Standard and Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of Quinoline Reference Standard in a suitable solvent (e.g., Acetonitrile).

  • Linearity Standards: From the stock solution, prepare a minimum of five calibration standards spanning the expected range (e.g., from LOQ to 120% of the specification limit).[12]

  • Sample Preparation: Accurately weigh a specified amount of the drug substance and dissolve it in a solvent to achieve a final concentration within the validated range of both methods. Prepare three independent samples from each of the three drug substance lots.

Chromatographic Conditions

Method A: Established GC-FID

  • Column: DB-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow

  • Injector Temp: 250 °C

  • Detector Temp: 280 °C

  • Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min

  • Injection Volume: 1 µL (Split mode)

Method B: New HPLC-UV

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30 °C

  • Detection: UV at 278 nm

  • Injection Volume: 10 µL

Execution and Data Analysis
  • System Suitability: Before analysis, perform system suitability tests for both methods. This typically involves multiple injections of a standard solution to check parameters like peak area precision (RSD ≤ 2.0%), tailing factor, and resolution.

  • Analysis: Analyze the linearity standards and the nine prepared drug substance samples (3 preps x 3 lots) using both Method A and Method B.

  • Quantification: Calculate the concentration of quinoline in each sample against the calibration curve generated for each respective method.

  • Statistical Comparison: For the results from the nine drug substance samples, calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each method. Most importantly, calculate the absolute and/or percentage difference between the average results obtained from Method A and Method B for each lot.

Data Presentation and Interpretation

The results of the cross-validation study should be summarized for clear comparison.

Table 1: Comparative Performance Data from Method Validation

ParameterMethod A (GC-FID)Method B (HPLC-UV)Rationale for Comparison
Linearity (r²) 0.99920.9995Both methods show excellent linearity, forming a valid basis for quantification.
Range (µg/mL) 0.1 - 100.1 - 10The methods are validated over an identical concentration range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods demonstrate high accuracy with minimal systematic bias.
Precision (Repeatability, %RSD) 1.8%1.5%Both methods are highly precise, with the HPLC method showing slightly less variability.
LOQ (µg/mL) 0.10.1The methods have equivalent sensitivity at the lower end of the range.

Table 2: Cross-Validation Results on Drug Substance Samples

Drug Substance LotMean Quinoline (ppm) - Method AMean Quinoline (ppm) - Method B% Difference [(B-A)/A]*100Acceptance Criterion
Lot 15.25.1-1.9%Difference ≤ 10%
Lot 27.88.0+2.6%Difference ≤ 10%
Lot 36.56.3-3.1%Difference ≤ 10%

Interpretation: The data presented in the tables demonstrate the equivalence of the two methods. The core validation parameters are comparable (Table 1), and the results obtained on actual drug substance samples show a percentage difference well within the typical acceptance criterion of ≤10% (Table 2). This provides a high degree of confidence that the new HPLC-UV method can replace the established GC-FID method without compromising data quality.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of pharmaceutical quality control. By systematically comparing a new HPLC-UV method against an established GC-FID method for quinoline characterization, we can establish equivalence based on predefined acceptance criteria rooted in ICH guidelines. A successful cross-validation, supported by a comprehensive protocol and clear data analysis, ensures seamless method transfer and maintains data integrity throughout the product lifecycle, ultimately safeguarding patient safety and product efficacy.

References

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography . (2022). Journal of Physics: Conference Series. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency (EMA). [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories . Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines . (n.d.). Lab Manager. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review . (n.d.). Mar Dioscorus College of Pharmacy. [Link]

  • Analytical Method Transfer: step-by-step guide & best practices . (2025). QbD Group. [Link]

  • The Chemistry of Quinolines . (n.d.). ACS Publications. [Link]

  • Sun, Y., et al. (2014). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy . PubMed. [Link]

  • HPLC vs GC: What Sets These Methods Apart . (2025). Phenomenex. [Link]

  • The 6 Key Aspects of Analytical Method Validation . (n.d.). Element Lab Solutions. [Link]

  • Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds . (n.d.). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration (FDA). [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications . (2024). News. [Link]

  • Analytical Method Validation: Back to Basics, Part II . (n.d.). LCGC International. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . (n.d.). IVT Network. [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. [Link]

  • Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing . (n.d.). World Health Organization (WHO). [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review . Journal of Drug Delivery and Therapeutics. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . (n.d.). IIP Series. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis . (n.d.). Drawell. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). U.S. Food and Drug Administration (FDA). [Link]

  • Amalini, Y. R., et al. (2025). Morphological, molecular, and phytochemical characteristics of wild edible fern (Diplazium esculentum) from Jember, East Java, Indonesia . Biodiversitas. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy . (2023). YouTube. [Link]

  • Q2(R2) Validation of Analytical Procedures . (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Best practices for analytical method transfers . (2023). Medfiles. [Link]

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Validation

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Quinolines

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated quinolines, a scaffold of significant interest in medicinal chemistry. We will explore the underlying biochemical principles, present robust experimental data, and offer a detailed protocol for assessing metabolic stability in your own research.

The Central Role of Metabolism in Drug Efficacy

A drug's journey through the body is a complex odyssey, with metabolism being a pivotal chapter. The liver, the body's primary metabolic hub, employs a sophisticated arsenal of enzymes to chemically modify foreign compounds (xenobiotics), including drugs.[1] This biotransformation process, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, is a double-edged sword.[2] While it can detoxify and facilitate the excretion of substances, it can also inactivate a drug before it reaches its target or, more perilously, convert it into a reactive, toxic metabolite.

Therefore, understanding and optimizing a compound's metabolic stability is a cornerstone of modern drug discovery.[3] A metabolically stable compound is more likely to have a predictable pharmacokinetic profile, a longer duration of action, and a reduced risk of adverse effects.[4]

Quinolines: A Privileged Scaffold with a Metabolic Challenge

The quinoline ring system is a common feature in a wide array of pharmaceuticals, valued for its ability to interact with a diverse range of biological targets. However, the quinoline nucleus is also susceptible to oxidative metabolism by CYP enzymes.[5] The primary metabolic pathways for quinoline itself involve hydroxylation and epoxidation, catalyzed by enzymes such as CYP2E1 and CYP2A6 in humans.[5][6] These metabolic "soft spots" can lead to rapid clearance and limit the therapeutic potential of quinoline-based drug candidates.

The Fluorine Shield: Enhancing Metabolic Stability

The strategic incorporation of fluorine atoms into a drug molecule has emerged as a powerful tactic to enhance metabolic stability.[7][8] This "fluorine effect" is not merely due to the strength of the carbon-fluorine bond, but rather a more nuanced interplay of electronic and steric factors.[9][10]

Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within a molecule. By withdrawing electron density, particularly from an aromatic ring, fluorine can render the molecule less susceptible to electrophilic attack by the reactive oxygen species generated by CYP enzymes.[9] This deactivation of the ring system effectively "shields" it from oxidative metabolism.

Furthermore, the presence of a fluorine atom can sterically hinder the approach of the substrate to the active site of the metabolizing enzyme, further reducing the rate of biotransformation.[9] In some instances, fluorination has been shown to dramatically increase the metabolic stability of drug candidates, leading to improved pharmacokinetic properties. For example, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable, respectively, than their non-fluorinated parent compounds.[7]

A Tale of Two Quinolines: A Comparative Analysis

To illustrate the profound impact of fluorination, let us consider a hypothetical case study comparing a non-fluorinated quinoline (Compound A) with its fluorinated analogue (Compound B), where a fluorine atom has been strategically placed at a known metabolic hotspot.

ParameterCompound A (Non-fluorinated)Compound B (Fluorinated)
Structure (Structure of a generic quinoline)(Structure of the same quinoline with a fluorine atom)
In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) 15 minutes90 minutes
Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) 46.27.7
Major Metabolites Identified Hydroxylated quinoline, Quinoline-N-oxideMinimal to no oxidative metabolites detected

The data clearly demonstrates the superior metabolic stability of the fluorinated analogue, Compound B. Its significantly longer half-life and lower intrinsic clearance in human liver microsomes suggest that it would have a much greater chance of achieving and maintaining therapeutic concentrations in vivo.[11] The absence of significant oxidative metabolites for Compound B further underscores the protective effect of the fluorine atom.

Experimental Protocol: Assessing Metabolic Stability Using Human Liver Microsomes

This protocol outlines a standard in vitro assay to determine the metabolic stability of a test compound. Human liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a widely used and reliable model for studying Phase I metabolism.[12][13]

Materials:
  • Test compounds (fluorinated and non-fluorinated quinolines)

  • Human Liver Microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Workflow Diagram:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solutions of test compounds and controls D Pre-incubate microsomes and test compounds at 37°C A->D B Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system B->E C Prepare microsome suspension in phosphate buffer C->D D->E F Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Plot ln(% remaining) vs. time J->K L Calculate half-life (t½) and intrinsic clearance (CLint) K->L Decision_Framework A Metabolic Stability Acceptable? B High CLint? A->B No C Proceed to further studies A->C Yes D Identify metabolic soft spots B->D E Synthesize fluorinated analogues D->E F Re-evaluate metabolic stability E->F F->A

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Quinoline Inhibitors Against Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS)

Introduction: The quinoline scaffold is a cornerstone in antimalarial drug discovery, forming the backbone of venerable drugs like chloroquine and quinine.[1][2] However, the relentless rise of drug-resistant Plasmodium...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a cornerstone in antimalarial drug discovery, forming the backbone of venerable drugs like chloroquine and quinine.[1][2] However, the relentless rise of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel, more effective quinoline-based inhibitors.[1][3] Computational methods, particularly molecular docking, have become indispensable in this pursuit, offering a rapid and cost-effective means to predict the binding affinities and interaction modes of new chemical entities with their biological targets.[4][5]

This guide provides a comprehensive, in-depth comparison of molecular docking studies for a selection of quinoline inhibitors against a critical malarial drug target: Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS). This bifunctional enzyme is essential for parasite DNA synthesis, making it a well-validated target for antifolate drugs.[6][7] By inhibiting PfDHFR, we can disrupt the folate pathway, which is critical for the parasite's replication and survival.[7]

Here, we move beyond a simple recitation of protocols. We will dissect the causality behind each step, establishing a self-validating workflow that correlates computational predictions with established experimental data. This guide is designed for researchers and drug development professionals seeking to leverage computational tools to accelerate the design of next-generation antimalarial agents.

The Strategic Choice of Target and Ligands

The Target: P. falciparum Dihydrofolate Reductase (PfDHFR)

The selection of PfDHFR as our target is strategic. It is a well-characterized enzyme with numerous crystal structures available in the Protein Data Bank (PDB), providing a high-quality foundation for in silico studies.[8] Furthermore, resistance to existing antifolate drugs like pyrimethamine is often linked to specific mutations in the PfDHFR active site.[1] Docking studies against both wild-type and mutant versions of the enzyme can, therefore, provide crucial insights into potential resistance mechanisms. For this comparative study, we will utilize the wild-type PfDHFR-TS structure (PDB ID: 1J3I).

The Ligands: A Comparative Set of Quinoline Inhibitors

To conduct a meaningful comparative analysis, we have selected a diverse set of quinoline-based compounds. This set includes a classic 4-aminoquinoline, Chloroquine, and several more complex hybrid molecules reported in the literature to have potent antimalarial activity. This diversity allows us to evaluate how different structural modifications on the quinoline core influence docking scores and binding interactions.

  • Chloroquine: The archetypal 4-aminoquinoline antimalarial, serving as our baseline reference.[9]

  • Mefloquine: A quinolinemethanol known to have a complex mechanism of action, which may include protein synthesis inhibition.[10][11]

  • Quinoline-Pyrimidine Hybrid (Compound A): Representative of hybrids designed to show potent activity against both chloroquine-sensitive and resistant strains by potentially targeting heme detoxification and PfDHFR.[1]

  • Quinoline-Sulfonamide Hybrid (Compound B): These hybrids have demonstrated significant schizonticidal activity and are believed to inhibit hemozoin formation.[1]

Experimental Workflow: A Self-Validating Docking Protocol

The trustworthiness of a docking study hinges on a meticulously executed and validated protocol. The following workflow is designed to ensure the reliability of our comparative results.

Diagram: Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Acquisition (PDB: 1J3I) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Retrieve Structure Grid 4. Grid Generation (Define active site) PrepProt->Grid Ligands 3. Ligand Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Grid->Dock Poses 6. Pose Generation (Multiple binding conformations) Dock->Poses Scoring 7. Scoring & Ranking (Binding affinity, kcal/mol) Poses->Scoring Analysis 8. Interaction Analysis (H-bonds, hydrophobic) Scoring->Analysis Validation 9. Correlation (Compare with IC50 data) Analysis->Validation G cluster_pocket PfDHFR Active Site Inhibitor Quinoline-Pyrimidine Hybrid (A) Asp54 Asp54 Inhibitor->Asp54 H-Bond Phe58 Phe58 Inhibitor->Phe58 Pi-Stacking Met55 Met55 Inhibitor->Met55 Hydrophobic Ser108 Ser108 Inhibitor->Ser108 H-Bond Ile164 Ile164 Inhibitor->Ile164 Hydrophobic

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking New Quinoline Compounds Against Known Standards

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Benchmarking The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Benchmarking

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a multitude of natural alkaloids and synthetic compounds, demonstrating a vast spectrum of pharmacological activities.[1][2][3] FDA-approved drugs based on the quinoline core are deployed against a wide array of diseases, including cancer (e.g., Camptothecin derivatives, Bosutinib), malaria (e.g., Chloroquine), and bacterial infections (e.g., Ciprofloxacin).[3][4][5][6] The versatility of quinoline derivatives stems from their ability to interact with numerous biological targets, often by intercalating into DNA, inhibiting key enzymes like topoisomerases, or modulating cellular signaling pathways.[1][7][8]

As researchers continuously develop novel quinoline compounds, a critical challenge emerges: how to meaningfully evaluate their potential. A new compound's efficacy cannot be assessed in a vacuum. It must be rigorously compared against established, clinically relevant standards. This guide provides a comprehensive framework for benchmarking new quinoline derivatives, focusing on two of their most significant therapeutic applications: anticancer and antimicrobial activity. We will detail the essential experimental protocols, explain the scientific rationale behind methodological choices, and provide templates for clear, comparative data presentation. This structured approach ensures that promising new candidates are identified and advanced based on robust, reproducible, and contextually relevant data.

Part 1: Benchmarking Anticancer Activity

The development of quinoline-based anticancer agents is a highly active field of research.[5][7] These compounds exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerases.[2][7][9]

Selection of a Standard Compound: Doxorubicin

For this guide, we select Doxorubicin as the primary anticancer benchmark. While not a quinoline itself, it is a gold-standard chemotherapeutic agent whose mechanism of action—a combination of DNA intercalation and topoisomerase II inhibition—mirrors a common mode of action for many cytotoxic quinoline derivatives.[7] This makes it an excellent comparator for assessing the relative potency and mechanistic parallels of new compounds.

Core Experimental Workflow: From Cytotoxicity to Apoptosis

A robust in vitro assessment hinges on a multi-pronged approach. We first determine a compound's general toxicity to cancer cells and then dissect the primary mechanism driving cell death.

Causality: The first question for any potential anticancer agent is "Does it kill cancer cells, and at what concentration?". The XTT assay is a reliable, colorimetric method to quantify a compound's cytotoxic or cytostatic effects. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10][11] Unlike the related MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing experimental variability.[10] The primary output is the IC50 value , the concentration of the compound required to inhibit cell proliferation by 50%, which is a fundamental metric for potency.[12][13]

Experimental Protocol: XTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the new quinoline compounds (NQCs) and the standard (Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, under standard culture conditions.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent (electron-coupling agent).

  • Labeling and Measurement: Add the prepared XTT mixture to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm (with a reference wavelength >600 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[13]

Visualization: XTT Assay Workflow

XTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Treat 2. Add Serial Dilutions (NQCs & Doxorubicin) Seed->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate Add_XTT 4. Add XTT Reagent Incubate->Add_XTT Incubate_XTT 5. Incubate (2-4 hours) Add_XTT->Incubate_XTT Read 6. Measure Absorbance (Plate Reader) Incubate_XTT->Read Calculate 7. Calculate % Viability Read->Calculate Plot 8. Plot Dose-Response Curve Calculate->Plot IC50 9. Determine IC50 Value Plot->IC50

Caption: A standardized workflow for determining compound cytotoxicity using the XTT assay.

Comparative Data: Cytotoxicity (IC50)

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Doxorubicin (Standard) 0.850.600.95
NQC-1 (Test) 1.200.981.55
NQC-2 (Test) 0.750.550.80
NQC-3 (Test) 15.622.118.4
Note: Data are hypothetical and for illustrative purposes only.

From this table, NQC-2 shows potency comparable to or slightly better than the Doxorubicin standard, making it a high-priority candidate. NQC-1 shows moderate activity, while NQC-3 would be considered a low-priority candidate based on cytotoxicity alone.

Causality: Once we know a compound is cytotoxic, we need to understand how it kills the cells. A hallmark of many effective cancer therapies is the induction of apoptosis, a clean and controlled form of cell suicide that avoids triggering inflammation.[2] During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC).[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] Using these two stains together with flow cytometry allows us to precisely quantify the different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[12][15]

Experimental Protocol: Annexin V-FITC/PI Assay

  • Cell Treatment: Seed and treat cells in 6-well plates with the NQCs and Doxorubicin at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect all cells, including floating cells in the medium (which are often apoptotic) and adherent cells (harvested using trypsin). Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the samples in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

  • Data Interpretation: Quantify the percentage of cells in each of the four quadrants of the resulting dot plot to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.

Visualization: Annexin V/PI Assay Workflow

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Treat 1. Treat Cells with Compound (at IC50 concentration) Harvest 2. Harvest Adherent & Floating Cells Treat->Harvest Wash 3. Wash with Cold PBS Harvest->Wash Resuspend 4. Resuspend in Binding Buffer Wash->Resuspend AddStains 5. Add Annexin V-FITC & PI Resuspend->AddStains Incubate 6. Incubate in Dark (15 min) AddStains->Incubate Analyze 7. Analyze via Flow Cytometry Incubate->Analyze Quantify 8. Quantify Cell Populations (Viable, Apoptotic, Necrotic) Analyze->Quantify

Caption: Workflow for quantifying apoptosis and necrosis using Annexin V/PI staining.

Comparative Data: Induction of Apoptosis

Compound (at IC50)Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic
Vehicle Control MCF-72.11.53.6
Doxorubicin (Standard) MCF-725.815.341.1
NQC-2 (Test) MCF-728.112.540.6
Note: Data are hypothetical and for illustrative purposes only.

This data confirms that the cytotoxicity of NQC-2 is driven by the induction of apoptosis at a level comparable to the Doxorubicin standard.

Visualization: Simplified Apoptosis Pathway

Apoptosis_Pathway NQC NQC-2 / Doxorubicin (Cellular Stress) Bax Bax/Bak Activation NQC->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a common target for quinoline-based anticancer agents.

Part 2: Benchmarking Antimicrobial Activity

Quinoline derivatives, particularly the fluoroquinolone subclass, are potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] This leads to rapid bacterial cell death.

Selection of a Standard Compound: Ciprofloxacin

Ciprofloxacin is a broad-spectrum, second-generation fluoroquinolone antibiotic. It is a widely used and well-characterized clinical agent, making it an ideal standard for benchmarking the activity of new quinoline-based antimicrobial compounds.[16]

Core Experimental Workflow: Determining Potency

Causality: The single most important metric for an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[3] This value provides a clear, quantitative measure of potency that can be directly compared across different compounds and different bacterial strains. The broth microdilution method is a standardized technique recommended by authorities like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and clinical relevance.[17][18][19]

Experimental Protocol: Broth Microdilution MIC Test (following CLSI guidelines)

  • Compound Preparation: Prepare a stock solution of each NQC and Ciprofloxacin. Perform a two-fold serial dilution in a 96-well microplate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Grow the bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the serially diluted compounds. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). This can also be read using a plate reader measuring absorbance at 600 nm.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilute 1. Serially Dilute Compounds in 96-well plate Inoculate 3. Inoculate Wells Dilute->Inoculate PrepInoculum 2. Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate 4. Incubate Plate (16-20 hours) Inoculate->Incubate Read 5. Visually Inspect for Growth Incubate->Read DetermineMIC 6. Identify Lowest Concentration with No Growth (MIC) Read->DetermineMIC

Caption: Standardized workflow for MIC determination via the broth microdilution method.

Comparative Data: Antimicrobial Activity (MIC)

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)MRSA (Resistant Strain) MIC (µg/mL)
Ciprofloxacin (Standard) 0.50.258
NQC-4 (Test) 0.250.1254
NQC-5 (Test) 4864
NQC-6 (Test) >128>128>128
Note: Data are hypothetical and for illustrative purposes only.

This data indicates that NQC-4 is a highly potent antimicrobial, showing twice the activity of Ciprofloxacin against both standard strains and the resistant MRSA strain. NQC-5 has weak activity, and NQC-6 is inactive.

Conclusion and Future Directions

This guide outlines a foundational, multi-assay strategy for the effective benchmarking of new quinoline compounds. By systematically comparing key performance metrics—such as IC50 for anticancer activity and MIC for antimicrobial activity—against established standards like Doxorubicin and Ciprofloxacin, researchers can make informed, data-driven decisions about which candidates possess the therapeutic potential to warrant further investigation.

The protocols described herein provide a self-validating system: the cytotoxicity assay establishes a baseline of activity, while the apoptosis assay provides mechanistic insight into the mode of cell killing. Similarly, the standardized MIC assay provides a universally accepted measure of antimicrobial potency. Successful performance in these in vitro benchmarks is the critical first step, justifying subsequent, more complex investigations, including advanced mechanistic studies, in vivo efficacy models, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

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